rac 4-Amino Deprenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKZFKQVUVQDW-DETAZLGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of rac-4-Amino-Deprenyl
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of racemic 4-Amino-Deprenyl, a key analog of the selective monoamine oxidase B (MAO-B) inhibitor, Deprenyl (Selegiline). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale behind each procedural choice. We present a robust, multi-step synthetic pathway commencing from commercially available precursors, followed by a rigorous analytical workflow to establish the identity, purity, and structural integrity of the final compound. This guide is structured to serve as a self-validating system, integrating detailed experimental protocols with expected analytical outcomes, supported by spectroscopic data tables, process diagrams, and authoritative references.
Introduction: Rationale and Significance
Deprenyl, specifically the L-enantiomer Selegiline, is a well-established irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of catecholaminergic neurotransmitters like dopamine.[1] Its clinical application in managing early-stage Parkinson's disease and major depressive disorder is well-documented. The synthesis of novel Deprenyl analogs is a cornerstone of structure-activity relationship (SAR) studies aimed at discovering compounds with improved pharmacological profiles, enhanced selectivity, or novel therapeutic applications.[2]
The introduction of a primary amino group at the 4-position of the phenyl ring, yielding 4-Amino-Deprenyl, offers a strategic handle for further chemical modification. This functional group can be readily derivatized to explore new chemical space, for instance, through acylation, sulfonylation, or coupling to other moieties to create multi-target-directed ligands (MTDLs).[3] This guide details a logical and reproducible pathway for obtaining racemic 4-Amino-Deprenyl as a foundational building block for such advanced drug discovery efforts.
Chemical Synthesis of rac-4-Amino-Deprenyl
The synthesis of rac-4-Amino-Deprenyl is approached via a three-step sequence starting from 4-nitrophenylacetone. The strategy involves the initial formation of the core Deprenyl scaffold, followed by the reduction of the nitro group to the target amine. This approach is causally selected because the nitro group is relatively inert to the conditions of reductive amination and N-alkylation, whereas the resulting amino group would likely interfere, necessitating cumbersome protection and deprotection steps.
Overall Synthetic Workflow
The logical flow of the synthesis is outlined below. Each step is designed for high yield and straightforward purification, leveraging well-established chemical transformations.
Sources
- 1. The History of Selegiline/(-)-Deprenyl the First Selective Inhibitor of B-Type Monoamine Oxidase and The First Synthetic Catecholaminergic Activity Enhancer Substance [inhn.org]
- 2. Behaviour of (-)-deprenyl and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First Synthesis of Racemic Trans Propargylamino-Donepezil, a Pleiotrope Agent Able to Both Inhibit AChE and MAO-B, with Potential Interest against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of rac-4-Amino-Deprenyl
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of rac-4-Amino-Deprenyl, a derivative of the well-known monoamine oxidase-B (MAO-B) inhibitor, deprenyl (selegiline). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the compound's dual-pronged action: selective enzymatic inhibition and neuroprotection via modulation of apoptotic pathways. We delve into the causality behind its pharmacological profile, present detailed experimental protocols for its characterization, and visualize key pathways to facilitate a deeper understanding of its therapeutic potential in neurodegenerative disorders.
Introduction: The Rationale for Deprenyl Analogs
(-)-Deprenyl (selegiline) is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B) that has been a cornerstone in the treatment of Parkinson's disease for decades.[1] Its primary therapeutic benefit stems from its ability to inhibit the breakdown of dopamine in the brain, thereby increasing dopaminergic tone.[2] Beyond this, extensive research has revealed that deprenyl possesses significant neuroprotective properties, many of which are independent of its MAO-B inhibitory function and are attributed to its metabolites.[3][4]
The metabolism of selegiline is complex, yielding active compounds such as desmethylselegiline, levoamphetamine, and levomethamphetamine.[5] While desmethylselegiline itself has potent anti-apoptotic and neuroprotective effects, the amphetamine metabolites can be associated with undesirable sympathomimetic and psychostimulant side effects.[6][7] This has driven the scientific community to develop novel deprenyl analogs that retain or enhance the neuroprotective qualities while minimizing or eliminating the formation of amphetamine-like metabolites. rac-4-Amino-Deprenyl ((R/S)-4-aminodesmethyldeprenyl) represents one such effort, introducing an amino group to the desmethyl-deprenyl backbone to alter its pharmacological profile.
Core Mechanism I: Selective Monoamine Oxidase-B Inhibition
The primary and most well-characterized mechanism of action for deprenyl and its close analogs is the inhibition of monoamine oxidase (MAO) enzymes. These enzymes, existing as two isoforms (MAO-A and MAO-B), are critical for the degradation of monoamine neurotransmitters.[8] MAO-B is the predominant isoform in the human brain and is chiefly responsible for dopamine catabolism, making it a key target for Parkinson's disease therapy.[9]
Enzymatic Inhibition Profile
While specific IC50 values for rac-4-Amino-Deprenyl are not prominently available in publicly accessible literature, extensive characterization of its immediate precursor, desmethylselegiline, provides a strong basis for its expected activity. Desmethylselegiline is a potent and irreversible inhibitor of MAO-B.[6][10] The addition of the 4-amino group is anticipated to modulate this activity, but the core selective MAO-B inhibitory action is expected to be retained.
For context, the inhibitory profiles of selegiline and its major metabolite, desmethylselegiline, are presented below. It is crucial to note that while desmethylselegiline is a potent MAO-B inhibitor, it is significantly less potent than the parent compound, selegiline, in vitro.[10]
| Compound | Target | IC50 Value (in vitro) | Species |
| Selegiline | MAO-B | 11.25 nM | Rat Brain |
| Desmethylselegiline | MAO-B | 625.00 nM | Rat Brain |
Source: Data extracted from a study on the kinetic evaluation of MAO-B activity in rats.[10]
This table underscores the high potency and selectivity of the deprenyl scaffold for MAO-B. The ~60-fold lower in vitro potency of desmethylselegiline compared to selegiline is noteworthy; however, ex vivo studies following oral administration show this difference is reduced to only a factor of three, suggesting that pharmacokinetic factors play a significant role in its ultimate biological effect.[10] No pharmacologically relevant inhibition of MAO-A was observed for either compound.[10]
Experimental Protocol: In Vitro MAO Inhibition Assay
To empirically determine the IC50 values for a test compound like rac-4-Amino-Deprenyl, a fluorometric or chemiluminescent assay is the industry standard. This protocol provides a self-validating system for assessing inhibitory potency.
Causality Statement: The choice of a luminescent or fluorescent method is based on its high sensitivity and suitability for high-throughput screening, allowing for precise quantification of the enzymatic reaction rate by measuring the production of hydrogen peroxide, a byproduct of MAO activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in Assay Buffer to a working concentration.
-
Prepare a stock solution of the test compound (rac-4-Amino-Deprenyl) in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 1 mM to 1 pM) in Assay Buffer. Ensure the final solvent concentration in the assay is low (<1%) to avoid affecting enzyme activity.
-
Prepare a working solution of a suitable MAO substrate (e.g., p-tyramine for a mixed MAO-A/B substrate) and the detection reagent (e.g., Amplex Red in combination with horseradish peroxidase).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution (MAO-A or MAO-B) to each well.
-
Add 10 µL of the test compound dilutions or vehicle control to the respective wells.
-
Include wells for a known selective MAO-A inhibitor (e.g., clorgyline) and a MAO-B inhibitor (e.g., selegiline or rasagiline) as positive controls.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 40 µL of the substrate/detection reagent mix to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader capable of detecting fluorescence or luminescence.
-
Measure the signal kinetically over a period of 20-30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.
-
Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a nonlinear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.
-
Caption: Standard workflow for in vitro determination of MAO inhibitory potency.
Core Mechanism II: Neuroprotection via Apoptotic Modulation
A compelling aspect of deprenyl-related compounds is their ability to confer neuroprotection through mechanisms independent of MAO inhibition.[3] This activity is particularly relevant for treating neurodegenerative diseases where neuronal cell death is a key pathological feature. The proposed mechanism centers on the modulation of the intrinsic apoptotic pathway, governed by the Bcl-2 family of proteins.
The Bcl-2/Bax Apoptotic Switch
The Bcl-2 protein family comprises both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[11] The ratio of these proteins acts as a critical checkpoint for programmed cell death.[12] In a healthy neuron, anti-apoptotic Bcl-2 sequesters pro-apoptotic Bax, preventing it from activating.[13] Upon receiving an apoptotic stimulus (e.g., from oxidative stress or neurotoxins), the balance shifts: Bax is released, translocates to the mitochondria, and forms pores in the outer mitochondrial membrane.[8] This leads to the release of cytochrome c, which activates caspases and executes the apoptotic cascade.[12]
Desmethylselegiline, and by extension rac-4-Amino-Deprenyl, is believed to exert its neuroprotective effect by intervening in this process.[6] It promotes the stabilization of the mitochondrial membrane and prevents the downstream activation of apoptosis. This is achieved by upregulating the expression or activity of anti-apoptotic proteins like Bcl-2, thereby "tipping the scale" back towards survival and increasing the cell's resilience to apoptotic triggers.[13]
Caption: Proposed anti-apoptotic mechanism of rac-4-Amino-Deprenyl.
Conclusion and Future Directions
rac-4-Amino-Deprenyl is a rationally designed molecule that builds upon the legacy of selegiline. Its mechanism of action is twofold: it is expected to act as a selective inhibitor of MAO-B, increasing central dopamine levels, and to provide direct neuroprotection by upregulating anti-apoptotic defenses within the neuron. This dual functionality makes it a compound of significant interest for diseases like Parkinson's, where both symptomatic relief (dopamine enhancement) and disease modification (slowing neuronal death) are critical therapeutic goals.
Future research must focus on the precise in vitro and in vivo characterization of rac-4-Amino-Deprenyl to confirm its MAO inhibition profile and quantify its neuroprotective efficacy relative to selegiline and desmethylselegiline. Elucidating its full pharmacokinetic and metabolic profile will be essential to confirm whether it successfully avoids the generation of amphetamine-like metabolites, which would represent a significant advancement in the development of safer and more effective neuroprotective agents.
References
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Magyar, K., Szende, B. (2004). Pharmacological Aspects of (-)-Deprenyl. Current Medicinal Chemistry, 11(15), 2033-2043. [Link]
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Magyar, K., et al. (2004). (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology, 25(1-2), 233-242. [Link]
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Magyar, K. (2001). The pharmacology of B-type selective monoamine oxidase inhibitors; milestones in (-)-deprenyl research. Journal of Neural Transmission. Supplementum, (61), 1-13. [Link]
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Callens, C., et al. (2022). Neuroprotective properties of anti-apoptotic BCL-2 proteins in 5xFAD mouse model of Alzheimer's disease. Cell Death & Disease, 13(1), 88. [Link]
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Wikipedia contributors. (2023). Desmethylselegiline. Wikipedia, The Free Encyclopedia. [Link]
- Finberg, J. P. M. (2014). Monoamine oxidase inhibitors. In Encyclopedia of Psychopharmacology. Springer, Berlin, Heidelberg.
- Biosynth. (n.d.).
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Magyar, K., & Szende, B. (2011). The pharmacology of selegiline. International Review of Neurobiology, 100, 65-86. [Link]
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Caccia, C., et al. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Journal of Parkinson's Disease, 7(s1), S57-S65. [Link]
- Shacka, J. J., & Roth, K. A. (2005). Regulation of Neuronal Cell Death and Neurodegeneration by Members of the Bcl-2 Family: Therapeutic Implications. Current Drug Targets-CNS & Neurological Disorders, 4(1), 25-39.
- Boya, P., & Kroemer, G. (2008).
- Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296.
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Li, H., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 997408. [Link]
- BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Technical Bulletin.
- Knoll, J. (1998). The pharmacology of selegiline ((-)-deprenyl). New aspects. Journal of Neural Transmission. Supplementum, 52, 1-13.
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Kalász, H., et al. (2014). Metabolism of selegiline [(-)-deprenyl)]. Current Medicinal Chemistry, 21(13), 1522-1530. [Link]
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Allan, J. N. (2018). CLL Whiteboard #3: Mechanisms of Action of Anti-Apoptotic BCL2 Inhibitors. YouTube. [Link]
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RCSB PDB. (2005). 2BYB: Human Monoamine Oxidase B in complex with Deprenyl. [Link]
- Patsnap Synapse. (2024). What are the therapeutic applications for MAO inhibitors?
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Heinonen, E. H., et al. (1994). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Journal of Neural Transmission. Supplementum, 41, 111-116. [Link]
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Knoll, J. (1987). The pharmacology of (-)deprenyl. Journal of Neural Transmission. Supplementum, 25, 45-61. [Link]
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Wikipedia contributors. (2024). Pharmacology of selegiline. Wikipedia, The Free Encyclopedia. [Link]
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The Discovery and Development of Amino-Deprenyl Compounds: A Technical Guide
This in-depth technical guide explores the fascinating history and scientific journey of amino-deprenyl compounds, with a primary focus on the archetypal molecule, selegiline (L-deprenyl). From its rational design and synthesis to its elucidation as a selective enzyme inhibitor and its eventual application in neurodegenerative and psychiatric disorders, the story of selegiline is a testament to the intricate dance between chemical intuition, pharmacological screening, and clinical validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.
Genesis of a Concept: The Quest for a Novel Psychostimulant
The story of amino-deprenyl compounds begins in the early 1960s in Hungary, within the research group of Professor József Knoll at the Semmelweis University in Budapest.[1][2] The primary scientific driver was not the inhibition of a specific enzyme, but rather the desire to create a novel psychostimulant that could enhance the activity of the brain's catecholaminergic systems without the undesirable side effects of amphetamines, such as aimless hypermotility and addiction.[1]
Professor Knoll's research was rooted in understanding the neurophysiological basis of behavior. He theorized that the brain's "catecholaminergic engine" was crucial for acquired drives and purposeful behavior.[1] Amphetamines were known to stimulate this system but did so by inducing a continuous and non-physiological release of catecholamines, leading to their depletion and the aforementioned adverse effects.
The pivotal insight was to modify the structure of methamphetamine to retain its stimulatory properties while eliminating its catecholamine-releasing effects. The research team decided to incorporate a propargyl group (a carbon-carbon triple bond) into the methamphetamine molecule. This chemical moiety was known from the structure of pargyline, an existing monoamine oxidase (MAO) inhibitor.[1] The hypothesis was that this structural alteration would yield a compound with a unique pharmacological profile.
This line of inquiry led to the synthesis of a series of N-propargyl-methamphetamine derivatives by Zoltán Ecseri at Chinoin Pharmaceutical Company.[3] Among these, the racemic compound designated E-250, later known as deprenyl, showed the most promise in preclinical studies.[2] The first scientific reports on E-250 were published in Hungarian in 1964 and in English in 1965.[2][4] Subsequent research focused on the levorotatory enantiomer, L-deprenyl, which was found to be the more active and less toxic isomer, and was eventually named selegiline.[3]
Unraveling the Mechanism: A Tale of Two Activities
Initial pharmacological studies revealed that selegiline did not induce the typical amphetamine-like hypermotility. Instead, it was found to be a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.
Selective Inhibition of Monoamine Oxidase-B (MAO-B)
Further research in the late 1960s led to the discovery of two isoforms of MAO: MAO-A and MAO-B. This was a critical turning point in understanding the therapeutic potential of selegiline. It was discovered that at lower therapeutic doses, selegiline is a selective and irreversible inhibitor of MAO-B.[5] This selectivity is crucial because MAO-A is the primary isoform responsible for metabolizing tyramine, an amino acid found in certain foods. Inhibition of intestinal MAO-A by non-selective MAOIs can lead to a dangerous hypertensive crisis when tyramine-rich foods are consumed (the "cheese effect"). Selegiline's selectivity for MAO-B circumvented this major clinical obstacle.
The irreversible inhibition of MAO-B by selegiline occurs through the formation of a covalent bond between the propargyl group of selegiline and the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme. This effectively inactivates the enzyme, leading to an increase in the synaptic concentration of dopamine, as MAO-B is the predominant form of the enzyme in dopamine-rich regions of the brain, such as the striatum.
The selectivity of selegiline for MAO-B over MAO-A is a key determinant of its therapeutic window. The following table summarizes the inhibitory potency of selegiline against both MAO isoforms.
| Compound | Target | Action | IC50 | Selectivity (MAO-A/MAO-B) |
| Selegiline | MAO-B | Inhibitor | 51 nM[6] | ~450-fold[6] |
| Selegiline | MAO-A | Inhibitor | 23 µM[6] |
Note: IC50 values can vary between studies and experimental conditions.
Catecholaminergic Activity Enhancer (CAE) Effect
Intriguingly, further research by Knoll and his team revealed that selegiline possesses a second, distinct mechanism of action, which they termed the "catecholaminergic activity enhancer" (CAE) effect.[7] This effect is independent of its MAO-B inhibitory activity and is observed at doses lower than those required for significant enzyme inhibition.
The CAE effect is characterized by an enhancement of the impulse-propagation-mediated release of catecholamines, particularly dopamine and norepinephrine. Unlike amphetamines, which cause a massive, non-physiological release of these neurotransmitters from their storage vesicles, selegiline is thought to facilitate their release in response to normal neuronal firing. This more nuanced modulation of catecholaminergic neurotransmission is believed to contribute to its therapeutic effects and its favorable side-effect profile compared to traditional stimulants.
From Laboratory to Clinic: A Timeline of Therapeutic Applications
The unique pharmacological profile of selegiline paved the way for its investigation in various neurological and psychiatric conditions.
A Timeline of Key Milestones:
-
Early 1960s: Synthesis of racemic deprenyl (E-250) in Hungary.[3]
-
1964-1965: First publications describing the pharmacology of deprenyl.[2][4]
-
Late 1960s: Discovery of MAO-A and MAO-B isoforms and selegiline's selectivity for MAO-B.
-
1970s: Early clinical investigations into the use of selegiline in Parkinson's disease, often as an adjunct to levodopa therapy.
-
June 5, 1989: The U.S. Food and Drug Administration (FDA) approves selegiline (Eldepryl®) for the treatment of Parkinson's disease as an adjunct to levodopa/carbidopa.[8]
-
1990s: Further clinical trials, including the landmark DATATOP study, which suggested a potential neuroprotective effect of selegiline in early Parkinson's disease.
-
February 27, 2006: The FDA approves the selegiline transdermal system (Emsam®) for the treatment of major depressive disorder.[9][10][11] This formulation allows for the bypass of first-pass metabolism, leading to different pharmacokinetic and pharmacodynamic properties.
Parkinson's Disease
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, resulting in the characteristic motor symptoms of the disease. By inhibiting MAO-B, selegiline reduces the breakdown of dopamine in the brain, thereby increasing its availability at the synapse. This can help to alleviate the motor symptoms of Parkinson's disease and may also delay the need for levodopa therapy in the early stages of the disease.
Major Depressive Disorder
The antidepressant effects of selegiline are thought to be mediated by its inhibition of both MAO-A and MAO-B at higher doses, leading to increased synaptic concentrations of serotonin, norepinephrine, and dopamine. The transdermal patch formulation was specifically developed for the treatment of depression to achieve systemic concentrations of selegiline that are effective for inhibiting both MAO isoforms in the brain while minimizing the risk of the "cheese effect" by bypassing the gastrointestinal tract and first-pass metabolism in the liver.[10]
Experimental Protocols and Methodologies
A cornerstone of amino-deprenyl research is the accurate determination of their inhibitory activity against MAO isoforms. The following provides a generalized protocol for a common in vitro fluorometric assay used to assess MAO-B inhibition.
Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., selegiline) against human recombinant MAO-B.
Principle: This assay utilizes a non-fluorescent substrate that is converted by MAO-B into a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of product formation, and the degree of inhibition can be quantified.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., a proprietary non-fluorescent precursor to a fluorescent molecule)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., a known potent MAO-B inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MAO-B enzyme to the desired working concentration in assay buffer.
-
Prepare a stock solution of the test compound and create a series of dilutions to cover a range of concentrations.
-
Prepare a working solution of the MAO-B substrate in assay buffer.
-
-
Assay Setup:
-
Add a small volume of assay buffer to all wells of the microplate.
-
Add the test compound dilutions to the appropriate wells.
-
Include wells for a negative control (no inhibitor) and a positive control.
-
Add the diluted MAO-B enzyme solution to all wells except for a blank (no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent product.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the negative control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Chemical Synthesis of Selegiline
The chemical synthesis of selegiline is a well-established process in medicinal chemistry. The most common laboratory-scale synthesis involves the N-alkylation of L-methamphetamine (also known as levomethamphetamine) with a propargyl halide.
Overall Reaction:
L-Methamphetamine + Propargyl Bromide → Selegiline + HBr
Step-by-Step Description:
-
Starting Materials: The synthesis begins with the levorotatory isomer of methamphetamine, L-methamphetamine. The other key reagent is a propargyl halide, typically propargyl bromide.
-
Reaction Conditions: The reaction is typically carried out in a suitable organic solvent, and a base is often added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.
-
N-Alkylation: The nitrogen atom of the secondary amine group in L-methamphetamine acts as a nucleophile and attacks the electrophilic carbon atom of the propargyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.
-
Work-up and Purification: After the reaction is complete, the reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting materials, the base, and the salt byproduct. The crude selegiline is then purified, for example, by distillation or chromatography, to yield the final product.
Conclusion and Future Directions
The discovery and development of amino-deprenyl compounds, exemplified by selegiline, represent a significant advancement in neuropharmacology. The journey from a rationally designed psychostimulant to a selective MAO-B inhibitor for Parkinson's disease and an antidepressant has provided valuable insights into the complexities of neurotransmitter regulation and the treatment of neurological and psychiatric disorders.
Future research in this area may focus on the development of new-generation amino-deprenyl compounds with improved selectivity, pharmacokinetic profiles, and potentially novel mechanisms of action. A deeper understanding of the CAE effect and its therapeutic implications could also open up new avenues for the treatment of a broader range of CNS disorders. The legacy of József Knoll and his team continues to inspire the quest for innovative therapies that can improve the lives of patients with debilitating brain diseases.
References
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Knoll, J. (2018). Enhancer Sensitive Brain Regulations and Synthetic Enhancers (Selegiline, BPAP) Which Counteract the Regressive Effects of Aging. International Network for the History of Neuropsychopharmacology. [Link][2]
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RxList. (n.d.). Eldepryl (Selegiline Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. [Link][12]
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U.S. Food and Drug Administration. (1997). Search Orphan Drug Designations and Approvals. [Link][8]
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Drugs.com. (2023). Emsam (selegiline) FDA Approval History. [Link][9]
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International Network for the History of Neuropsychopharmacology. (2014). The History of Selegiline/(-)-Deprenyl the First Selective Inhibitor of B-Type Monoamine Oxidase and The First Synthetic Catecholaminergic Activity Enhancer Substance. [Link][4]
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Wikipedia. (2024). Pharmacology of selegiline. [Link]
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Psychiatry Online. (2006). MAOI Skin Patch Wins FDA Approval for Depression. Psychiatric News. [Link][10]
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Wikipedia. (2024). Selegiline. [Link]
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GovInfo. (1997). Federal Register, Volume 62 Issue 64 (Thursday, April 3, 1997). [Link]
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Knoll, J. (2016). The significance of selegiline/(-)-deprenyl after 50 years in research and therapy (1965-2015). Neurobiology (Budapest). [Link][7]
- Knoll, J. (2012). How Selegiline ((-)-Deprenyl) Slows Brain Aging. Bentham Science Publishers.
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Bentivoglio, A. R., et al. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Neuropharmacology. [Link]
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Knoll, J. (2018). Enhancer Sensitive Brain Regulations and Synthetic Enhancers (Selegiline, BPAP) Which Counteract the Regressive Effects of Aging. International Network for the History of Neuropsychopharmacology. [Link][2]
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Fowler, J. S., et al. (2015). Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain. Neuropsychopharmacology. [Link][5]
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Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]
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An In-Depth Technical Guide to the Stereoisomers of 4-Amino Deprenyl: Synthesis, Chiral Separation, and Biological Activity
A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis, chiral separation, and biological evaluation of the enantiomers of 4-Amino Deprenyl (4-Amino-N-methyl-N-propargylamphetamine). As a novel derivative of the well-established monoamine oxidase B (MAO-B) inhibitor Deprenyl (Selegiline), the introduction of a 4-amino group on the phenyl ring is poised to modulate its pharmacological profile. This document outlines a plausible synthetic pathway, proposes detailed protocols for enantiomeric resolution, and discusses the anticipated biological activities of the (R)- and (S)-enantiomers, with a primary focus on their interaction with monoamine oxidase enzymes. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Introduction: The Deprenyl Scaffold and the Promise of the 4-Amino Moiety
Deprenyl, specifically the (R)-(-)-enantiomer known as Selegiline, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B)[1]. Its therapeutic efficacy in Parkinson's disease stems from its ability to potentiate dopaminergic neurotransmission by preventing the breakdown of dopamine in the brain[1]. The pharmacological activity of Deprenyl is highly stereospecific, with the (R)-enantiomer being a significantly more potent MAO-B inhibitor than its (S)-(+)-counterpart.
The introduction of substituents onto the phenyl ring of the Deprenyl scaffold presents an opportunity to modulate its potency, selectivity, and overall pharmacological profile. The 4-amino group, in particular, is a versatile functional group that can alter a molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. This guide explores the hypothetical compound 4-Amino Deprenyl, investigating the scientific rationale and experimental approaches necessary to unlock the potential of its individual enantiomers.
Proposed Synthesis of Racemic 4-Amino Deprenyl
A plausible synthetic route to racemic 4-Amino Deprenyl can be envisioned starting from 4-nitrobenzaldehyde. The synthesis would proceed through the formation of the key intermediate 4-nitroamphetamine, followed by reduction of the nitro group, N-methylation, and finally N-propargylation.
Synthesis of 4-Nitroamphetamine
The synthesis of 4-nitroamphetamine can be achieved via a Henry reaction between 4-nitrobenzaldehyde and nitroethane to yield 1-(4-nitrophenyl)-2-nitropropene, followed by reduction.
-
Step 1: 1-(4-nitrophenyl)-2-nitropropene Synthesis: 4-nitrobenzaldehyde is reacted with nitroethane in the presence of a base catalyst such as ammonium acetate.
-
Step 2: Reduction to 4-Nitroamphetamine: The resulting nitrostyrene derivative is then reduced to the corresponding phenethylamine. A common method for this transformation is reduction with lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF)[2].
Synthesis of 4-Amino-N-methylamphetamine
-
Step 3: Reduction of the Nitro Group: The nitro group of 4-nitroamphetamine is reduced to an amino group. This can be accomplished through various methods, including catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst or by using a reducing agent such as tin(II) chloride in hydrochloric acid.
-
Step 4: N-Methylation: The resulting primary amine, 4-aminoamphetamine, can be selectively N-methylated to the secondary amine, 4-amino-N-methylamphetamine. A common method for this is reductive amination, where the primary amine is reacted with an excess of formaldehyde in the presence of a reducing agent like sodium borohydride.
N-Propargylation to Yield rac-4-Amino Deprenyl
-
Step 5: N-Propargylation: The final step involves the N-propargylation of 4-amino-N-methylamphetamine to yield racemic 4-Amino Deprenyl. This is typically achieved by reacting the secondary amine with propargyl bromide or propargyl chloride in the presence of a base, such as potassium carbonate or triethylamine, in an appropriate solvent like acetonitrile[3].
Figure 1: Proposed synthetic workflow for racemic 4-Amino Deprenyl.
Chiral Separation of rac-4-Amino Deprenyl Enantiomers
The resolution of the racemic mixture of 4-Amino Deprenyl into its individual (R)- and (S)-enantiomers is a critical step to evaluate their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Chiral HPLC Methodology
A direct separation of the enantiomers can likely be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amphetamine analogs[4].
Proposed HPLC Protocol:
-
Column: A chiral column with a polysaccharide-based stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation. The addition of a small amount of an amine modifier, such as diethylamine or triethylamine, may be necessary to improve peak shape and resolution for the basic analytes.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring of 4-Amino Deprenyl absorbs (likely around 254 nm).
-
Temperature: Column temperature should be controlled, as it can significantly affect chiral recognition and separation.
Chiral Derivatization as an Alternative Approach
An alternative to direct chiral HPLC is to derivatize the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
Proposed Derivatization Protocol:
-
Chiral Derivatizing Agent: A common reagent for derivatizing amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Mosher's acid chloride.
-
Reaction: The racemic 4-Amino Deprenyl is reacted with the chiral derivatizing agent under appropriate conditions to form a mixture of diastereomers.
-
Separation: The resulting diastereomeric mixture is then separated using standard reversed-phase HPLC.
-
Analysis: The ratio of the two diastereomeric peaks corresponds to the enantiomeric ratio of the original sample.
Figure 2: Methodologies for the chiral separation of 4-Amino Deprenyl enantiomers.
Hypothesized Biological Activity of 4-Amino Deprenyl Enantiomers
The primary biological target of interest for 4-Amino Deprenyl is monoamine oxidase. Based on the structure-activity relationships of known MAO inhibitors, we can hypothesize the potential activity of the (R)- and (S)-enantiomers.
Monoamine Oxidase Inhibition
-
(R)-4-Amino Deprenyl: It is hypothesized that the (R)-enantiomer will be a more potent inhibitor of MAO-B than the (S)-enantiomer, mirroring the stereoselectivity of Deprenyl. The propargyl group is essential for the irreversible inhibition mechanism. The 4-amino group, being an electron-donating group, may influence the electronic environment of the phenyl ring and potentially affect the binding affinity to the enzyme's active site. This could either enhance or slightly diminish the inhibitory potency compared to Selegiline. It is also possible that the amino group could introduce some MAO-A inhibitory activity, thus altering the selectivity profile.
-
(S)-4-Amino Deprenyl: The (S)-enantiomer is expected to be a significantly weaker MAO-B inhibitor. Its primary activity may lie in other areas, such as inhibition of monoamine reuptake transporters.
Table 1: Hypothesized MAO Inhibitory Profile
| Enantiomer | Predicted MAO-B IC50 | Predicted MAO-A IC50 | Predicted Selectivity (MAO-A/MAO-B) |
| (R)-4-Amino Deprenyl | Low nanomolar range | Micromolar to sub-micromolar range | High for MAO-B |
| (S)-4-Amino Deprenyl | Micromolar range | High micromolar range | Low |
| Selegiline (Reference) | ~10 nM | ~2 µM | ~200 |
Other Potential Pharmacological Activities
The amphetamine backbone of 4-Amino Deprenyl suggests potential interactions with monoamine transporters (dopamine, norepinephrine, and serotonin transporters). The 4-amino substitution could enhance affinity for the serotonin transporter, a property not prominent in Deprenyl. This could lead to a more complex pharmacological profile with potential antidepressant or anxiolytic effects.
Experimental Protocol: In Vitro MAO Inhibition Assay
To determine the inhibitory potency and selectivity of the synthesized enantiomers, a well-established in vitro MAO inhibition assay should be performed. The MAO-Glo™ Assay is a commercially available, robust, and sensitive method for this purpose[5][6][7].
MAO-Glo™ Assay Protocol:
-
Reagents:
-
Human recombinant MAO-A and MAO-B enzymes.
-
MAO-Glo™ Assay kit (containing luminogenic substrate, Luciferin Detection Reagent, and appropriate buffers).
-
(R)- and (S)-4-Amino Deprenyl enantiomers and reference inhibitors (e.g., Clorgyline for MAO-A and Selegiline for MAO-B).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound or reference inhibitor.
-
Initiate the reaction by adding the luminogenic MAO substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Luciferin Detection Reagent to stop the MAO reaction and generate a luminescent signal.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
This technical guide has laid out a hypothetical yet scientifically grounded pathway for the exploration of the enantiomers of 4-Amino Deprenyl. The proposed synthesis, chiral separation, and biological evaluation protocols provide a roadmap for researchers to investigate this novel compound. The key to unlocking its therapeutic potential lies in the careful characterization of the individual enantiomers, as their pharmacological profiles are expected to differ significantly.
Future research should focus on the successful synthesis and purification of racemic 4-Amino Deprenyl, followed by the optimization of the chiral separation method. Subsequent in-depth pharmacological profiling, including in vitro and in vivo studies, will be necessary to fully elucidate the therapeutic potential of the (R)- and (S)-enantiomers of 4-Amino Deprenyl and to determine if the introduction of the 4-amino group offers a significant advantage over the parent compound, Deprenyl.
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neuroprotective properties of rac 4-Amino Deprenyl
An In-depth Technical Guide to the Neuroprotective Properties of Deprenyl and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative disorders such as Parkinson's disease present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal populations. The development of neuroprotective agents that can slow or halt this degenerative process is a critical therapeutic goal. L-Deprenyl (Selegiline), a selective inhibitor of monoamine oxidase-B (MAO-B), has emerged as a gold-standard compound in this area, demonstrating significant neuroprotective effects that extend beyond its enzymatic inhibition. This technical guide provides a comprehensive analysis of the multifaceted neuroprotective mechanisms of deprenyl and its structural analogs. We will dissect the key signaling pathways, present robust experimental methodologies for their evaluation, and explore the structure-activity relationships that govern their therapeutic potential. This document serves as a deep dive into the science of propargylamine-based neuroprotection, offering field-proven insights for professionals engaged in neurological research and drug development.
Introduction: The Therapeutic Promise of Propargylamines in Neurodegeneration
The landscape of neurodegenerative disease treatment is gradually shifting from purely symptomatic relief towards disease-modifying strategies. A central tenet of this approach is neuroprotection—the preservation of neuronal structure and function against chronic insults like oxidative stress, mitochondrial dysfunction, and apoptosis. L-deprenyl was initially developed for the treatment of Parkinson's disease, where its inhibition of MAO-B increases dopaminergic tone.[1][2] However, extensive research has revealed that its therapeutic efficacy is not solely dependent on this mechanism.[3][4][5]
A crucial finding in the field is that the neuroprotective properties of deprenyl are largely independent of MAO-B inhibition and are intrinsically linked to its propargylamine structure.[3][5] This has spurred investigation into a class of related compounds, including rasagiline and other analogs. This guide will focus on the foundational molecule, L-deprenyl, as a model for understanding the neuroprotective activities relevant to this entire class of compounds, including potential derivatives such as a racemic 4-amino-substituted deprenyl. The principles and mechanisms discussed herein provide the scientific bedrock for the rational design and evaluation of next-generation neuroprotective agents.
Core Neuroprotective Mechanisms of Deprenyl Analogs
The ability of deprenyl to shield neurons from death is multifaceted, involving the modulation of cell death pathways, enhancement of pro-survival signaling, and mitigation of cellular stress. These actions are largely attributed to the parent compound and its metabolites, independent of MAO-B inhibition.[5]
MAO-B Inhibition-Independent Pathways
Anti-Apoptotic Signaling: Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Deprenyl intervenes at several critical junctures in the apoptotic cascade.
-
Mitochondrial Integrity: It stabilizes mitochondrial function by preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event that triggers the release of pro-apoptotic factors like cytochrome c.[6][7]
-
Bcl-2 Family Regulation: Deprenyl and its analogs upregulate the expression of anti-apoptotic proteins such as Bcl-2.[6][8][9] These proteins act to sequester pro-apoptotic members of the same family, thereby preventing the initiation of the mitochondrial death pathway.
-
Suppression of Pro-Apoptotic Kinases: The compound has been shown to reduce the expression of pro-apoptotic kinases like Mst1, which, when activated, promotes chromatin condensation and DNA fragmentation.[8]
Induction of Pro-Survival Factors: Beyond preventing cell death, deprenyl actively promotes neuronal survival and resilience.
-
Neurotrophic Factor Induction: It stimulates the synthesis and release of critical neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[6][9]
-
Activation of Pro-Survival Kinases: Through mechanisms that may involve TrkB receptor activation, deprenyl stimulates the PI3K/Akt signaling pathway.[7] Activated Akt is a central node in cell survival, phosphorylating and inactivating a host of pro-apoptotic targets.
Antioxidant Properties: Oxidative stress is a major driver of neuronal damage. Deprenyl exhibits potent antioxidant capabilities.
-
Direct Scavenging: It can directly neutralize harmful reactive oxygen species (ROS), including the highly cytotoxic hydroxyl radical (.OH).[4]
-
Induction of Antioxidant Enzymes: The compound activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a master regulator of cellular antioxidant defenses, leading to the increased expression of enzymes like heme oxygenase-1 and glutathione S-transferase.[7][8]
MAO-B Inhibition-Dependent Pathways
While many neuroprotective effects are independent of MAO-B inhibition, this enzymatic action still contributes significantly, particularly in the context of dopamine-producing neurons.
-
Reduced Oxidative Stress: The metabolism of dopamine by MAO-B generates hydrogen peroxide, a source of oxidative stress.[7] By inhibiting this process, deprenyl reduces the basal level of ROS in dopaminergic neurons.
-
Prevention of Neurotoxin Formation: In experimental models, MAO-B is responsible for converting the pro-toxin MPTP into its active, neuron-killing form, MPP+.[10][11] Deprenyl's inhibition of MAO-B completely prevents this conversion, a key mechanism of its protective effect in this specific toxicant model.[10]
A Deeper Look: Key Signaling Pathways
To fully appreciate the elegance of deprenyl's neuroprotective action, a visual representation of the involved signaling cascades is essential.
Caption: Deprenyl's anti-apoptotic signaling cascade.
Caption: Deprenyl-activated pro-survival and antioxidant pathways.
Experimental Validation: Protocols & Data
The neuroprotective effects of deprenyl have been substantiated across numerous preclinical models. The causality behind these experimental choices lies in recreating specific aspects of neurodegenerative pathology in a controlled environment.
In Vitro Models of Neurotoxicity
In vitro systems, such as cultured neuronal cell lines (e.g., SH-SY5Y) or primary neurons, are indispensable for mechanistic studies. They allow for precise control over the cellular environment and high-throughput screening of compounds. The choice of toxin is critical: MPP+ and 6-hydroxydopamine (6-OHDA) are used to model Parkinsonian toxicity, while serum withdrawal or hydrogen peroxide induce apoptosis and oxidative stress, respectively.
Protocol: Assessing Neuroprotection via MTT Cell Viability Assay
This protocol provides a self-validating system by including appropriate controls to measure both the toxicity of the insult and any intrinsic effect of the test compound.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well in complete culture medium. Allow cells to adhere for 24 hours.
-
Pre-treatment: Remove the medium and replace it with a fresh medium containing various concentrations of the test compound (e.g., L-deprenyl, 10⁻⁹ to 10⁻⁵ M). Include a "vehicle-only" control. Incubate for 2 hours.
-
Causality Insight: Pre-treatment allows the compound to engage cellular machinery and initiate protective pathways before the toxic insult is applied, mimicking a prophylactic therapeutic strategy.
-
-
Toxic Insult: Add the neurotoxin (e.g., MPP+ at a final concentration of 1 mM) to all wells except the "no toxin" and "compound-only" controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.
-
Self-Validation: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Quantification: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the viability of the "no toxin" control. This allows for the calculation of the protective effect at each compound concentration.
| Compound | Neurotoxin Model | Cell Type | Protective Concentration Range | Reference |
| L-Deprenyl | MPP+ Induced Apoptosis | PC12 Cells | 10⁻⁹ to 10⁻¹³ M | [12] |
| L-Deprenyl | 6-OHDA Toxicity | SH-SY5Y | 0.1 - 10 µM | [6] |
| L-Deprenyl | Serum Withdrawal | PC12 Cells | 10⁻⁹ M | [12] |
| L-Deprenyl | Peroxynitrite | SH-SY5Y | 1 - 10 µM | [13] |
Table 1: Summary of in vitro neuroprotective efficacy of L-Deprenyl.
In Vivo Models of Neurodegeneration
Animal models are crucial for evaluating a compound's efficacy within a complex biological system, assessing its pharmacokinetics, and observing behavioral outcomes. The MPTP mouse model is a gold standard for Parkinson's disease research.
Protocol: Evaluation in the MPTP Mouse Model of Parkinson's Disease
-
Animal Groups: Use male C57BL/6 mice, 8-10 weeks old. Divide into four groups: (1) Saline control, (2) MPTP + Vehicle, (3) MPTP + L-deprenyl (e.g., 0.25 mg/kg, s.c.), (4) L-deprenyl only.
-
Drug Administration: Administer L-deprenyl or vehicle daily for 7 days prior to MPTP administration and continue for the duration of the experiment.
-
Causality Insight: This regimen tests the compound's ability to prevent the neurotoxic cascade from initiating, which is a key goal of neuroprotection.
-
-
MPTP Induction: On day 8, administer MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Administer saline to the control group.
-
Behavioral Assessment (Rotarod Test): At 7 days post-MPTP lesioning, assess motor coordination. Place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Perform three trials per mouse.
-
Self-Validation: The MPTP+Vehicle group should show a significantly shorter latency to fall compared to the saline control, validating the lesion. The L-deprenyl only group should perform similarly to the saline control, ensuring the drug itself does not impair motor function.
-
-
Tissue Collection and Analysis: At 14 days post-lesioning, euthanize the animals and perfuse with 4% paraformaldehyde. Dissect the brains and process for immunohistochemistry.
-
Immunohistochemistry: Section the substantia nigra and striatum. Stain for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc). A successful neuroprotective agent will result in a significantly higher number of surviving TH-positive neurons in the MPTP+L-deprenyl group compared to the MPTP+Vehicle group.
| Treatment | Dopaminergic Neuron Loss (SNpc) | Striatal Dopamine Depletion | Behavioral Deficit (Rotarod) | Reference |
| MPTP + Vehicle | ~50-60% | ~70-80% | Significant reduction in latency to fall | [10] |
| MPTP + Deprenyl | Significantly attenuated | Significantly attenuated | Performance near control levels | [10] |
| DSP-4 + Deprenyl | N/A (Noradrenergic Toxin) | Attenuated NA depletion in hippocampus | N/A | [14] |
Table 2: Summary of in vivo neuroprotective effects of Deprenyl in toxin models.
Structure-Activity Relationship (SAR) and Synthesis
The neuroprotective activity of deprenyl-like molecules is highly dependent on their chemical structure.
-
The N-Propargyl Moiety: The N-propargyl group (–CH₂–C≡CH) is considered essential for the MAO-B-independent neuroprotective effects.[5][13] It is this part of the molecule that is believed to interact with cellular targets like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to initiate anti-apoptotic signaling.
-
Amphetamine Backbone: The phenethylamine core provides the necessary lipophilicity to cross the blood-brain barrier and positions the propargyl group correctly for interaction with its targets.
-
Stereochemistry: The (-)-enantiomer of deprenyl is significantly more potent in its anti-apoptotic activity than the (+)-enantiomer, suggesting a specific stereochemical interaction with its cellular targets.[12]
-
Aromatic Substitution: The potential introduction of a 4-amino group onto the phenyl ring would significantly alter the molecule's electronics and polarity. While no specific data exists for 4-Amino Deprenyl, such a modification would be expected to influence blood-brain barrier penetration and target binding affinity, necessitating a full experimental re-evaluation.
Synthesis Overview
The synthesis of deprenyl involves the reductive amination of phenylacetone with methylamine, followed by N-alkylation with propargyl bromide.
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Foreword: Charting a Course into Novel Pharmacological Territory
An In-Depth Technical Guide to the Early-Stage Research of rac-4-Amino Deprenyl Derivatives
The exploration of novel chemical entities is the foundational pillar of therapeutic innovation. This guide is conceived for the discerning researcher, scientist, and drug development professional poised at the frontier of neuropharmacology. The subject of this technical whitepaper, racemic 4-Amino Deprenyl and its derivatives, represents a logical yet underexplored evolution of a well-established therapeutic agent. Deprenyl (also known as selegiline when in its levorotatory form) is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B) and has been a cornerstone in the management of Parkinson's disease.[1][2]
The introduction of a 4-amino moiety to the phenyl ring of the Deprenyl scaffold is a deliberate chemical modification intended to probe new structure-activity relationships (SAR). This substitution could fundamentally alter the molecule's electronic properties, polarity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic profile, target engagement, and potential for novel biological activities. This guide does not merely present established facts; it provides a strategic and methodological framework for the synthesis, characterization, and initial pharmacological evaluation of this novel class of compounds. We will proceed from first principles, grounding our proposed methodologies in the robust science of its parent compound and related chemical structures.
Part 1: The Strategic Imperative for 4-Amino Deprenyl Derivatives
The Deprenyl Legacy: A Selective MAO-B Inhibitor
Deprenyl's therapeutic efficacy is primarily attributed to its role as a selective, irreversible inhibitor of MAO-B.[2] MAO-B is a critical enzyme in the central nervous system responsible for the degradation of catecholamines, most notably dopamine.[3] By inhibiting MAO-B, Deprenyl increases the synaptic concentration of dopamine, which is beneficial in dopamine-deficient conditions like Parkinson's disease.[4] At lower clinical doses (e.g., 10 mg/day), its selectivity for MAO-B is pronounced, avoiding the hypertensive crises associated with non-selective MAO inhibitors that also block MAO-A, the enzyme responsible for metabolizing dietary amines like tyramine (the "cheese effect").[5][6]
Beyond MAO-B inhibition, the pharmacology of Deprenyl is complex. It is known to have neuroprotective properties, potentially by up-regulating antioxidant enzymes like superoxide dismutase and catalase, and by delaying apoptosis.[7][8] It is also a prodrug to methamphetamine and amphetamine, contributing to its psychostimulant effects at higher, non-selective doses.[1]
Rationale for the 4-Amino Substitution: A Hypothesis-Driven Approach
The decision to introduce an amino group at the para-position of the phenyl ring is a strategic choice designed to answer several key pharmacological questions:
-
Altered Target Affinity and Selectivity: How does the introduction of an electron-donating amino group influence the molecule's interaction with the active site of MAO-A and MAO-B? Could it enhance potency or alter the selectivity profile?
-
Modified Pharmacokinetics: The amino group can be a site for metabolism (e.g., N-acetylation) and can increase the polarity of the molecule. This may alter its ability to cross the blood-brain barrier and could change its metabolic fate and half-life.
-
Novel Target Engagement: The 4-amino-phenethylamine scaffold is a privileged structure in pharmacology. While structurally distinct, the 4-amino group is a key feature in compounds like the 4-aminoquinolines (e.g., chloroquine), which have mechanisms involving lysosomal accumulation.[9][10] Could a 4-Amino Deprenyl derivative exhibit novel interactions with other CNS targets, such as serotonin or dopamine transporters, or display unique intracellular trafficking properties?[11]
This early-stage research is therefore an exercise in hypothesis testing, built upon the solid foundation of Deprenyl's known pharmacology.
Part 2: Synthesis and Characterization Workflow
The synthesis of a novel compound requires a robust and verifiable pathway. The proposed strategy for rac-4-Amino Deprenyl adapts the classical synthesis of Deprenyl, incorporating a protecting group strategy to ensure the integrity of the 4-amino moiety during the reaction sequence.
Proposed Synthetic Pathway
The synthesis is envisioned as a three-stage process: formation of a protected phenethylamine backbone, introduction of the crucial propargyl group, and final deprotection.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a theoretical construct for research purposes and must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Step 1: Protection of 4-Amino-phenylacetone
-
Dissolve 4-amino-phenylacetone (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) and a non-nucleophilic base like Triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion via Thin-Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the resulting N-Boc-4-amino-phenylacetone via column chromatography.
-
Causality: The Boc protecting group is chosen for its stability under the basic and reductive conditions of the subsequent steps and its straightforward removal under acidic conditions that are unlikely to affect the final product structure.
-
Step 2: Reductive Amination
-
Dissolve the protected ketone from Step 1 (1.0 eq) in methanol.
-
Add methylamine (2.0 eq, typically as a solution in ethanol or THF).
-
Stir for 1 hour to allow for imine formation.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.5 eq), portion-wise.
-
Stir at room temperature for 24 hours.
-
Quench the reaction, perform an aqueous workup, and purify the resulting protected backbone.[12]
-
Causality: Reductive amination is a classic and efficient method for forming the phenethylamine backbone.[12] NaBH3CN is selected as it is more selective for the protonated imine intermediate over the ketone, minimizing side reactions.
-
Step 3: Propargylation
-
Dissolve the secondary amine from Step 2 (1.0 eq) in a polar aprotic solvent like Tetrahydrofuran (THF).
-
Cool to 0°C and add a strong base, such as sodium hydride (NaH, 1.2 eq), to deprotonate the amine.
-
After stirring for 30 minutes, add propargyl bromide (1.2 eq) dropwise.[12]
-
Allow the reaction to proceed for 12 hours.
-
Purify the resulting protected rac-4-Amino Deprenyl.
-
Causality: This N-alkylation step introduces the propargyl group, which is the key pharmacophore responsible for the irreversible inhibition of MAO-B.[12]
-
Step 4: Deprotection and Purification
-
Dissolve the protected final product in dichloromethane.
-
Add an excess of Trifluoroacetic acid (TFA).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize with a basic solution and extract the final product.
-
Purify the crude rac-4-Amino Deprenyl via column chromatography and/or crystallization to yield the final, pure compound.[12]
Structural Elucidation and Purity Assessment
A self-validating protocol demands rigorous confirmation of the product's identity and purity.
| Technique | Purpose | Expected Outcome for rac-4-Amino Deprenyl |
| TLC | Monitor reaction progress and assess crude purity. | A single spot with a distinct Rf value from starting materials.[13] |
| HPLC | Determine final purity quantitatively. | A single major peak, allowing for purity calculation (e.g., >98%).[14] |
| Mass Spec (MS) | Confirm molecular weight. | A molecular ion peak corresponding to the exact mass of C13H18N2. |
| ¹H & ¹³C NMR | Confirm chemical structure and connectivity. | Characteristic peaks corresponding to aromatic protons (with splitting patterns indicative of para-substitution), the propargyl group, the N-methyl and alpha-methyl groups, and the methylene bridge. |
Part 3: In Vitro Pharmacological Evaluation
With the novel compound synthesized and validated, the next phase is to determine its biological activity. The logical starting point is to assess its effect on the primary target of the parent compound, MAO-B.
Protocol: MAO-A and MAO-B Inhibition Assay
This protocol utilizes a commercially available fluorometric assay kit, a standard in early-stage screening for its high throughput and sensitivity.
-
Preparation: Reconstitute human recombinant MAO-A and MAO-B enzymes, the substrate (e.g., Amplex Red), and horseradish peroxidase (HRP) in the provided assay buffer.
-
Compound Dilution: Prepare a serial dilution of rac-4-Amino Deprenyl (e.g., from 100 µM to 1 pM) in DMSO, followed by a further dilution in assay buffer. Include Deprenyl or Selegiline as a positive control.
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer, the serially diluted test compound, and the respective MAO enzyme (MAO-A or MAO-B in separate wells).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the irreversible inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate/HRP mixture to all wells to initiate the reaction. The active MAO enzyme will convert the substrate, leading to the production of H₂O₂, which reacts with the Amplex Red substrate in the presence of HRP to produce the fluorescent product, resorufin.
-
Signal Detection: Read the fluorescence intensity (Excitation ~530-560 nm, Emission ~590 nm) every 5 minutes for 30-60 minutes using a plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Interpreting the Data: Building the SAR
The primary output will be the IC50 values for both MAO isoforms.
| Compound | Hypothetical MAO-A IC50 (nM) | Hypothetical MAO-B IC50 (nM) | Selectivity Index (A/B) |
| Deprenyl (Control) | 1,500 | 15 | 100 |
| rac-4-Amino Deprenyl | Experimental Value | Experimental Value | Calculated Value |
-
Increased Potency at MAO-B: An IC50 lower than the control would suggest the 4-amino group enhances binding or reactivity.
-
Altered Selectivity: A significant change in the selectivity index would be a key finding. A lower index might imply a broader spectrum of activity, while a higher index would suggest improved specificity. This is a crucial parameter for predicting potential side effects.[6]
Part 4: The Dopaminergic System and Future Directions
The core mechanism of Deprenyl is the potentiation of dopaminergic neurotransmission. The introduction of the 4-amino group must be evaluated in this context.
Should the initial MAO inhibition data prove promising, the logical next steps in this early-stage research program would involve:
-
Chiral Separation: The current guide focuses on the racemic mixture. Separating the R- and S-enantiomers via chiral HPLC is critical, as biological activity is often stereospecific. The levorotatory isomer of Deprenyl (Selegiline) is the more potent MAO-B inhibitor.[1]
-
Secondary Target Screening: As outlined in Figure 2, assessing the compound's activity at dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET) is essential to understand its full pharmacological profile.
-
Early ADME-Tox: Preliminary assessments of metabolic stability using liver microsomes and cytotoxicity in a relevant neuronal cell line (e.g., SH-SY5Y) are necessary to identify potential liabilities before committing further resources.
This technical guide provides a comprehensive, scientifically-grounded roadmap for embarking on research into rac-4-Amino Deprenyl derivatives. By proceeding from a rational design hypothesis through to a structured, multi-stage evaluation process, researchers can efficiently and rigorously explore the therapeutic potential of this novel chemical space.
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- Pharmacy India. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
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A Theoretical and In-Depth Technical Guide to the Structural Analysis of rac-4-Amino-Deprenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive theoretical framework for understanding the structure of racemic 4-Amino-Deprenyl. While direct computational studies on this specific analog are not extensively available in public literature, this document synthesizes established theoretical methodologies and data from closely related structures, primarily Deprenyl (Selegiline) and its derivatives, to offer a robust predictive analysis. The principles and protocols detailed herein serve as a foundational guide for researchers aiming to conduct their own in-silico investigations of this and similar molecules.
Part 1: Foundational Principles and Structural Considerations
Introduction to Deprenyl and its Analogs
Deprenyl, also known as Selegiline, is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B)[1]. It exists as a racemic mixture of D-deprenyl and L-deprenyl (Selegiline)[2]. The levorotatory isomer, L-deprenyl, is significantly more potent as an MAO-B inhibitor and is utilized in the treatment of Parkinson's disease[2]. The core structure of Deprenyl is N,α-Dimethyl-N-2-propynylphenethylamine[2]. The subject of this guide, rac-4-Amino-Deprenyl, is a derivative of this core structure with an amino group substituted at the para (4-position) of the phenyl ring. This substitution is anticipated to significantly influence the molecule's electronic properties and its interactions with biological targets.
The Significance of Chirality and Racemic Mixtures
The presence of a chiral center at the α-carbon of the phenethylamine backbone means that 4-Amino-Deprenyl exists as a pair of enantiomers[3]. A racemic mixture, such as rac-4-Amino-Deprenyl, contains equal amounts of both enantiomers[3]. In medicinal chemistry, it is crucial to understand that enantiomers can exhibit different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which dictate their interactions with chiral biological macromolecules like enzymes and receptors[3]. While L-deprenyl is the more active MAO-B inhibitor, the D-enantiomer has been shown to have a more potent effect on dopamine uptake[2][4]. Theoretical studies are instrumental in elucidating the subtle structural differences that underpin these functional distinctions.
Part 2: Theoretical Methodologies for Structural Elucidation
The in-silico analysis of a molecule like rac-4-Amino-Deprenyl relies on a suite of computational chemistry techniques. These methods allow for the prediction of molecular structure, stability, and electronic properties, providing insights that are complementary to experimental data.
Density Functional Theory (DFT) for Geometrical and Electronic Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems[5]. It is a cornerstone of modern computational chemistry for its balance of accuracy and computational cost.
Core Principles: DFT calculations are used to determine the ground-state electronic structure of a molecule, from which a wide range of properties can be derived. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability[5][6]. A smaller gap suggests higher reactivity.
Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation
-
Structure Building: Construct the 3D structures of both the (R)- and (S)-enantiomers of 4-Amino-Deprenyl using molecular building software (e.g., GaussView, Avogadro).
-
Method and Basis Set Selection: Choose an appropriate DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set[7]. This combination provides a good balance of accuracy for both geometry and electronic properties.
-
Geometry Optimization: Perform a full geometry optimization in the gas phase or in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to find the lowest energy conformation of each enantiomer.
-
Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.
-
Electronic Property Analysis: From the optimized structure, calculate key electronic properties, including:
-
HOMO and LUMO energies and their spatial distributions.
-
The HOMO-LUMO energy gap.
-
Molecular Electrostatic Potential (MEP) maps to visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively[8][9].
-
Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions[9].
-
Expected Insights for 4-Amino-Deprenyl: The introduction of the electron-donating amino group at the 4-position of the phenyl ring is expected to increase the electron density of the aromatic system. This will likely raise the energy of the HOMO, decrease the HOMO-LUMO gap compared to Deprenyl, and alter the MEP, potentially influencing its binding affinity and selectivity for MAO-B.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time[10]. This technique is invaluable for understanding the flexibility of a molecule and the stability of its interactions with a biological target.
Core Principles: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior[10]. In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex, providing insights into the binding mode and the key interactions that stabilize the complex[11][12].
Experimental Protocol: MD Simulation of 4-Amino-Deprenyl in Complex with MAO-B
-
System Preparation:
-
Obtain the crystal structure of human MAO-B from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogen atoms, assigning protonation states to residues, and removing water molecules and any co-crystallized ligands.
-
Use the optimized structures of the (R)- and (S)-enantiomers of 4-Amino-Deprenyl from DFT calculations.
-
-
Molecular Docking (Initial Placement):
-
Perform molecular docking to predict the initial binding pose of each enantiomer within the active site of MAO-B. The active site is known to have a bipartite hydrophobic cavity[13].
-
-
MD Simulation Setup:
-
Place the docked ligand-protein complex in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Select an appropriate force field (e.g., AMBER, CHARMM) to describe the interatomic interactions.
-
-
Simulation Execution:
-
Perform an initial energy minimization of the system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.
-
Run the production MD simulation for a sufficient duration (e.g., 100-300 ns) to allow for adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to evaluate structural stability[11][14].
-
Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein[11].
-
Analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein over time.
-
-
Expected Insights for 4-Amino-Deprenyl: MD simulations can reveal whether the 4-amino group forms stable interactions within the MAO-B active site, potentially enhancing binding affinity. It can also highlight any conformational changes in the protein or the ligand upon binding. Comparing the simulations of the two enantiomers can provide a rationale for any observed differences in their inhibitory activity.
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a model of molecular electronic structure that defines atoms and the bonds between them based on the topology of the electron density[15].
Core Principles: QTAIM analysis partitions the electron density of a molecule into atomic basins. The properties of these basins and the critical points in the electron density provide a rigorous definition of atoms in a molecule and the nature of the chemical bonds between them[11].
Application to 4-Amino-Deprenyl: QTAIM can be applied to the electron density obtained from DFT calculations to:
-
Characterize the nature of the covalent and non-covalent interactions within the molecule.
-
Quantify the charge transfer between atoms upon substitution of the amino group.
-
Analyze the bond critical points to understand the strength and nature of the chemical bonds.
Part 3: Data Presentation and Visualization
Tabulated Physicochemical and Electronic Properties
The following table presents a hypothetical comparison of key properties for Deprenyl and the predicted properties for 4-Amino-Deprenyl based on the expected effects of the amino substitution. These values would be populated with data from actual DFT calculations as described in the protocol above.
| Property | Deprenyl (Reference) | rac-4-Amino-Deprenyl (Predicted) |
| Molecular Formula | C13H17N | C13H18N2 |
| Molar Mass ( g/mol ) | 187.28 | 202.30 |
| HOMO Energy (eV) | (Value from DFT) | Expected to be higher |
| LUMO Energy (eV) | (Value from DFT) | Expected to be slightly affected |
| HOMO-LUMO Gap (eV) | (Value from DFT) | Expected to be smaller |
| Dipole Moment (Debye) | (Value from DFT) | Expected to be larger |
Visualization of Molecular Orbitals and Electrostatic Potential
Visual representations are crucial for interpreting the results of theoretical studies.
HOMO and LUMO Distribution: The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. For 4-Amino-Deprenyl, the HOMO is expected to be delocalized over the electron-rich amino-phenyl ring, while the LUMO may be more localized on the propargyl group.
Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). The amino group in 4-Amino-Deprenyl will introduce a region of strong negative potential on the phenyl ring.
Diagrams of Methodologies and Interactions
Workflow for Theoretical Analysis:
Caption: Workflow for the theoretical structural analysis of rac-4-Amino-Deprenyl.
Hypothetical Ligand-Receptor Interaction Diagram:
Caption: Hypothetical key interactions of 4-Amino-Deprenyl in the MAO-B active site.
Part 4: Conclusion and Future Directions
This guide has outlined a comprehensive theoretical approach for the structural analysis of rac-4-Amino-Deprenyl. By employing DFT, MD simulations, and QTAIM, researchers can gain significant insights into the molecule's conformational preferences, electronic landscape, and its potential interactions with its biological target, MAO-B. The addition of an amino group to the Deprenyl scaffold is predicted to modulate its electronic properties, which may have significant implications for its pharmacological activity.
Future work should focus on performing the detailed computational studies outlined in this guide to generate specific data for rac-4-Amino-Deprenyl. These theoretical predictions can then be used to guide the synthesis and experimental evaluation of this compound, ultimately contributing to a deeper understanding of the structure-activity relationships of MAO-B inhibitors.
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ResearchGate. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. [Link]
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Frontiers. (2015). The Use of Multiscale Molecular Simulations in Understanding a Relationship between the Structure and Function of Biological Systems of the Brain: The Application to Monoamine Oxidase Enzymes. [Link]
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PMC. (2024). Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. [Link]
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Methodological & Application
Application Notes and Protocols for In Vivo Studies of rac-4-Amino-Deprenyl
A Guide for Researchers in Neuropharmacology and Drug Development
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Given the limited specific data available for rac-4-Amino-Deprenyl, the protocols and quantitative data herein are based on established findings for the well-characterized monoamine oxidase (MAO) inhibitor, L-Deprenyl (Selegiline), and are intended to serve as a comprehensive guide for experimental design and interpretation.
Introduction: Unraveling the Therapeutic Potential of rac-4-Amino-Deprenyl
rac-4-Amino-Deprenyl is a compound of interest within the field of neuropharmacology. While specific literature on this racemic mixture is emerging, its structural similarity to L-Deprenyl (Selegiline), a well-established irreversible inhibitor of monoamine oxidase B (MAO-B), provides a strong foundation for hypothesizing its mechanism of action and designing robust in vivo studies.[1][2][3] L-Deprenyl is utilized in the treatment of Parkinson's disease and major depressive disorder, with a rich history of research elucidating its neuroprotective and neuromodulatory effects.[4][5]
This guide provides a detailed framework for the in vivo investigation of rac-4-Amino-Deprenyl, leveraging the extensive knowledge of L-Deprenyl to inform experimental design. We will delve into the presumed mechanism of action, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to effectively evaluate the therapeutic potential of this novel compound.
Presumed Mechanism of Action: Beyond MAO-B Inhibition
The primary hypothesized mechanism of action for rac-4-Amino-Deprenyl is the inhibition of monoamine oxidase (MAO). MAO enzymes are critical for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[3][6] By inhibiting MAO, particularly the MAO-B isoform which is predominant in the brain and metabolizes dopamine, rac-4-Amino-Deprenyl is expected to increase the synaptic availability of these key neurotransmitters.[2][3]
Beyond its role in MAO inhibition, L-Deprenyl has been shown to exert neuroprotective effects through mechanisms that may be independent of its enzymatic activity.[2][7] These include:
-
Reduction of Oxidative Stress: By inhibiting MAO-B, the production of reactive oxygen species (ROS) resulting from dopamine metabolism is reduced.[7][8]
-
Anti-apoptotic Properties: L-Deprenyl has been demonstrated to prevent mitochondrial apoptosis and induce the expression of anti-apoptotic proteins like Bcl-2.[9][10]
-
Induction of Neurotrophic Factors: Studies have suggested that L-Deprenyl can stimulate the production of pro-survival factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[10]
-
Inhibition of Dopamine Reuptake: L-Deprenyl has been shown to inhibit the reuptake of dopamine, further increasing its synaptic concentration.[1][11]
The following diagram illustrates the hypothesized signaling pathways influenced by rac-4-Amino-Deprenyl, based on the known actions of L-Deprenyl.
Caption: Hypothesized mechanism of rac-4-Amino-Deprenyl at the dopaminergic synapse.
In Vivo Experimental Design: A Step-by-Step Approach
A thorough in vivo evaluation of rac-4-Amino-Deprenyl requires a multi-faceted approach, encompassing behavioral, neurochemical, and histological analyses. The following experimental workflow provides a comprehensive strategy for characterizing the compound's effects.
Caption: A comprehensive workflow for the in vivo evaluation of rac-4-Amino-Deprenyl.
Protocol 1: Dose-Response and Pharmacokinetic Profiling
Objective: To determine the optimal dose range and understand the absorption, distribution, metabolism, and excretion (ADME) profile of rac-4-Amino-Deprenyl.
Rationale: Establishing a dose-response relationship is crucial for identifying a therapeutically relevant and non-toxic dose. Pharmacokinetic studies provide essential information on the compound's bioavailability and half-life in the brain.[12][13]
Methodology:
-
Animal Model: Naive male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).
-
Drug Preparation: Dissolve rac-4-Amino-Deprenyl in a suitable vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose).
-
Administration: Administer a range of doses (e.g., 0.1, 0.5, 1, 5, 10 mg/kg) via the intended clinical route (e.g., oral gavage, subcutaneous injection).[1][12]
-
Sample Collection: Collect blood and brain tissue at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis:
-
MAO Activity Assay: Measure MAO-A and MAO-B activity in brain homogenates using a commercially available kit or a radiometric assay with specific substrates (e.g., [14C]serotonin for MAO-A, [14C]phenylethylamine for MAO-B).[14]
-
LC-MS/MS Analysis: Quantify the concentration of rac-4-Amino-Deprenyl and its potential metabolites in plasma and brain tissue.
-
Expected Outcome: Identification of a dose that selectively inhibits MAO-B with minimal effect on MAO-A, and characterization of the compound's pharmacokinetic parameters.
| Parameter | L-Deprenyl (Selegiline) in Rodents (Illustrative Data) | Reference |
| Route of Administration | Subcutaneous (s.c.), Oral (p.o.) | [1][12] |
| Effective Dose (MAO-B Inhibition) | 0.05 - 0.25 mg/kg (s.c.) | [12] |
| Oral Bioavailability | Low (4-10% in humans) | [15] |
| Brain Penetration | Rapid | [12][13] |
| Half-life in Brain | Approximately 4.5 hours | [13] |
Protocol 2: Evaluation of Neuroprotective Effects in a Parkinson's Disease Model
Objective: To assess the ability of rac-4-Amino-Deprenyl to protect dopaminergic neurons from neurotoxin-induced degeneration.
Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm for studying Parkinson's disease, as MPTP is selectively toxic to dopaminergic neurons in the substantia nigra.[2]
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + MPTP
-
rac-4-Amino-Deprenyl + MPTP
-
rac-4-Amino-Deprenyl + Saline
-
-
Drug Administration:
-
Administer rac-4-Amino-Deprenyl or vehicle daily for a pre-treatment period (e.g., 7 days).
-
On day 8, administer MPTP (e.g., 20 mg/kg, intraperitoneally, 4 doses at 2-hour intervals).
-
Continue rac-4-Amino-Deprenyl or vehicle treatment for a post-lesion period (e.g., 7 days).
-
-
Behavioral Assessment (7 days post-MPTP):
-
Open Field Test: To assess general locomotor activity.
-
Rotarod Test: To evaluate motor coordination and balance.
-
-
Post-Mortem Analysis (14 days post-MPTP):
-
HPLC Analysis: Quantify dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to visualize and quantify dopaminergic neuron survival.
-
Protocol 3: Assessment of Cognitive Enhancement in Aged Rodents
Objective: To determine if chronic administration of rac-4-Amino-Deprenyl can improve learning and memory in aged animals.
Rationale: Age-related cognitive decline is associated with alterations in monoaminergic systems. MAO-B inhibitors have been shown to have cognitive-enhancing effects.[4]
Methodology:
-
Animal Model: Aged male Sprague-Dawley rats (18-24 months old).
-
Experimental Groups:
-
Vehicle
-
rac-4-Amino-Deprenyl (low dose)
-
rac-4-Amino-Deprenyl (high dose)
-
-
Drug Administration: Administer rac-4-Amino-Deprenyl or vehicle daily for an extended period (e.g., 4-8 weeks).
-
Behavioral Assessment (during the final weeks of treatment):
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
-
Post-Mortem Analysis:
-
Neurochemical Analysis: Measure neurotransmitter levels in the hippocampus and prefrontal cortex.
-
Western Blot Analysis: Quantify levels of synaptic plasticity markers (e.g., BDNF, synaptophysin).
-
Data Interpretation and Troubleshooting
-
Behavioral Data: Ensure that any observed effects on learning and memory are not confounded by changes in motor activity or motivation.
-
Neurochemical Data: Correlate changes in neurotransmitter levels with behavioral outcomes.
-
Histological Data: Quantify neuronal survival and morphology using unbiased stereological methods.
-
Washout Periods: When switching between treatments, especially with irreversible inhibitors, a washout period of at least 14 days is recommended to allow for enzyme resynthesis.[16]
Conclusion
The experimental protocols outlined in this guide provide a robust framework for the in vivo characterization of rac-4-Amino-Deprenyl. By systematically evaluating its pharmacokinetic profile, neuroprotective efficacy, and cognitive-enhancing potential, researchers can gain valuable insights into its therapeutic promise. The foundation of knowledge established for L-Deprenyl serves as an invaluable resource in this endeavor, guiding the rational design and interpretation of these critical preclinical studies.
References
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Knoll, J. (1983). Deprenyl (selegiline): the history of its development and pharmacological action. Acta Neurologica Scandinavica Supplementum, 95, 57-80. [Link]
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Wikipedia contributors. (2024). Pharmacology of selegiline. Wikipedia, The Free Encyclopedia. [Link]
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Garratt, L. C., et al. (2025). L-Deprenyl Extends Lifespan Across Mammalian Species: A Meta-Analysis of 22 Longevity Experiments. bioRxiv. [Link]
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Szoko, E., et al. (2002). The effect of low oral doses of (-)-deprenyl and its metabolites on DSP-4 toxicity. Neuroscience Letters, 326(2), 127-130. [Link]
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Gerlach, M., Youdim, M. B., & Riederer, P. (1996). Biochemical actions of l-deprenyl (selegiline). Journal of Neural Transmission. Supplementum, 48, 83-100. [Link]
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Magyar, K., & Tóthfalusi, L. (1984). Pharmacokinetic aspects of deprenyl effects. Polish Journal of Pharmacology and Pharmacy, 36(4), 373-384. [Link]
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Karalija, M., et al. (2018). Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury. Bratislavske Lekarske Listy, 119(11), 725-731. [Link]
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Wikipedia contributors. (2024). Selegiline. Wikipedia, The Free Encyclopedia. [Link]
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Varga, P., et al. (2025). Protective Effect of Selegiline (R-deprenyl) in Aminoglycoside-Induced Hearing Loss. Molecular Neurobiology. [Link]
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Knoll, J. (1992). R-(-)-deprenyl (Selegiline, Movergan) facilitates the activity of the nigrostriatal dopaminergic neuron. Journal of Neural Transmission. Supplementum, 37, 17-33. [Link]
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Ebadi, M., et al. (2002). Neuroprotective actions of selegiline. Journal of Neuroscience Research, 67(3), 285-289. [Link]
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Sim, M. O., et al. (2018). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 23(6), 1435. [Link]
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Naoi, M., & Maruyama, W. (2022). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences, 23(18), 10989. [Link]
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Karoum, F., et al. (1997). Metabolism of (-)-deprenyl and PF-(-)-deprenyl in brain after central and peripheral administration. Journal of Neurochemistry, 68(3), 1121-1128. [Link]
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Patsnap. (2024). What is the mechanism of Selegiline Hydrochloride?. Patsnap Synapse. [Link]
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Tipton, K. F. (1989). The Pharmacology of Reversible Monoamine Oxidase Inhibitors. The British Journal of Psychiatry, 155(S6), 66-71. [Link]
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Veterinary Partner. (n.d.). Selegiline (L-Deprenyl) Hydrochloride (Anipryl, Eldepryl, Carbex). Veterinary Partner. [Link]
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Finberg, J. P., & Gillman, K. (2011). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. CNS Spectrums, 16(7), 299-309. [Link]
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Naoi, M., & Maruyama, W. (2022). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences, 23(18), 10989. [Link]
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da Silva, G. L., et al. (2024). Effects of Intracerebral Aminophylline Dosing on Catalepsy and Gait in an Animal Model of Parkinson's Disease. Medicina, 60(5), 793. [Link]
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Tipton, K. F., et al. (1992). The molecular pharmacology of L-deprenyl. Journal of Neural Transmission. Supplementum, 37, 35-46. [Link]
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Application Notes and Protocols for the Use of Deprenyl and 4-Aminopyridine Analogs in Cell Culture Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Deprenyl and its analogs, as well as 4-aminopyridine derivatives, in various cell culture-based assays. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring robust and reproducible results.
Introduction and Scientific Background
In the pursuit of novel therapeutics for neurodegenerative diseases, compounds that offer neuroprotection are of paramount interest. Among these, derivatives of Deprenyl (selegiline) and 4-aminopyridine have shown significant promise. While the term "rac-4-Amino-Deprenyl" does not correspond to a widely recognized single agent in the scientific literature, it suggests a chemical scaffold that may share properties with both Deprenyl and 4-aminopyridine derivatives. This guide will, therefore, focus on the applications of these two important classes of compounds in cell culture models.
(-)-Deprenyl (Selegiline) is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B).[1][2] Its primary clinical application is in the management of Parkinson's disease, where it enhances dopaminergic neurotransmission by preventing the breakdown of dopamine.[3][4] Beyond its enzymatic inhibition, Deprenyl exhibits potent neuroprotective properties, including antioxidant activity and the ability to suppress apoptosis in neuronal cell models.[1][5][6] These effects are observed at concentrations much lower than those required for MAO-B inhibition, suggesting the involvement of additional mechanisms, potentially mediated by its metabolites.[1]
4-Aminopyridine (4-AP) and its derivatives are known as potassium channel blockers.[7][8] By inhibiting voltage-gated potassium channels, 4-AP can enhance neurotransmission and has been used to treat symptoms of multiple sclerosis.[8] Emerging evidence also points towards its neuroprotective capabilities, which are attributed to its ability to modulate cellular signaling pathways, reduce oxidative stress, and inhibit apoptosis.[9]
This document will provide detailed protocols for evaluating the neuroprotective and cytotoxic effects of Deprenyl and 4-aminopyridine analogs in relevant cell culture systems.
Mechanism of Action: Key Signaling Pathways
Understanding the molecular mechanisms of these compounds is crucial for designing meaningful experiments and interpreting the results.
Deprenyl and its Analogs: Beyond MAO-B Inhibition
The neuroprotective effects of Deprenyl are multifaceted. At nanomolar to picomolar concentrations, it can prevent apoptosis induced by toxins or growth factor withdrawal in neuronal cell lines like PC12 and SH-SY5Y.[1][5] This anti-apoptotic function is thought to be independent of MAO-B inhibition and may involve the modulation of pro- and anti-apoptotic proteins and the maintenance of mitochondrial integrity.[6] Recent studies also suggest that selegiline can exert neuroprotective effects by suppressing the pro-apoptotic activity of protein disulfide isomerase (PDI).[10]
Caption: Simplified signaling pathway for (-)-Deprenyl's neuroprotective effects.
4-Aminopyridine Derivatives: Modulating Neuronal Excitability and Survival
4-AP and its analogs primarily act on voltage-gated potassium channels. In the context of neuroprotection, this can lead to the modulation of downstream signaling cascades. For instance, 4-AP has been shown to protect dopaminergic neurons against MPTP-induced neurotoxicity by reducing oxidative stress and apoptosis.[9] This involves the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like activated Caspase-3.[9]
Caption: Neuroprotective mechanisms of 4-Aminopyridine derivatives.
Experimental Protocols
The following protocols are designed to be adaptable to specific experimental needs. It is crucial to include appropriate controls in every assay.
Cell Line Selection and Culture
The choice of cell line is critical for the relevance of the study. For neuroprotection and neurotoxicity assays, the following cell lines are commonly used:
-
SH-SY5Y (Human neuroblastoma): A widely used cell line for studying Parkinson's disease and other neurodegenerative disorders. These cells can be differentiated into a more mature neuronal phenotype.
-
PC12 (Rat pheochromocytoma): These cells respond to nerve growth factor (NGF) by differentiating into sympathetic-like neurons, making them a valuable model for studying neuronal development and neuroprotection.[1]
-
Primary Neuronal Cultures: While more complex to maintain, primary neurons offer a more physiologically relevant model.
General Cell Culture Maintenance:
-
Maintain cell lines in the recommended growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
Preparation of Compound Stock Solutions
-
Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO or sterile water) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range at which the compound of interest is toxic to the cells.
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete growth medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control and an untreated control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Compound Concentration | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 1.25 ± 0.05 | 100% |
| Vehicle Control | 1.23 ± 0.06 | 98.4% |
| 0.1 µM | 1.20 ± 0.04 | 96.0% |
| 1 µM | 1.15 ± 0.07 | 92.0% |
| 10 µM | 0.98 ± 0.05 | 78.4% |
| 100 µM | 0.45 ± 0.03 | 36.0% |
Neuroprotection Assay against an Induced Toxin
This assay evaluates the ability of the test compound to protect cells from a neurotoxin.
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete growth medium
-
Test compound
-
Neurotoxin (e.g., MPP+, 6-OHDA, or rotenone)
-
MTT assay reagents or other viability assay kits
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the cytotoxicity assay) for a specific duration (e.g., 1-24 hours).
-
Introduce the neurotoxin at a pre-determined toxic concentration (a concentration that causes approximately 50% cell death, determined in a preliminary experiment).
-
Co-incubate the cells with the test compound and the neurotoxin for the desired period (e.g., 24-48 hours).
-
Assess cell viability using the MTT assay or another suitable method.
Experimental Groups:
-
Untreated control (cells in medium only)
-
Toxin-only control
-
Test compound-only controls (at each concentration used)
-
Test compound + Toxin
Caption: Workflow for a neuroprotection assay against a neurotoxin.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
96-well clear-bottom black or white plates
-
Selected cell line
-
Complete growth medium
-
Test compound
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, or a specific neurotoxin)
-
Caspase-Glo® 3/7 Assay System (or similar)
Procedure:
-
Seed cells in the 96-well plate and allow them to adhere.
-
Treat the cells with the test compound and/or the apoptosis-inducing agent as described in the neuroprotection assay.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation:
| Treatment Group | Luminescence (RLU) | Fold Change vs. Control |
| Untreated Control | 5,000 ± 300 | 1.0 |
| Toxin Only | 25,000 ± 1,500 | 5.0 |
| Test Compound (1 µM) | 6,000 ± 400 | 1.2 |
| Toxin + Test Compound (1 µM) | 10,000 ± 800 | 2.0 |
Concluding Remarks
The protocols and guidelines presented here offer a robust framework for investigating the cellular effects of Deprenyl and 4-aminopyridine analogs. By carefully selecting cell models, optimizing assay conditions, and including appropriate controls, researchers can generate reliable and meaningful data. The multifaceted nature of these compounds, particularly their ability to modulate key pathways involved in neuronal survival, underscores their potential as lead structures in the development of novel therapies for neurodegenerative diseases.
References
- Magyar, K. (2003). (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology, 24(4-5), 657-665.
- Knoll, J. (1986). The pharmacology of (-)-deprenyl. Journal of Neural Transmission. Supplementum, 22, 75-91.
- Maruyama, W., & Naoi, M. (1999). Neuroprotection by (-)-deprenyl and related compounds. Mechanisms of Ageing and Development, 111(2-3), 189-200.
- Patsnap Synapse. (2024). What is the mechanism of Selegiline Hydrochloride?
- Knoll, J. (1992). R-(-)-deprenyl (Selegiline, Movergan) facilitates the activity of the nigrostriatal dopaminergic neuron. Journal of Neural Transmission. Supplementum, 37, 179-197.
- Albrecht, P., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
- Li, G., et al. (2023). 4-Aminopyridine Protects Nigral Dopaminergic Neurons in the MPTP Mouse Model of Parkinson's Disease. Neurochemical Research, 48(1), 254-264.
- Wikipedia. (n.d.). Pharmacology of selegiline. Wikipedia.
- Magyar, K., et al. (2006). Deprenyl: from chemical synthesis to neuroprotection. Journal of Neural Transmission. Supplementum, (71), 143-156.
- Lee, J. Y., et al. (2021). A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase.
- Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2321-2324.
- Singh, S., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. European Journal of Medicinal Chemistry, 63, 569-579.
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- ResearchGate. (n.d.). Does anyone have a protocol to extract amino acids from cell culture for measure in HPLC?.
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Application Notes and Protocols for Studying Dopamine Uptake with rac-4-Amino-Deprenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the characterization of rac-4-Amino-Deprenyl as a potential dopamine uptake inhibitor. It is designed to offer both the theoretical underpinnings and practical, field-tested protocols for researchers in neuroscience, pharmacology, and drug development. While the parent compound, deprenyl (also known as selegiline in its L-enantiomeric form), is well-documented as a monoamine oxidase B (MAO-B) inhibitor with some effects on dopamine reuptake, the specific pharmacological profile of the racemic 4-amino substituted analog is not extensively reported in publicly available literature.[1][2][3] Therefore, the protocols detailed herein are presented as robust, self-validating systems for the precise determination of the potency and selectivity of rac-4-Amino-Deprenyl at the dopamine transporter (DAT).
Scientific Rationale: The Dopaminergic Synapse and the Role of the Dopamine Transporter
Dopaminergic neurotransmission is critical for regulating motor control, motivation, reward, and cognitive functions. The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, plays a pivotal role in this process by mediating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4] This action terminates the dopaminergic signal and maintains dopamine homeostasis.
Inhibition of DAT leads to an increase in the extracellular concentration and residence time of dopamine, thereby potentiating dopaminergic signaling. This mechanism is the basis for the therapeutic effects of several psychostimulants and antidepressants. Compounds like deprenyl are known to influence dopaminergic activity, in part by inhibiting dopamine reuptake.[1][3] The introduction of an amino group at the 4-position of the deprenyl structure may alter its affinity and selectivity for the dopamine transporter. Therefore, rigorous in vitro and in vivo characterization is essential to elucidate the precise mechanism and potential therapeutic utility of rac-4-Amino-Deprenyl.
Diagram of the Dopaminergic Synapse and DAT Function:
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Application Notes & Protocols: A Framework for the Behavioral Neuroscience Investigation of rac-4-Amino-Deprenyl
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preclinical behavioral characterization of rac-4-Amino-Deprenyl, a novel racemic analogue of deprenyl. Given the limited direct research on this specific compound, this guide establishes a robust investigational framework. The protocols and rationale are built upon the extensive pharmacological knowledge of its parent compound, L-deprenyl (Selegiline), a well-documented monoamine oxidase B (MAO-B) inhibitor with proven applications in neurodegenerative and psychiatric disorders.
Our approach is to equip researchers with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to systematically evaluate the neuro-behavioral profile of rac-4-Amino-Deprenyl. We will explore its potential antidepressant, anxiolytic, and cognitive-modulating effects through a cascade of validated behavioral assays.
Part I: Mechanistic Rationale & Investigational Strategy
The Deprenyl Pharmacophore: A Foundation for Novel CNS Agents
L-deprenyl (Selegiline) is a cornerstone therapeutic, primarily recognized as a selective, irreversible inhibitor of MAO-B[1][2]. Its mechanism confers significant therapeutic benefits, particularly in Parkinson's disease, by preventing the degradation of dopamine in the brain, thereby enhancing dopaminergic neurotransmission[3][4].
Beyond simple MAO-B inhibition, the therapeutic profile of L-deprenyl is multifaceted:
-
Neuroprotection: It exhibits potent neuroprotective, antioxidant, and anti-apoptotic properties, which may be independent of MAO-B inhibition and could play a role in slowing neurodegenerative processes[1][5][6][7].
-
Metabolism: L-deprenyl is metabolized in the liver to active compounds, including l-amphetamine and l-methamphetamine, which can contribute to its overall pharmacological effect[8][9].
-
Dopamine Uptake Inhibition: It has been shown to inhibit the re-uptake of dopamine, further potentiating its effects[3].
Hypothesized Pharmacology of rac-4-Amino-Deprenyl
The introduction of an amino group at the 4-position of the phenyl ring in the deprenyl structure, and its formulation as a racemic mixture (rac-4-Amino-Deprenyl), suggests several potential alterations to its pharmacological profile that warrant investigation:
-
Altered MAO Selectivity: The substitution could modify the compound's affinity and selectivity for MAO-B versus MAO-A. A loss of selectivity, resulting in dual inhibition, could produce a broader antidepressant effect, as inhibition of MAO-A increases levels of serotonin and norepinephrine[8][10].
-
Pharmacokinetic Modifications: The amino group may alter key properties such as lipophilicity, metabolic stability, and blood-brain barrier penetration, leading to a different duration of action or central nervous system exposure compared to L-deprenyl.
-
Novel Receptor Interactions: The modification may introduce new, off-target activities at other CNS receptors, contributing to a unique behavioral signature.
-
Stereoisomeric Contributions: As a racemic mixture, the distinct actions of the dextro- and levo-rotatory isomers will contribute to the net behavioral effect, potentially differing from the profile of the levo-isomer (L-deprenyl) alone[11].
The following diagram outlines the central hypothesis: rac-4-Amino-Deprenyl, through MAO inhibition and potentially other mechanisms, modulates monoamine neurotransmitter levels, leading to downstream effects on neuronal function and observable behavioral outcomes.
Part II: Preclinical Behavioral Screening Cascade
A systematic, tiered approach is essential for characterizing a novel CNS compound. This ensures that effects on general activity are distinguished from specific behavioral effects, leading to a more accurate interpretation of the results.
The proposed workflow begins with a general assessment of locomotor activity, followed by specific tests for antidepressant, anxiolytic, and cognitive effects.
Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity
Rationale: The FST is a widely used assay to screen for antidepressant efficacy. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. A reduction in the duration of immobility is predictive of antidepressant activity.
Materials:
-
Clear glass or plastic cylinder (e.g., 25 cm height x 15 cm diameter for mice).
-
Video recording equipment and analysis software (optional, but recommended for unbiased scoring).
-
Towels for drying animals post-test.
Step-by-Step Protocol (for Mice):
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the test[13].
-
Drug Administration: Administer rac-4-Amino-Deprenyl or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before the test (e.g., 30-60 minutes). The route and timing can be influenced by the compound's expected pharmacokinetics[14].
-
Water Preparation: Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its hind paws or tail (approx. 15-18 cm)[12].
-
Test Procedure: Gently place the mouse into the center of the cylinder[15].
-
Recording: The total test duration is typically 6 minutes for mice. Scoring is conducted during the final 4 minutes of the test, as the initial 2 minutes are considered a period of active escape attempts[13].
-
Scoring: An observer, blind to the experimental conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and swimming movements, with the animal making only small movements necessary to keep its head above water.
-
Post-Test Care: At the end of the 6-minute session, remove the mouse, dry it thoroughly with a towel, and place it in a clean, dry cage (potentially under a warming lamp for a short period) before returning it to its home cage.
-
Cleaning: Empty and clean the cylinder between each animal to prevent olfactory cues from influencing subsequent subjects.
Protocol: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
Rationale: The EPM is a standard paradigm for assessing anxiety-like behavior in rodents[16][17]. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces[18]. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms[18].
Materials:
-
Plus-shaped maze, elevated from the floor (e.g., 50 cm), typically made of a non-reflective material. For mice, arms are approximately 30 cm long x 5 cm wide.
-
Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two arms are open.
-
Video recording and tracking software.
Step-by-Step Protocol:
-
Acclimation: Habituate animals to the testing room for at least 45-60 minutes in their home cages[16][19]. The room should be dimly lit to encourage exploration.
-
Drug Administration: Administer rac-4-Amino-Deprenyl or vehicle control at a specified time before testing.
-
Test Procedure: Place the animal on the central platform of the maze, facing one of the open arms[18].
-
Recording: Allow the animal to explore the maze freely for a single 5-minute session[17][18]. An overhead camera records the session for later analysis.
-
Data Analysis: Key parameters to quantify include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general activity).
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total locomotor activity.
-
Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between trials to eliminate odor cues.
Protocol: Novel Object Recognition (NOR) Test for Recognition Memory
Rationale: The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones[20]. It is a valuable tool for assessing recognition memory without the need for external reinforcement or punishment. Improved performance can indicate pro-cognitive or memory-enhancing effects[21].
Materials:
-
An open-field arena (e.g., 40 x 40 cm for mice).
-
A set of three distinct objects (two identical for the training phase, one novel for the test phase). Objects should be heavy enough that the animal cannot move them and should not have intrinsic rewarding or aversive properties[22].
-
Video recording and tracking software.
Step-by-Step Protocol:
-
Habituation (Day 1): Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day[21][23].
-
Training/Familiarization (Day 2):
-
Administer rac-4-Amino-Deprenyl or vehicle control at a specified time before the training session.
-
Place two identical objects in opposite quadrants of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes)[21].
-
Return the mouse to its home cage.
-
-
Retention Interval: A delay is imposed between the training and testing phases. This can range from a short-term interval (e.g., 1-2 hours) to a long-term interval (e.g., 24 hours) to probe different aspects of memory consolidation[23].
-
Testing (Day 2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
-
Scoring: Record the amount of time the animal spends actively exploring each object (defined as sniffing or touching the object with the nose or forepaws while looking at it)[22].
-
Data Analysis: Calculate a Discrimination Index (DI):
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A DI significantly above zero indicates successful recognition memory.
-
-
Cleaning: Clean the arena and objects thoroughly between each animal to remove olfactory cues[22].
Part III: Data Presentation and Interpretation
Quantitative Data Summary
Organizing results into a clear, structured table is crucial for comparing the effects of different doses of rac-4-Amino-Deprenyl against control groups.
| Behavioral Test | Measured Parameter | Vehicle Control | rac-4-Amino-Deprenyl (Dose 1) | rac-4-Amino-Deprenyl (Dose 2) | rac-4-Amino-Deprenyl (Dose 3) | Positive Control |
| Open Field Test | Total Distance Traveled (cm) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Amphetamine (Mean ± SEM) |
| Forced Swim Test | Immobility Time (seconds) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Imipramine (Mean ± SEM) |
| Elevated Plus Maze | % Time in Open Arms | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Diazepam (Mean ± SEM) |
| Novel Object Recognition | Discrimination Index (DI) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Donepezil (Mean ± SEM) |
Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Interpreting the Behavioral Profile
The true scientific value lies in synthesizing the data from all assays to build a comprehensive behavioral profile for rac-4-Amino-Deprenyl.
-
An Antidepressant-like Profile: A significant decrease in immobility time in the FST without a corresponding increase in general locomotor activity in the open field test would strongly suggest a specific antidepressant-like effect.
-
An Anxiolytic-like Profile: An increase in the percentage of time spent in the open arms of the EPM would indicate anxiolytic properties. This interpretation is strengthened if the total distance traveled in the EPM or open field is unchanged, ruling out simple hyperactivity.
-
A Pro-Cognitive Profile: A significant increase in the Discrimination Index in the NOR test, particularly after a long retention interval, would point towards memory-enhancing effects. This would align with some of the known benefits of MAO-B inhibitors in cognitive domains[10].
-
A Stimulant Profile: A dose-dependent increase in locomotor activity would classify the compound as a psychostimulant. This would be expected if it is metabolized to amphetamine-like substances, similar to L-deprenyl[11]. Such an effect would require careful consideration when interpreting data from the FST and EPM, as hyperactivity can confound the results.
By following this structured investigational framework, researchers can effectively dissect the complex behavioral pharmacology of rac-4-Amino-Deprenyl, paving the way for a deeper understanding of its therapeutic potential in neuroscience.
References
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Ebadi, M., Sharma, S. K., Ghafourifar, P., Brown-Borg, H., & Shavali, S. (2002). Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury. Neurochemical Research, 27(10), 1187-1194. Retrieved January 25, 2026, from [Link]
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Head, E., Hartley, J., & Milgram, N. W. (1999). The effect of L-deprenyl on behavior, cognitive function, and biogenic amines in the dog. Neurochemistry International, 34(2), 141-148. Retrieved January 25, 2026, from [Link]
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Wu, R. M., Murphy, D. L., & Chiueh, C. C. (2000). R-(-)-Deprenyl inhibits monocytic THP-1 cell neurotoxicity independently of monoamine oxidase inhibition. Experimental Neurology, 166(1), 12-20. Retrieved January 25, 2026, from [Link]
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Maruyama, W., & Naoi, M. (2022). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences, 23(18), 10976. Retrieved January 25, 2026, from [Link]
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Synthesis of Racemic 4-Amino-Deprenyl: An Application and Protocol Guide for Researchers
Abstract
This comprehensive guide details the laboratory-scale synthesis of racemic 4-Amino-Deprenyl, a derivative of the well-known monoamine oxidase-B (MAO-B) inhibitor, Deprenyl (Selegiline). The protocols provided herein are designed for researchers, medicinal chemists, and professionals in drug development. This document outlines a robust three-step synthetic pathway commencing with the synthesis of racemic N-methylamphetamine, followed by aromatic nitration to introduce a nitro group at the para position, subsequent reduction to the corresponding amine, and concluding with N-propargylation to yield the target compound. Each step is accompanied by detailed experimental procedures, explanations of the underlying chemical principles, and methods for purification and characterization.
Introduction
Deprenyl (Selegiline) is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters such as dopamine.[1] Its clinical application in the management of Parkinson's disease is well-established.[1][2] The introduction of an amino group at the 4-position of the phenyl ring of Deprenyl creates 4-Amino-Deprenyl, a novel compound with potential for altered pharmacological properties, including but not limited to, modified selectivity, potency, and metabolic profile. The synthesis of this racemic analogue is of significant interest for structure-activity relationship (SAR) studies and the exploration of new therapeutic agents.
This guide provides a detailed, step-by-step protocol for the synthesis of racemic 4-Amino-Deprenyl, designed to be a self-validating system for producing this compound with a high degree of purity. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Overall Synthetic Scheme
The synthesis of racemic 4-Amino-Deprenyl is proposed to proceed via a three-step sequence starting from racemic N-methylamphetamine. The overall transformation is depicted below:
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rac-4-Amino-Deprenyl: A Novel Research Probe for a New Generation of MAO-B Inhibition Studies
An Application Guide for Researchers
Abstract
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of catecholamines, most notably dopamine. Its inhibition is a cornerstone of therapeutic strategies for neurodegenerative conditions such as Parkinson's disease. The classic irreversible inhibitor, (-)-Deprenyl (Selegiline), has been instrumental in both clinical applications and fundamental research for decades.[1] This guide introduces rac-4-Amino-Deprenyl, a research-grade analogue of Deprenyl, designed for advanced studies into MAO-B structure-activity relationships and the development of next-generation inhibitors. We provide a comprehensive framework, from initial in vitro biochemical characterization to complex in vivo pharmacodynamic assessment, enabling researchers to fully leverage this novel tool. The protocols herein are designed not merely as instructions, but as a self-validating system to ensure robust and reproducible scientific inquiry.
Introduction: The Rationale for a New Deprenyl Analogue
Monoamine oxidase B (MAO-B) is an outer mitochondrial membrane flavoenzyme that plays a pivotal role in deaminating neurotransmitters, particularly dopamine, in the central nervous system.[2] The selective and irreversible inhibition of MAO-B elevates synaptic dopamine levels, a mechanism that has proven effective in managing the symptoms of Parkinson's disease.[3] (-)-Deprenyl (Selegiline), the levorotatory enantiomer of Deprenyl, is the archetypal selective MAO-B inhibitor.[4] Its mechanism involves the formation of a covalent adduct with the FAD cofactor at the enzyme's active site.[5]
While the pharmacology of Deprenyl is well-documented, critical questions remain regarding the molecular determinants of inhibitor binding, selectivity, and the potential for neuroprotective effects independent of MAO-B inhibition.[2][6] rac-4-Amino-Deprenyl, the racemic mixture of (R/S)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine substituted with an amino group at the 4th position of the phenyl ring, is presented here as a tool to probe these questions.
The introduction of a primary amine group to the phenyl ring is a deliberate modification intended to alter the molecule's electronic properties, hydrogen bonding potential, and basicity. This can profoundly impact:
-
Binding Affinity and Selectivity: How does an electron-donating group on the phenyl ring affect interaction with the active site of MAO-B versus MAO-A?
-
Pharmacokinetics: Could the modification alter blood-brain barrier permeability or metabolic stability?
-
Off-Target Effects: Does the amino group introduce new pharmacological activities?
This guide provides the necessary protocols to systematically answer these questions.
Part I: In Vitro Biochemical Characterization
The foundational step in evaluating any new enzyme inhibitor is to quantify its potency and selectivity using purified enzyme preparations. This establishes a baseline biochemical profile.
Principle of Fluorometric MAO-B Inhibition Assay
The most common method for screening MAO inhibitors relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction. In the presence of a fluorometric probe and a developer enzyme (like horseradish peroxidase), H₂O₂ generates a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will reduce this rate.
Reference Data: (-)-Deprenyl (Selegiline)
Before characterizing a novel compound, it is crucial to have a benchmark. The table below summarizes the established properties of the reference inhibitor, (-)-Deprenyl.
| Parameter | Value | Enzyme Source | Reference |
| Inhibition Mechanism | Irreversible (Suicide) | Human Recombinant | [1][5] |
| IC₅₀ for MAO-B | ~10-30 nM | Human/Rat Brain | [7] |
| IC₅₀ for MAO-A | ~2-5 µM | Human/Rat Brain | [8] |
| Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B) | >100 | - | [5] |
Experimental Workflow: IC₅₀ Determination
The following diagram outlines the logical flow for determining the half-maximal inhibitory concentration (IC₅₀) of rac-4-Amino-Deprenyl.
Caption: Workflow for determining the IC₅₀ of a MAO-B inhibitor.
Protocol 1: Fluorometric Determination of MAO-B IC₅₀
This protocol is adapted from standard methodologies used in commercially available kits.[9][10]
A. Reagent Preparation:
-
MAO-B Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). Warm to 37°C before use.
-
Test Compound Stock: Prepare a 10 mM stock solution of rac-4-Amino-Deprenyl in DMSO.
-
Serial Dilutions: Create a 10-point serial dilution series of the test compound at 10x the final desired concentration in Assay Buffer. For an expected nanomolar IC₅₀, the final concentrations might range from 1 pM to 10 µM.
-
MAO-B Enzyme: Reconstitute recombinant human MAO-B enzyme according to the manufacturer's instructions and dilute in Assay Buffer to the working concentration. Keep on ice.
-
Substrate/Probe Mix: Prepare a solution containing the MAO-B substrate (e.g., Tyramine at 2x its Kₘ concentration), the fluorometric probe, and the developer enzyme in Assay Buffer.[11]
B. Assay Procedure (96-well format):
-
Add Inhibitors: To a black, flat-bottom 96-well plate, add 10 µL of the 10x serial dilutions of rac-4-Amino-Deprenyl to the respective wells.
-
Add Controls:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control: Add 10 µL of a known inhibitor like Selegiline at a concentration that gives >80% inhibition.
-
Blank: Wells for background fluorescence (no enzyme added).
-
-
Add Enzyme: Add 50 µL of the MAO-B enzyme working solution to all wells except the Blanks.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C. This step is critical for irreversible inhibitors to allow time for covalent bond formation.
-
Initiate Reaction: Add 40 µL of the Substrate/Probe Mix to all wells. The final volume should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode, taking readings every 1-2 minutes for at least 30 minutes.
C. Data Analysis:
-
For each well, plot fluorescence intensity versus time. The slope of the linear portion of this curve represents the reaction rate.
-
Calculate the percentage of inhibition for each concentration of rac-4-Amino-Deprenyl using the formula: % Inhibition = [(Slope_EC - Slope_Inhibitor) / Slope_EC] * 100
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
Expert Insights & Trustworthiness:
-
Causality: A time-dependent decrease in reaction rate after pre-incubation with the inhibitor (compared to a no-pre-incubation control) is strong evidence of irreversible inhibition.
-
Self-Validation: The inclusion of Selegiline as a positive control validates that the assay system is working correctly. The IC₅₀ obtained for Selegiline should be consistent with literature values.
-
Selectivity: To establish rac-4-Amino-Deprenyl as a selective MAO-B tool, this entire protocol must be repeated using recombinant MAO-A enzyme. The ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B) provides the selectivity index. A high index (>50) is desired for a selective tool.
Part II: In Vivo Pharmacodynamic Assessment
After establishing an in vitro profile, the next critical step is to determine if the compound engages its target in a living system and produces the expected biological effect. For a MAO-B inhibitor, the primary pharmacodynamic endpoint is an increase in extracellular dopamine in a dopamine-rich brain region like the striatum.[12]
Principle of In Vivo Microdialysis
In vivo microdialysis is a minimally invasive technique used to sample the extracellular fluid of tissues in living animals.[13] A small, semi-permeable probe is implanted into the target brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, such as dopamine, diffuse from the extracellular space across the probe's membrane and are collected in the outflowing perfusate (dialysate) for subsequent analysis.[14]
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to assess MAO-B inhibition.
Protocol 2: Measuring Striatal Dopamine via Microdialysis
This protocol requires appropriate ethical approvals for animal research.
A. Surgical Procedure:
-
Anesthetize a male Sprague-Dawley or Wistar rat (250-300g) using isoflurane or a similar anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted at the striatum (coordinates relative to bregma: e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm).
-
Secure the cannula with dental cement and allow the animal to recover for 24-48 hours.
B. Microdialysis Experiment:
-
On the day of the experiment, place the rat in a freely moving animal bowl.
-
Gently insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with sterile aCSF at a flow rate of 1.5 µL/min.
-
Allow the system to equilibrate for at least 90 minutes.
-
Baseline Collection: Begin collecting dialysate samples into vials containing a small amount of antioxidant (e.g., perchloric acid) every 20 minutes. Collect at least 4-6 baseline samples.
-
Compound Administration: Administer rac-4-Amino-Deprenyl via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A dose-response study should be performed (e.g., 0.25, 1.0, 5.0 mg/kg). A separate control group must receive a vehicle injection.
-
Post-Dose Collection: Continue collecting dialysate samples every 20 minutes for at least 4 hours post-injection.
-
At the end of the experiment, euthanize the animal and verify probe placement via brain histology.
C. Sample Analysis (HPLC-ED):
-
Analyze the dialysate samples for dopamine content using HPLC coupled with an electrochemical detector.[13]
-
The mobile phase typically consists of a phosphate/citrate buffer with methanol and an ion-pairing agent.[13]
-
Dopamine is separated on a C18 reverse-phase column and detected at an oxidative potential of approximately +0.65 V.
-
Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.
D. Data Analysis:
-
Average the dopamine concentrations from the last three baseline samples to establish the basal level (100%).
-
Express all subsequent dopamine concentrations as a percentage of this baseline.
-
Plot the mean % baseline dopamine ± SEM over time for both the vehicle and drug-treated groups.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine if rac-4-Amino-Deprenyl significantly increases extracellular dopamine compared to the vehicle.
Expert Insights & Trustworthiness:
-
Causality: A significant, dose-dependent increase in striatal dopamine following administration of rac-4-Amino-Deprenyl provides strong in vivo evidence of target engagement and the expected pharmacodynamic effect. The parent compound, Deprenyl, is known to facilitate the activity of nigrostriatal dopaminergic neurons.[15]
-
Self-Validation: The vehicle control group is essential to ensure that any observed changes are due to the compound and not the experimental procedure. A stable baseline before drug administration is critical for valid results. Basal dopamine concentrations measured should be within the low nanomolar range reported in the literature.[16]
-
Metabolic Considerations: The parent compound, Deprenyl, is metabolized to l-methamphetamine and l-amphetamine.[8] These metabolites can themselves cause dopamine release. It is crucial to consider that rac-4-Amino-Deprenyl may also have active metabolites. Future studies could involve identifying and testing the effects of potential metabolites of this new analogue.
Conclusion
rac-4-Amino-Deprenyl represents a valuable new tool for the neuroscience and drug development community. Its structural modification from the well-known Deprenyl scaffold invites a systematic investigation into the nuances of MAO-B inhibition. By following the integrated in vitro and in vivo protocols detailed in this guide, researchers can rigorously characterize its potency, selectivity, and functional effects on dopaminergic neurotransmission. This structured approach ensures that the data generated is not only robust and reproducible but also provides clear, causal links between molecular action and physiological response, thereby accelerating our understanding of MAO-B pharmacology.
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Magyar, K. (2004). Pharmacological Aspects of (-)-Deprenyl. Current Medicinal Chemistry, 11(15), 2025-2041. [Link]
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Miklya, I. (2000). The pharmacology of B-type selective monoamine oxidase inhibitors; milestones in (-)-deprenyl research. Neuro-psychopharmacologia Hungarica, 2(2), 11-18. [Link]
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Magyar, K. (2004). (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology, 25(1-2), 233-241. [Link]
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Müller, T., & Reichmann, H. (2022). A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. Journal of Neural Transmission, 129(5-6), 665-678. [Link]
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Gachályi, B., et al. (1986). Pharmacokinetics of amitriptyline in the elderly. Acta Medica Hungarica, 43(2), 177-182. [Link]
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Wikipedia contributors. (n.d.). Pharmacology of selegiline. Wikipedia. Retrieved January 25, 2026, from [Link]
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Davies, S. G., et al. (2018). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Organic & Biomolecular Chemistry, 16(29), 5334-5342. [Link]
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Li, Y., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(10), 5417-5425. [Link]
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Zádori, D., et al. (2024). Protective Effect of Selegiline (R-deprenyl) in Aminoglycoside-Induced Hearing Loss. Molecular Neurobiology, 61(6), 3325-3347. [Link]
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Taha, M., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1076-1087. [Link]
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Ghalambor, M. A., & Heath, E. C. (1988). A convenient synthesis of 4-amino-4-deoxy-L-arabinose and its reduction product, 1,4-dideoxy-1,4-imino-L-arabinitol. Carbohydrate Research, 174, 153-161. [Link]
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Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(2), 836-842. [Link]
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Jørgensen, A., & Staehr, P. (1976). Contribution to the pharmacokinetics of amitriptyline. Journal of Pharmacy and Pharmacology, 28(8), 62-65. [Link]
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Wikipedia contributors. (n.d.). Deprenyl. Wikipedia. Retrieved January 25, 2026, from [Link]
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Youdim, M. B. (1988). Pharmacology of MAO B Inhibitors: Mode of Action of (-)Deprenyl in Parkinson's Disease. Journal of Neural Transmission. Supplementum, 27, 1-13. [Link]
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Knoll, J. (1986). R-(-)-deprenyl (Selegiline, Movergan) facilitates the activity of the nigrostriatal dopaminergic neuron. Journal of Neural Transmission. Supplementum, 22, 177-183. [Link]
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Hassan, K. S., et al. (1989). Evaluation of amitriptyline pharmacokinetics during peritoneal dialysis. Therapeutic Drug Monitoring, 11(3), 289-293. [Link]
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Bungay, P. M., et al. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 86(4), 932-946. [Link]
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Li, S. K., et al. (2009). Pharmacokinetics of Amitriptyline in Rabbit Skin and Plasma Following Iontophoretic Administrations. Drug Delivery, 16(7), 392-399. [Link]
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Yurttaş, L., et al. (2022). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. Molecules, 27(19), 6271. [Link]
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Finberg, J. P., & Youdim, M. B. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Neuropharmacology, 22(3B), 441-446. [Link]
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Meredith, P. A., & Elliott, H. L. (1992). Clinical pharmacokinetics of amlodipine. Clinical Pharmacokinetics, 22(1), 22-31. [Link]
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Knoll, J. (1987). The pharmacology of (-)deprenyl. Journal of Neural Transmission. Supplementum, 25, 45-61. [Link]
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Gerlach, M., et al. (1996). Biochemical actions of l-deprenyl (selegiline). Clinical and Experimental Pharmacology & Physiology, 23(12), 1045-1048. [Link]
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Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391-1399. [Link]
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Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(4), 407-424. [Link]
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Al-Blewi, B., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Open Science, 7(4), 191834. [Link]
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved January 25, 2026, from [Link]
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Application Notes & Protocols: Investigating the Synergy of rac 4-Amino Deprenyl and L-DOPA in Parkinson's Disease Models
I. Introduction: A Dual-Pronged Strategy Against Dopaminergic Depletion
Parkinson's disease (PD) is fundamentally characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a deficit of dopamine in the striatum. This neurochemical imbalance underlies the hallmark motor symptoms of PD, including bradykinesia, rigidity, and resting tremor. For over five decades, the cornerstone of symptomatic treatment has been dopamine replacement therapy using its precursor, Levodopa (L-DOPA), which can cross the blood-brain barrier and be converted into dopamine.[1] However, the efficacy of L-DOPA monotherapy can wane over time and is often associated with the development of motor fluctuations and dyskinesias.
This has led to the exploration of combination therapies aimed at enhancing and prolonging the therapeutic window of L-DOPA. A key strategy involves inhibiting the enzymes that degrade dopamine. Monoamine oxidase B (MAO-B) is a primary enzyme responsible for the catabolism of dopamine in the brain.[2][3][4][5] Selective MAO-B inhibitors, such as Deprenyl (also known as Selegiline), prevent this breakdown, thereby increasing the synaptic availability of both endogenous dopamine and dopamine derived from exogenous L-DOPA.[5][6][7] Deprenyl is an enzyme-activated irreversible inhibitor, sometimes called a 'suicide' inhibitor, that covalently binds to the enzyme.[8]
The combination of a dopamine precursor (L-DOPA) with an MAO-B inhibitor (like Deprenyl) presents a powerful synergistic approach.[9][10][11] L-DOPA addresses the supply-side issue by providing the raw material for dopamine synthesis, while the MAO-B inhibitor enhances its efficacy and duration of action by blocking its primary degradation pathway.[4][5] This not only improves motor control but can also allow for a reduction in the required L-DOPA dosage, potentially delaying the onset of motor complications.[12][13] Furthermore, some studies suggest that MAO-B inhibitors may possess neuroprotective properties, possibly by reducing oxidative stress generated during dopamine metabolism, which could slow the underlying progression of the disease.[4][6][12][14]
This document provides detailed application notes and experimental protocols for investigating the combined effects of rac 4-Amino Deprenyl (a racemic analogue of Deprenyl) and L-DOPA in established in vitro and in vivo models of Parkinson's disease.
Figure 1: Synergistic Mechanism of L-DOPA and Deprenyl.
II. In Vitro Studies: Assessing Neuroprotection in a Cellular Model
Objective: The primary goal of the in vitro assays is to quantify the neuroprotective potential of rac 4-Amino Deprenyl and L-DOPA, both individually and in combination, against neurotoxin-induced cell death in a human dopaminergic cell line. This approach allows for a controlled, high-throughput investigation of cellular mechanisms.
Rationale for Model Selection: The SH-SY5Y human neuroblastoma cell line is a widely used and validated model for PD research.[15] These cells can be differentiated to exhibit a more mature, neuron-like phenotype with dopaminergic characteristics, making them suitable for studying neurotoxicity and neuroprotection. For inducing a PD-like pathology, we will use 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively targets and destroys dopaminergic neurons through the generation of reactive oxygen species.[16]
Figure 2: General workflow for the in vitro neuroprotection assay.
Protocol 1: SH-SY5Y Cell Culture and Neuroprotection Assay
A. Materials
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic acid (for differentiation)
-
rac 4-Amino Deprenyl, L-DOPA, 6-hydroxydopamine (6-OHDA)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
B. Step-by-Step Methodology
-
Cell Seeding & Differentiation (Day 1-4):
-
Culture SH-SY5Y cells in standard growth medium until 80% confluent.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Allow cells to adhere for 24 hours.
-
To induce a more neuronal phenotype, replace the growth medium with a low-serum (1% FBS) medium containing 10 µM retinoic acid. Culture for 3-5 days.
-
-
Compound Pre-treatment (Day 5):
-
Prepare stock solutions of rac 4-Amino Deprenyl, L-DOPA, and 6-OHDA. Note: L-DOPA solutions can oxidize; prepare fresh.
-
Perform a preliminary dose-response experiment to determine the optimal non-toxic concentrations of Deprenyl and L-DOPA and the EC50 (half-maximal effective concentration) for 6-OHDA toxicity.
-
Remove the differentiation medium and replace it with fresh low-serum medium containing the test compounds. Include the following groups:
-
Vehicle Control (medium only)
-
rac 4-Amino Deprenyl alone
-
L-DOPA alone
-
Combination: Deprenyl + L-DOPA
-
-
Incubate for 2-4 hours. This pre-treatment period allows the compounds to exert their potential protective effects before the toxic insult.
-
-
Induction of Neurotoxicity (Day 5):
-
Add 6-OHDA to all wells except the "Vehicle Control" group to achieve the predetermined toxic concentration (e.g., EC50).
-
Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.
-
-
Assessment of Cell Viability (MTT Assay) (Day 6):
-
Remove the medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
C. Data Analysis and Expected Outcomes
-
Calculate cell viability as a percentage relative to the vehicle-treated, non-toxin control group: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
Trustworthiness Check: The "6-OHDA only" group should show a significant reduction in viability (e.g., ~50%). The vehicle control should represent 100% viability.
-
Expected Result: It is hypothesized that the combination treatment group will exhibit significantly higher cell viability compared to the groups treated with either rac 4-Amino Deprenyl or L-DOPA alone, demonstrating a synergistic neuroprotective effect.
Table 1: Hypothetical In Vitro Neuroprotection Data
| Treatment Group | 6-OHDA (50 µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | - | 100% | ± 4.5 |
| Toxin Control | + | 52% | ± 5.1 |
| L-DOPA (100 µM) | + | 65% | ± 6.2 |
| rac 4-Amino Deprenyl (10 µM) | + | 75% | ± 5.8 |
| Combination (L-DOPA + Deprenyl) | + | 91% | ± 4.9 |
III. In Vivo Studies: Evaluating Symptomatic Relief and Neurorestoration
Objective: To determine if the combination of rac 4-Amino Deprenyl and L-DOPA provides superior therapeutic benefit over monotherapy in a rodent model of PD. This involves assessing improvements in motor function and quantifying the preservation of dopaminergic neurons.
Rationale for Model Selection: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established neurotoxin-based model that recapitulates many of the key pathological features of PD, including the specific loss of dopaminergic neurons in the substantia nigra.[17][18][19][20] MPTP itself is not toxic but is metabolized in the brain by MAO-B into the toxic cation MPP+, which is then taken up by dopaminergic neurons, leading to their death.[21][22] This model is particularly relevant for studying MAO-B inhibitors.
Figure 3: Experimental workflow for the in vivo MPTP mouse study.
Protocol 2: MPTP Mouse Model and Behavioral Assessment
A. Materials
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP hydrochloride (handle with extreme caution under strict safety protocols)
-
Saline (sterile, 0.9%)
-
L-DOPA and Carbidopa (Carbidopa is a peripheral decarboxylase inhibitor given with L-DOPA to prevent its conversion to dopamine outside the brain)
-
rac 4-Amino Deprenyl
-
Apparatus for behavioral testing: Rotarod, Pole Test setup, Open Field arena.[23][24][25]
B. Step-by-Step Methodology
-
Baseline Testing (Week 0):
-
Train all mice on the behavioral tasks (Rotarod, Pole Test) for 2-3 days to establish a stable baseline performance for each animal.
-
-
MPTP Administration (Week 1):
-
SAFETY FIRST: MPTP is a human neurotoxin. All handling, preparation, and injection must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Administer MPTP hydrochloride via intraperitoneal (i.p.) injection. A common acute regimen is four injections of 20 mg/kg, spaced 2 hours apart.[19] A control group receives saline injections.
-
Monitor animals closely for any adverse reactions.
-
-
Lesion Development (Week 1-2):
-
Allow 7 days for the dopaminergic lesion to develop and stabilize before starting treatment.
-
-
Chronic Drug Treatment (Weeks 2-6):
-
Randomly assign MPTP-lesioned mice to four treatment groups (n=10-12 per group):
-
Group 1: Vehicle (Saline, i.p.)
-
Group 2: L-DOPA/Carbidopa (e.g., 20/5 mg/kg, i.p.)
-
Group 3: rac 4-Amino Deprenyl (e.g., 5 mg/kg, i.p.)
-
Group 4: Combination (L-DOPA/Carbidopa + Deprenyl)
-
-
Administer treatments daily for 4 weeks.
-
-
Behavioral Assessments (Weeks 2-6):
-
Perform behavioral tests weekly to track motor function. Conduct tests approximately 30-60 minutes after drug administration to capture the peak therapeutic effect.
-
Pole Test (Bradykinesia): Place the mouse head-up on top of a vertical pole. Record the time it takes for the mouse to turn around and descend the pole.[26] Longer times indicate increased bradykinesia.
-
Rotarod Test (Motor Coordination): Place the mouse on an accelerating rotating rod. Record the latency to fall. Shorter latencies indicate impaired motor coordination.[24]
-
Open Field Test (Locomotor Activity): Place the mouse in an open arena and use video tracking software to measure total distance traveled, speed, and time spent in the center over a 10-minute period.[25]
-
-
Post-Mortem Analysis (End of Week 6):
-
Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Harvest brains and process for immunohistochemistry. Stain sections of the substantia nigra and striatum for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive cells in the substantia nigra using stereology.
-
For a separate cohort, brains can be rapidly dissected to measure striatal dopamine and its metabolites via HPLC.
-
C. Data Analysis and Expected Outcomes
-
Analyze behavioral data using a two-way ANOVA with repeated measures to compare treatment groups over time.
-
Analyze histological data using a one-way ANOVA followed by post-hoc tests to compare TH+ cell counts between groups.
-
Trustworthiness Check: The MPTP + Vehicle group should show significant motor deficits in all behavioral tests and a significant loss (~50-70%) of TH+ neurons compared to the Saline control group.
-
Expected Result: The combination therapy group is expected to show a significantly greater improvement in motor performance (e.g., faster time on the pole test, longer latency on the rotarod) and greater preservation of TH-positive neurons compared to all other MPTP-treated groups.
Table 2: Hypothetical In Vivo Behavioral and Histological Data (at Week 6)
| Treatment Group | Pole Test (Time to Descend, s) | Rotarod (Latency to Fall, s) | TH+ Neurons in SNc (% of Control) |
| Saline + Vehicle | 5.2 ± 0.8 | 185 ± 25 | 100% ± 8 |
| MPTP + Vehicle | 18.5 ± 3.1 | 45 ± 12 | 42% ± 11 |
| MPTP + L-DOPA | 11.3 ± 2.5 | 98 ± 18 | 48% ± 9 |
| MPTP + Deprenyl | 13.1 ± 2.8 | 85 ± 15 | 61% ± 10 |
| MPTP + Combination | 7.4 ± 1.5 | 155 ± 21 | 68% ± 8 |
IV. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of rac 4-Amino Deprenyl in combination with L-DOPA for Parkinson's disease. The in vitro assays offer a mechanistic screen for neuroprotection, while the in vivo studies provide critical data on symptomatic efficacy and potential disease-modifying effects in a whole-animal system. The expected synergistic effects from this combination hold promise for a more effective therapeutic strategy that could improve motor function and potentially slow the progression of neurodegeneration.
Future studies should aim to explore long-term treatment effects to better understand the impact on L-DOPA-induced dyskinesias. Investigating additional endpoints such as neuroinflammation (e.g., microglial activation) and α-synuclein pathology would provide a more comprehensive picture of the combination's therapeutic potential. Furthermore, exploring different dosing regimens and routes of administration could optimize the therapeutic index for future clinical translation.
V. References
-
Pålsson, J., & Tetrud, J. W. (2019). Selegiline: a molecule with innovative potential. Journal of Neural Transmission, 126(9), 1093–1105. [Link]
-
Presthus, J., & Hajba, A. (1983). Deprenyl (selegiline) combined with levodopa and a decarboxylase inhibitor in the treatment of Parkinson's disease. Acta Neurologica Scandinavica Supplementum, 95, 127–133. [Link]
-
Wikipedia contributors. (n.d.). Monoamine oxidase B. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Animal Models of Parkinson's Disease. Academic Press. [Link]
-
Singh, S., Kumar, P., & Kumar, D. (2025). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Journal of Ethnopharmacology, 333, 118266. [Link]
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Golbe, L. I. (1989). Long-term efficacy and safety of deprenyl (selegiline) in advanced Parkinson's disease. Neurology, 39(8), 1109–1111. [Link]
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Crawley, J. N. (2012). Behavioral phenotyping of mouse models of Parkinson's Disease. Behavioural Brain Research, 229(2), 335–345. [Link]
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Przuntek, H., & Kuhn, W. (1987). The effect of R-(-)-deprenyl in de novo Parkinson patients on combination therapy with levodopa and decarboxylase inhibitor. Journal of Neural Transmission. Supplementum, 25, 97–104. [Link]
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Youdim, M. B., & Riederer, P. (1993). Inhibitors of MAO-B and COMT: their effects on brain dopamine levels and uses in Parkinson's disease. Drugs of the Future, 18(2), 143-153. [Link]
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Knoll, J. (1992). R-(-)-deprenyl (Selegiline, Movergan) Facilitates the Activity of the Nigrostriatal Dopaminergic Neuron. Journal of Neural Transmission. Supplementum, 39, 53–69. [Link]
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Finberg, J. P. M. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration, 2, 1-13. [Link]
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Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]
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Uddin, M. S., et al. (2023). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Neuroscience, 17, 1225523. [Link]
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Campos, F. L., et al. (2021). A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. International Journal of Molecular Sciences, 22(11), 5696. [Link]
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Carvajal-Soto, C., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. Antioxidants, 13(1), 110. [Link]
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Klivenyi, P., & Vecsei, L. (2011). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Bentham Science Publishers. [Link]
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Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]
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Tipton, K. F., & Youdim, M. B. (1992). The molecular pharmacology of L-deprenyl. Biochemical Pharmacology, 43(11), 2251-2259. [Link]
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Alzheimer's Drug Discovery Foundation. (n.d.). Selegiline (L-deprenyl). ADDF. Retrieved January 25, 2026, from [Link]
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Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]
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Creative Biolabs. (n.d.). Parkinson's Disease Model based In Vitro Assay Services. Creative Biolabs. Retrieved January 25, 2026, from [Link]
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Meredith, G. E., & Kang, U. J. (2006). Behavioral models of Parkinson's disease in rodents: a new look at an old problem. Movement Disorders, 21(10), 1595-1606. [Link]
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Zhang, Y., et al. (2023). Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis. Frontiers in Aging Neuroscience, 15, 1146816. [Link]
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Wang, Y., et al. (2018). Preparation and Neuroprotective Activity of Glucuronomannan Oligosaccharides in an MPTP-Induced Parkinson's Model. Marine Drugs, 16(11), 453. [Link]
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Application Notes and Protocols: Stereotaxic Injection of rac-4-Amino Deprenyl in the Rat Brain
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The following document provides a detailed procedural framework for the stereotaxic injection of a theoretical compound, rac-4-Amino Deprenyl, into the rat brain. At the time of writing, specific pharmacological and solubility data for rac-4-Amino Deprenyl are not publicly available. Therefore, this guide is constructed based on established principles of stereotaxic surgery and the known properties of the structurally related compound, Deprenyl (Selegiline). Researchers must independently determine the optimal dosage, vehicle, and safety parameters for their specific research compound through rigorous preliminary studies.
I. Foundational Principles and Scientific Rationale
Stereotaxic surgery is a minimally invasive technique that enables the precise targeting of specific brain regions in three-dimensional space.[1] This methodology is indispensable for investigating the localized effects of novel neuroactive compounds, thereby bypassing the systemic circulation and the blood-brain barrier. The procedure relies on a stereotaxic atlas, a detailed map of the brain with a coordinate system relative to specific cranial landmarks, most commonly Bregma.[2][3]
The subject of this protocol, rac-4-Amino Deprenyl, is a derivative of Deprenyl, a well-characterized irreversible inhibitor of monoamine oxidase B (MAO-B).[4][5][6] L-Deprenyl (Selegiline), the levorotatory enantiomer, is clinically used for its neuroprotective and dopamine-potentiating effects in the treatment of Parkinson's disease.[4][5][7] These effects are primarily attributed to the inhibition of dopamine breakdown in the brain.[5][8] Deprenyl and its analogues have also been shown to possess antioxidant properties and the ability to protect neurons from various neurotoxins.[4][9] The addition of a 4-amino group to the Deprenyl structure may alter its pharmacological profile, including its selectivity for MAO isoforms, its interaction with other neuronal targets, and its overall neurochemical effects.
Given the established role of Deprenyl in modulating dopaminergic systems, this protocol will focus on targeting key dopaminergic nuclei in the rat brain: the Substantia Nigra (SN) and the Ventral Tegmental Area (VTA) . The SN is critically involved in motor control, and its degeneration is a hallmark of Parkinson's disease.[10] The VTA is a central component of the brain's reward circuitry and plays a significant role in motivation, addiction, and mood regulation.[1]
II. Pre-Surgical Preparations: Ensuring Procedural Integrity
A. Animal Model and Housing
Adult male Sprague-Dawley or Wistar rats weighing 250-350g are suitable for this procedure.[2] Animals should be housed individually for at least one week prior to surgery to allow for acclimatization and to prevent post-operative complications related to social housing. All procedures must be approved by the institution's Animal Care and Use Committee.
B. Preparation of rac-4-Amino Deprenyl Injectate
The solubility of the hydrochloride salt of L-Deprenyl in aqueous solutions provides a basis for preparing the injectate. L-Deprenyl hydrochloride is soluble in phosphate-buffered saline (PBS) at approximately 10 mg/mL and in organic solvents like ethanol and DMSO at around 30 mg/mL.[11]
Recommended Vehicle: Sterile, isotonic (0.9%) saline or artificial cerebrospinal fluid (aCSF) are the preferred vehicles for intracerebral injections to minimize tissue irritation.
Protocol for Injectate Preparation:
-
Aseptically weigh the desired amount of rac-4-Amino Deprenyl hydrochloride powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) if necessary, ensuring the final concentration of the organic solvent in the injectate is negligible to avoid neurotoxicity.[11]
-
Bring the solution to the final desired volume with sterile saline or aCSF.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Prepare fresh on the day of surgery. Aqueous solutions of similar compounds are not recommended for long-term storage.[11]
| Parameter | Recommendation | Rationale |
| Vehicle | Sterile 0.9% Saline or aCSF | Minimizes osmotic stress and tissue damage. |
| Solvent (if needed) | Minimal DMSO or Ethanol | To aid initial dissolution.[11] |
| Final Solvent Conc. | < 1% | High concentrations of organic solvents can be neurotoxic. |
| Sterilization | 0.22 µm Syringe Filter | Ensures sterility of the injectate to prevent infection. |
| Storage | Prepare Fresh Daily | To ensure stability and prevent degradation.[11] |
III. Stereotaxic Surgical Protocol
This protocol outlines the key steps for a successful stereotaxic injection. It is imperative that all procedures are conducted under aseptic conditions.
A. Anesthesia and Analgesia
Induce and maintain a surgical plane of anesthesia using isoflurane (1-3% in oxygen) or a combination of ketamine/xylazine administered intraperitoneally. Administer a pre-operative analgesic (e.g., buprenorphine) to manage pain.
B. Surgical Procedure
-
Animal Preparation: Once anesthetized, shave the scalp and secure the rat in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent corneal drying.[10]
-
Leveling the Skull: Expose the skull and use a stereotaxic alignment tool to ensure that Bregma and Lambda are in the same horizontal plane. This is critical for accurate targeting.
-
Coordinate Determination: Identify Bregma, the junction of the sagittal and coronal sutures. All stereotaxic coordinates are relative to this point.[12]
-
Target Coordinates: Based on a standard rat brain atlas, the following coordinates can be used for initial targeting. These may require refinement based on the specific rat strain and age.[10]
| Brain Region | Antero-Posterior (AP) from Bregma (mm) | Medio-Lateral (ML) from Midline (mm) | Dorso-Ventral (DV) from Skull (mm) |
| Substantia Nigra (SNc) | -5.3 | ±2.1 | -7.6 |
| Ventral Tegmental Area (VTA) | -5.0 | ±0.8 | -8.3 |
-
Craniotomy: Mark the target coordinates on the skull and drill a small burr hole (1-2 mm diameter) over the injection site.
-
Injection:
-
Lower a Hamilton syringe or a glass micropipette filled with the injectate to the target DV coordinate.
-
Inject the desired volume (typically 0.5-2.0 µL per site) at a slow and steady rate (e.g., 0.1-0.2 µL/min) to allow for diffusion and minimize tissue damage.
-
Leave the needle in place for an additional 5-10 minutes post-injection to prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Closure: Suture the scalp incision and apply a topical antibiotic.
C. Post-Operative Care
-
Administer post-operative analgesics as prescribed by the institutional veterinarian.
-
Keep the animal warm during recovery from anesthesia.
-
House the animal individually and monitor for signs of pain, distress, or infection.
-
Provide easy access to food and water.
IV. Validation of Injection Accuracy
Post-mortem verification of the injection site is a critical component of this protocol to ensure the validity of the experimental results.
Methodology:
-
Extract the brain and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain on a cryostat or vibratome at 40-50 µm thickness.
-
Mount the sections on slides and stain with a Nissl stain (e.g., cresyl violet) to visualize the needle track and confirm the injection site against a stereotaxic atlas.
Alternatively, a fluorescent tracer can be co-injected with the rac-4-Amino Deprenyl to facilitate visualization of the injection site.
V. Visualizing the Experimental Workflow
Caption: Workflow for stereotaxic injection of rac-4-Amino Deprenyl in rats.
VI. Potential Applications and Future Directions
The targeted delivery of rac-4-Amino Deprenyl into the SN or VTA allows for the investigation of its effects on:
-
Motor Function: Assessing changes in locomotion, coordination, and deficits in models of Parkinson's disease.
-
Reward and Motivation: Evaluating alterations in reward-seeking behavior, drug self-administration, and conditioned place preference.
-
Neurochemical Release: Utilizing in vivo microdialysis to measure changes in dopamine and other neurotransmitter levels in the target region.
-
Neuroprotection: Examining the potential of rac-4-Amino Deprenyl to protect dopaminergic neurons from neurotoxic insults.
Future studies should focus on elucidating the precise mechanism of action of rac-4-Amino Deprenyl, including its receptor binding profile and its effects on monoamine oxidase activity. A thorough dose-response characterization is essential to determine the optimal concentration for achieving the desired biological effect while minimizing off-target effects.
VII. References
-
Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates (6th ed.). Academic Press.
-
A total of 23 young, adult female Sprague-Dawley rats (approximately 12 weeks old and weighing about 225 g) received unilateral injections to the substantia nigra as described. The stereotaxic injection coordinates for the substantia nigra were 5.3 mm posterior to Bregma, 2.1 mm lateral, and 7.6 mm ventral.
-
The ventral tegmental area (VTA) is a brain region implicated in drug addiction and related behaviors; however, little research has been conducted examining the role of the VTA in these processes in adolescent rats. Understanding the development of the VTA is imperative for elucidating mechanisms mediating adolescent vulnerability to drug addiction. The purpose of the present study was to define stereotaxic coordinates for the VTA in developing rats. Early adolescent [postnatal day (PND) 28], mid-adolescent (PND 35), or adult male rats (PND 70) were surgically implanted with a guide cannula aimed at the VTA. Adult coordinates, (P: -3.5, L: +1.0, V: -8.5 mm from Bregma) were used as a baseline and guided localization of VTA coordinates for early and mid-adolescent rats. After recovery, dye was injected via a microdialysis probe and brains were removed, sliced, and stained for histological verification of cannula placement in the VTA. Data suggest VTA coordinates in adolescents differ significantly from adult rats. These findings imply that it is imperative to consider anatomical differences in the development of the VTA when comparing the neurochemical effects of abused drugs in adolescent and adult rats.
-
Gao, H. M. (2012). Stereotaxic Injection of LPS into Mouse Substantia Nigra. Bio-protocol, 2(8), e153.
-
Paxinos, G., & Watson, C. (1998). The rat brain in stereotaxic coordinates (4th ed.). Academic Press.
-
Magyar, K. (2004). Pharmacological aspects of (-)-deprenyl. Current medicinal chemistry, 11(15), 2015–2031.
-
A total of 23 young, adult female Sprague-Dawley rats (approximately 12 weeks old and weighing about 225 g) received unilateral injections to the substantia nigra as described. The stereotaxic injection coordinates for the substantia nigra were 5.3 mm posterior to Bregma, 2.1 mm lateral, and 7.6 mm ventral.
-
Gerlach, M., & Riederer, P. (1996). Biochemical actions of l-deprenyl (selegiline). Journal of Neural Transmission. Supplementum, 48, 77–90.
-
Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296.
-
Magyar, K., Pálfi, M., Jenei, V., & Szöko, E. (2006). Deprenyl: from chemical synthesis to neuroprotection. Journal of neural transmission. Supplementum, (71), 143–156.
-
The ventral tegmental area (VTA) is a brain region implicated in drug addiction and related behaviors; however, little research has been conducted examining the role of the VTA in these processes in adolescent rats. Understanding the development of the VTA is imperative for elucidating mechanisms mediating adolescent vulnerability to drug addiction. The purpose of the present study was to define stereotaxic coordinates for the VTA in developing rats. Early adolescent [postnatal day (PND) 28], mid-adolescent (PND 35), or adult male rats (PND 70) were surgically implanted with a guide cannula aimed at the VTA. Adult coordinates, (P: -3.5, L: +1.0, V: -8.5 mm from Bregma) were used as a baseline and guided localization of VTA coordinates for early and mid-adolescent rats.
-
Unilateral microinjection of drugs was performed by a micropipette with 35-45 µm internal diameter. Micropipette tips were positioned in the VTA according to a stereotaxic atlas of the rat brain. ... The stereotaxic coordinates of the VTA were explored from 4.6 to 5.2 mm caudal to bregma, midline to 0.7-1.3 mm lateral and 8.2-8.4 to ventral from the bregma.
-
The coordinates used for the injection 1. 3.0 mm posterior to the bregma. 2. 1.3 mm lateral to the midline. 3. 4.7 mm ventral to the surface of the skull.
-
The Rat Brain in Stereotaxic Coordinates provides an atlas of the rat brain. The main features of this atlas are: (1) It is based on the flat-skull position, and bregma, lambda, or the midpoint of the interaural line can be used as a reference point.
-
The ventral tegmental area (VTA) is a brain region implicated in drug addiction and related behaviors; however, little research has been conducted examining the role of the VTA in these processes in adolescent rats. Understanding the development of the VTA is imperative for elucidating mechanisms mediating adolescent vulnerability to drug addiction. The purpose of the present study was to define stereotaxic coordinates for the VTA in developing rats. Early adolescent [postnatal day (PND) 28], mid-adolescent (PND 35), or adult male rats (PND 70) were surgically implanted with a guide cannula aimed at the VTA. Adult coordinates, (P: -3.5, L: +1.0, V: -8.5 mm from Bregma) were used as a baseline and guided localization of VTA coordinates for early and mid-adolescent rats. After recovery, dye was injected via a microdialysis probe and brains were removed, sliced, and stained for histological verification of cannula placement in the VTA.
-
The ventral tegmental area (VTA) is a brain region implicated in drug addiction and related behaviors; however, little research has been conducted examining the role of the VTA in these processes in adolescent rats. Understanding the development of the VTA is imperative for elucidating mechanisms mediating adolescent vulnerability to drug addiction. The purpose of the present study was to define stereotaxic coordinates for the VTA in developing rats. Early adolescent [postnatal day (PND) 28], mid-adolescent (PND 35), or adult male rats (PND 70) were surgically implanted with a guide cannula aimed at the VTA. Adult coordinates, (P: -3.5, L: +1.0, V: -8.5 mm from Bregma) were used as a baseline and guided localization of VTA coordinates for early and mid-adolescent rats. After recovery, dye was injected via a microdialysis probe and brains were removed, sliced, and stained for histological verification of cannula placement in the VTA. Data suggest VTA coordinates in adolescents differ significantly from adult rats.
-
Knoll, J. (1987). The pharmacology of (-)-deprenyl. Journal of neural transmission. Supplementum, 25, 45–61.
-
A summary of stereotactic coordinate systems in neuroscience, medicine, and functional neurosurgery-- surgical and histological applications in both human and rat brain by Professor Richard J. McMurtrey MD, MSc [Link] Neuroscience Lecture Series for Neuro 481 Lab Course - online videos made due to the SARS-CoV-2/COVID19 outbreak. Copyright © 2020 @RJMcMurtrey.
-
Knoll, J. (1998). The pharmacological profile of (-)-deprenyl (selegiline) and its relevance for humans: a personal view. Pharmacological research, 37(4), 249–264.
-
The Rat Brain in Stereotaxic Coordinates provides an atlas of the rat brain. The main features of this atlas are: (1) It is based on the flat-skull position, and bregma, lambda, or the midpoint of the interaural line can be used as a reference point. (2) The atlas is based on the study of 130 adult male Wistar rats (with a weight range of 270-310 g). It is suitable for brains of 250-350 g male rats.
-
Unilateral microinjection of drugs was performed by a micropipette with 35-45 µm internal diameter. Micropipette tips were positioned in the VTA according to a stereotaxic atlas of the rat brain. ... The stereotaxic coordinates of the VTA were explored from 4.6 to 5.2 mm caudal to bregma, midline to 0.7-1.3 mm lateral and 8.2-8.4 to ventral from the bregma. Pressure injection was performed by a pressurized air pulse applicator and the volume of injection was measured by direct observation of the fluid meniscus in the micropipette by using a microscope fitted with an ocular micrometer (made in U.W.O, Canada).
-
Local antibiotic treatment (bacitracin ointment) and systemic antibiotic treatment (penicillin 100,000 IU/kg IM every 12 hours for the first 48 hours post-op) are administered if post-operative infections occur. Following surgery, animals are individually housed with food and water available ad libitum. At least one week is allowed for recovery before microdialysis and euthanasia.
-
McMurtrey, R. J. (2020, October 6). Stereotaxic Coordinate Systems in Neuroscience and Medicine: Applications in Rat and Human Brain [Video]. YouTube. [Link]
-
The Rat Brain in Stereotaxic Coordinates provides an atlas of the rat brain. The main features of this atlas are: (1) It is based on the flat-skull position, and bregma, lambda, or the midpoint of the interaural line can be used as a reference point. (2) The atlas is based on the study of 130 adult male Wistar rats (with a weight range of 270-310 g).
-
The Rat Brain in Stereotaxic Coordinates provides an atlas of the rat brain. The main features of this atlas are: (1) It is based on the flat-skull position, and bregma, lambda, or the midpoint of the interaural line can be used as a reference point. (2) The atlas is based on the study of 130 adult male Wistar rats (with a weight range of 270-310 g). It is suitable for brains of 250-350 g male rats. (3) It represents all areas of the brain and spinal cord, and brain areas are shown in coronal, sagittal, and horizontal planes.
-
The ventral tegmental area (VTA) is a brain region implicated in drug addiction and related behaviors; however, little research has been conducted examining the role of the VTA in these processes in adolescent rats. Understanding the development of the VTA is imperative for elucidating mechanisms mediating adolescent vulnerability to drug addiction. The purpose of the present study was to define stereotaxic coordinates for the VTA in developing rats. Early adolescent [postnatal day (PND) 28], mid-adolescent (PND 35), or adult male rats (PND 70) were surgically implanted with a guide cannula aimed at the VTA. Adult coordinates, (P: -3.5, L: +1.0, V: -8.5 mm from Bregma) were used as a baseline and guided localization of VTA coordinates for early and mid-adolescent rats. After recovery, dye was injected via a microdialysis probe and brains were removed, sliced, and stained for histological verification of cannula placement in the VTA. Data suggest VTA coordinates in adolescents differ significantly from adult rats.
-
What is the mechanism of Selegiline Hydrochloride? (2024, July 17). Patsnap Synapse.
-
The coordinates used for the injection 1. 3.0 mm posterior to the bregma. 2. 1.3 mm lateral to the midline. 3. 4.7 mm ventral to the surface of the skull. Note: Differences in mouse age and body weight might require an adjustment to the coordinates for the injection.
-
Unilateral microinjection of drugs was performed by a micropipette with 35-45 µm internal diameter. Micropipette tips were positioned in the VTA according to a stereotaxic atlas of the rat brain. ... The stereotaxic coordinates of the VTA were explored from 4.6 to 5.2 mm caudal to bregma, midline to 0.7-1.3 mm lateral and 8.2-8.4 to ventral from the bregma. Pressure injection was performed by a pressurized air pulse applicator and the volume of injection was measured by direct observation of the fluid meniscus in the micropipette by using a microscope fitted with an ocular micrometer (made in U.W.O, Canada). The injection volume of all the drugs was 100nl. All drugs except phaclofen were dissolved in saline.
-
and sagittal sutures on the skull. and so bregma can be marked as the 000. point so if we do like an XY Z cartisian coordinate system the we can mark 0000. as the bragma on the skull. and then from there we can easily access like if we're doing surgery on the wrap.
-
The Rat Brain in Stereotaxic Coordinates provides an atlas of the rat brain. The main features of this atlas are: (1) It is based on the flat-skull position, and bregma, lambda, or the midpoint of the interaural line can be used as a reference point. (2). The atlas is based on the study of 130 adult male Wistar rats (with a weight range of 270-310 g). It is suitable for brains of 250-350 ... Secondly, the comprehensive set of MRI/DTI contrasts provided has enabled the authors to identify more than 80% of structures identified in The Rat Brain in Stereotaxic. Coordinates. Atlas of the Developing Rat Brain. "A guide for stereotaxic placement of electrodes and lesions and for assisting in the listological verification of these placements...Omitted instructions for the use of stereotaxic instruments..."--Pref.
-
The Rat Brain in Stereotaxic Coordinates provides an atlas of the rat brain. The main features of this atlas are: (1) It is based on the flat-skull position, and bregma, lambda, or the midpoint of the interaural line can be used as a reference point.
-
The Rat Brain in Stereotaxic Coordinates provides an atlas of the rat brain. The main features of this atlas are: (1) It is based on the flat-skull position, and bregma, lambda, or the midpoint of the interaural line can be used as a reference point. (2) The atlas is based on the study of 130 adult male Wistar rats (with a weight range of 270-310 g).
-
The Rat Brain in Stereotaxic Coordinates provides an atlas of the rat brain. The main features of this atlas are: (1) It is based on the flat-skull position, and bregma, lambda, or the midpoint of the interaural line can be used as a reference point. (2) The atlas is based on the study of 130 adult male Wistar rats (with a weight range of 270-310 g). It is suitable for brains of 250-350 g male rats.
Sources
- 1. Localization of stereotaxic coordinates for the ventral tegmental area in early adolescent, mid-adolescent and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological aspects of (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.math.princeton.edu [web.math.princeton.edu]
- 5. bio-protocol.org [bio-protocol.org]
- 6. The pharmacology of (-)deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacological profile of (-)deprenyl (selegiline) and its relevance for humans: a personal view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deprenyl: from chemical synthesis to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p62 Pathology Model in the Rat Substantia Nigra with Filamentous Inclusions and Progressive Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneous neuronal activity in the ventral tegmental area coordinates dopamine release in the nucleus accumbens | bioRxiv [biorxiv.org]
- 11. youtube.com [youtube.com]
- 12. Evaluation of GABA Receptors of Ventral Tegmental Area in Cardiovascular Responses in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Analysis of Racemic 4-Amino-Deprenyl using High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of racemic 4-Amino-Deprenyl. The accurate quantification of individual enantiomers of chiral compounds is critical in drug development and quality control, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive protocol, from method development principles to a step-by-step experimental workflow, designed for researchers, analytical scientists, and drug development professionals. The methodology utilizes a polysaccharide-based chiral stationary phase (CSP) under a polar organic mobile phase, ensuring excellent resolution and peak symmetry. This document is structured to provide not only a protocol but also the scientific rationale behind key experimental choices, troubleshooting guidance, and a framework for method validation in accordance with ICH guidelines.
Introduction and Scientific Rationale
4-Amino-Deprenyl is a derivative of Deprenyl (Selegiline), an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the management of Parkinson's disease. Like its parent compound and other phenethylamine analogues, 4-Amino-Deprenyl possesses a chiral center. The stereochemistry of a pharmacologically active molecule is a critical determinant of its interaction with biological systems. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
Therefore, the ability to separate and quantify the individual enantiomers of racemic 4-Amino-Deprenyl is paramount for:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer independently.
-
Impurity Profiling: To detect and quantify the distomer as a chiral impurity in an enantiopure drug substance.
-
Asymmetric Synthesis Monitoring: To determine the enantiomeric excess (ee) and success of stereoselective synthesis routes.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose.[1][2] CSPs create a chiral environment within the column, enabling differential interaction with the two enantiomers, which results in their separation. This application note details a method developed on a polysaccharide-based CSP, which is known for its broad applicability and robust performance in separating a wide range of chiral molecules.[3]
Principle of Chiral Recognition on Polysaccharide CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, achieve separation through a combination of non-covalent interactions. For an analyte to be resolved, its enantiomers must form transient diastereomeric complexes with the chiral selector of the CSP, and these complexes must have different association energies.
The primary interaction mechanisms include:
-
Hydrogen Bonding: Between polar functional groups on the analyte (like the amino group in 4-Amino-Deprenyl) and carbamate or ester groups on the derivatized polysaccharide.
-
Dipole-Dipole Interactions: Resulting from the polarity of functional groups.
-
π-π Stacking: Between aromatic rings in the analyte and the phenyl groups of the chiral selector.
-
Steric Interactions (Inclusion): The analyte fits into chiral grooves or cavities on the polysaccharide polymer backbone.
A successful separation relies on a combination of these interactions, often conceptualized by the "three-point interaction model," where one enantiomer can establish multiple, stable interactions simultaneously, while the other cannot due to steric hindrance.
Caption: Principle of chiral recognition on a Chiral Stationary Phase (CSP).
Detailed Application Protocol
This protocol provides a validated starting point for the analysis of rac-4-Amino-Deprenyl. Optimization may be required depending on the specific HPLC system and sample matrix.
Instrumentation and Materials
| Category | Item |
| HPLC System | An isocratic HPLC system with a UV/Vis or Photodiode Array (PDA) detector. |
| Chiral Column | Lux® Cellulose-3 (Cellulose tris(4-methylbenzoate)), 5 µm, 250 x 4.6 mm (or equivalent) |
| Solvents | HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). |
| Analyte | Racemic 4-Amino-Deprenyl reference standard. |
| Glassware | Class A volumetric flasks, autosampler vials with inserts. |
| Filtration | 0.22 µm PTFE syringe filters for sample preparation. |
Preparation of Solutions
Mobile Phase Preparation (Causality): A normal phase mobile phase is selected for this polysaccharide CSP. n-Hexane serves as the weak, non-polar primary solvent. Isopropanol acts as the polar modifier; its concentration is critical for adjusting retention and selectivity. Diethylamine (DEA) is a crucial basic additive. The amino group on the analyte is basic and can interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing. A small amount of DEA in the mobile phase competes for these active sites, ensuring symmetrical peak shapes and improving resolution.[2]
-
Mobile Phase Composition: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
-
Procedure:
-
Carefully measure 850 mL of n-Hexane into a 1 L solvent bottle.
-
Add 150 mL of Isopropanol to the same bottle.
-
Add 1.0 mL of Diethylamine.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase for 15 minutes using sonication or vacuum degassing before use.
-
Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of rac-4-Amino-Deprenyl reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Isopropanol to obtain a concentration of 1 mg/mL.
Working Standard Solution Preparation:
-
Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the separation.
| Parameter | Condition |
| Column | Lux® Cellulose-3, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Run Time | Approximately 20 minutes |
System Suitability Testing (SST)
Rationale: SST is a mandatory part of any validated analytical method. It ensures that the chromatographic system is performing adequately on the day of analysis, guaranteeing the trustworthiness of the results.[4]
-
Procedure: Make five replicate injections of the 50 µg/mL working standard solution.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each peak should be ≤ 2.0.
-
Relative Standard Deviation (%RSD): The %RSD of the peak areas for each enantiomer across the five injections must be ≤ 2.0%.
-
Expected Results and Data Presentation
Under the conditions described, baseline separation of the two 4-Amino-Deprenyl enantiomers is expected. The following table presents typical, illustrative data for a successful run.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~12.5 | ~14.8 |
| Tailing Factor (Tf) | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Selectivity (α) | \multicolumn{2}{c | }{~1.25} |
(Note: The elution order of enantiomers should be determined by injecting an enantiopure standard if available.)
Experimental Workflow and Validation Framework
The overall process from sample receipt to final report follows a logical and self-validating sequence.
Caption: A comprehensive workflow for the HPLC analysis of 4-Amino-Deprenyl.
Method Validation: To ensure the method is suitable for its intended purpose, it should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrate that there is no interference from diluents or potential impurities at the retention times of the enantiomers.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 5-100 µg/mL).
-
Accuracy: Determine the closeness of the measured value to the true value via recovery studies of spiked samples.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing samples at different concentrations.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.[5]
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Incorrect mobile phase composition.2. Column degradation or contamination.3. Column installed backward. | 1. Prepare fresh mobile phase, ensuring correct proportions.2. Flush the column with a strong solvent (e.g., 100% IPA). If unresolved, replace the column.3. Check column orientation. |
| Peak Tailing/Asymmetry | 1. Insufficient basic additive (DEA).2. Column overload.3. Extracolumn dead volume. | 1. Ensure 0.1% DEA is present in the mobile phase. Prepare fresh mobile phase if necessary.2. Dilute the sample.3. Check and tighten all fittings between the injector and detector. Use minimal tubing length. |
| Drifting Retention Times | 1. Inconsistent column temperature.2. Mobile phase composition changing (evaporation).3. System leak. | 1. Use a column oven to maintain a stable temperature.[6]2. Keep the mobile phase reservoir capped. Prepare fresh mobile phase daily.3. Perform a pressure test and check all fittings for leaks. |
| Low Signal/Sensitivity | 1. Incorrect detector wavelength.2. Sample concentration too low.3. Detector lamp aging. | 1. Verify the detector is set to 215 nm.2. Prepare a more concentrated sample.3. Check lamp energy and replace if necessary. |
Conclusion
This application note provides a reliable and scientifically-grounded HPLC method for the chiral separation of racemic 4-Amino-Deprenyl. By employing a cellulose-based chiral stationary phase with an optimized normal-phase mobile phase, this protocol achieves excellent resolution and peak shape. The inclusion of system suitability criteria, a validation framework, and a troubleshooting guide ensures that the method is trustworthy and can be readily implemented in a regulated or research laboratory for the accurate stereoisomeric analysis of 4-Amino-Deprenyl.
References
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Agilent Technologies (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent Technologies. Retrieved from [Link]
-
Polshettiwar, S. A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]
-
Setya, S., et al. (2015). RP-HPLC method development and validation of Selegiline hydrochloride in nanoemulsion formulation. World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
U.S. Pharmacopeia (2016). Amino Acid Determination, Revision 1. USP. Retrieved from [Link]
-
MDPI (n.d.). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. MDPI. Retrieved from [Link]
-
MDPI (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]
-
Ghanem, A., et al. (2020). Enantioselective HPLC analysis and biodegradation of atenolol, metoprolol and fluoxetine. ResearchGate. Retrieved from [Link]
-
African Journal of Biomedical Research (2024). Development And Validation Of RP-HPLC Method For Determination of Safinamide Mesylate And Nasal Spray Formulation. AJBR. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research (2022). Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. IJPSRR. Retrieved from [Link]
Sources
- 1. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting rac-4-Aminodeprenyl Solubility Issues
Welcome to the technical support center for rac-4-Aminodeprenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this molecule and the principles behind its dissolution, you can ensure reliable and reproducible results in your work.
Quick Answers: Frequently Asked Questions (FAQs)
Q1: Why is my rac-4-Aminodeprenyl not dissolving in aqueous buffers? A: The most common reason is pH. rac-4-Aminodeprenyl is a secondary amine, making its solubility highly dependent on the pH of the medium. It is significantly more soluble in acidic conditions where the amine group is protonated. Ensure your buffer pH is sufficiently acidic.
Q2: What is the recommended starting solvent for preparing a stock solution? A: For high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO), ethanol, and methanol are effective choices. Selegiline hydrochloride (a closely related compound) is freely soluble in water, chloroform, and methanol[1]. For example, selegiline hydrochloride is soluble at 30 mg/mL in DMSO and ethanol[2].
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What's happening? A: This is a common phenomenon known as "crashing out." It occurs when the aqueous buffer cannot maintain the high concentration of the compound that was soluble in the organic stock solvent. This is often due to the buffer's pH being too high (not acidic enough) to keep the amine protonated and soluble.
Q4: I am observing different solubility results with different batches of rac-4-Aminodeprenyl. Why? A: Batch-to-batch variability can be caused by several factors, most notably polymorphism—the existence of different crystalline structures of the same compound[3]. Different polymorphs can have significantly different solubilities and dissolution rates[4][5][6][7]. It is also crucial to verify if you are working with the free base or a salt form (e.g., hydrochloride), as salts are generally much more water-soluble[8][9].
Q5: What is the ideal pH for dissolving rac-4-Aminodeprenyl in an aqueous solution? A: The ideal pH is well below the pKa of the secondary amine group. While the specific pKa for 4-Aminodeprenyl is not readily published, analogous secondary amines in pharmaceuticals have pKa values in the range of 7 to 11. To ensure protonation and maximize solubility, a buffer pH of 2 units below the pKa is a standard rule of thumb. For a typical amine pKa of ~9.0, a pH of ≤ 7.0 would be required, with solubility increasing significantly at lower pH values (e.g., pH 4-5)[10].
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility problems.
Problem 1: Poor or Incomplete Dissolution in Aqueous Media
If you observe solid material remaining in your aqueous buffer after sufficient mixing, follow this workflow.
Causality Analysis:
The solubility of weakly basic drugs, like those containing an amine group, is governed by the Henderson-Hasselbalch equation[11][12]. The secondary amine on rac-4-Aminodeprenyl can accept a proton (H+) to form a positively charged (protonated) species. This protonated form is significantly more polar and, therefore, more soluble in water than the neutral, uncharged (free base) form. At a pH below the amine's pKa, the protonated form dominates, enhancing solubility. At a pH above the pKa, the neutral, less soluble form is prevalent.
Logical Troubleshooting Workflow
Caption: pH effect on amine ionization and solubility.
Problem 2: Batch-to-Batch Solubility Variability
If you notice that one batch of rac-4-Aminodeprenyl dissolves easily while another does not under identical conditions, consider the solid-state properties of the material.
Causality Analysis:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs).[6] These forms have the same chemical composition but different crystal lattice arrangements, leading to variations in physical properties like melting point and, crucially, solubility.[5][7] A metastable polymorph is often more soluble than the most thermodynamically stable form.[4]
-
Salt Form vs. Free Base: Ensure you are consistently using either the salt form (e.g., hydrochloride) or the free base. Salt forms of amine-containing drugs are intentionally created to dramatically improve aqueous solubility.[8][9] Selegiline hydrochloride, for example, is freely soluble in water, whereas the free base is not.[1]
Recommended Actions:
-
Verify the Material: Check the certificate of analysis (CoA) for each batch. Look for any differences in reported physical properties or form (salt/free base).
-
Consult the Supplier: Contact the supplier to inquire about potential polymorphic forms or any changes in their manufacturing process.
-
Analytical Characterization: If the problem persists, advanced characterization may be necessary. Techniques like X-Ray Powder Diffraction (XRPD) can definitively identify different polymorphs.
Key Experimental Protocols
To ensure consistency and accuracy, follow these standardized protocols.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol is for creating a concentrated stock solution in an organic solvent, which can then be diluted into aqueous media for experiments.
Materials:
-
rac-4-Aminodeprenyl solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate glassware (e.g., volumetric flask)
Procedure:
-
Weighing: Accurately weigh the desired amount of rac-4-Aminodeprenyl in a clean, dry container.
-
Solvent Addition: Add a portion of the total required volume of DMSO to the solid.
-
Dissolution: Vortex the mixture vigorously. If necessary, sonicate for 5-10 minutes to aid dissolution.
-
Volume Adjustment: Once fully dissolved, transfer the solution to a volumetric flask. Rinse the original container with a small amount of DMSO and add it to the flask to ensure a complete transfer.
-
Final Volume: Add DMSO to the flask until the meniscus reaches the calibration mark.
-
Mixing & Storage: Invert the flask several times to ensure homogeneity. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Selegiline solutions in DMSO are stable for up to 3 months at -20°C.[13]
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method to determine the equilibrium solubility of a compound in a specific medium.[14] It ensures that the solution is truly saturated.
Materials:
-
rac-4-Aminodeprenyl solid
-
Aqueous buffer of desired pH (e.g., pH 4.5 acetate buffer)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (37 ± 1 °C) [14]* Centrifuge
-
Syringes and 0.45 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid rac-4-Aminodeprenyl to several vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a precise volume of the pre-warmed (37 °C) aqueous buffer to each vial.
-
Incubation: Tightly cap the vials and place them on an orbital shaker set to a constant speed at 37 °C.
-
Equilibration: Allow the samples to shake for at least 24-48 hours. This extended time is crucial for the solution to reach equilibrium.[15][16][17]
-
Sample Collection: After incubation, let the vials stand to allow the excess solid to settle.
-
Separation: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles.
-
Quantification: Dilute the filtered sample appropriately and analyze the concentration of dissolved rac-4-Aminodeprenyl using a validated analytical method like HPLC-UV.
-
Confirmation: The solubility is the measured concentration from the saturated supernatant. To confirm equilibrium was reached, concentrations from 24-hour and 48-hour time points should be consistent.[17]
Data Summary Tables
Table 1: General Solvent Recommendations for Aminodeprenyl-like Compounds
| Solvent | Type | Concentration | Use Case |
| DMSO | Organic | High (>10 mg/mL) [2] | Stock Solutions |
| Ethanol | Organic | High (>10 mg/mL) [2] | Stock Solutions |
| Methanol | Organic | High | Stock Solutions |
| Acidic Buffer (pH < 6) | Aqueous | Moderate to High | Working Solutions |
| Water / Neutral Buffer | Aqueous | Low to Very Low | Not Recommended |
Table 2: Relationship Between pH, Ionization, and Expected Solubility
| pH relative to pKa | Dominant Species | Charge | Expected Aqueous Solubility |
| pH << pKa (e.g., pH 4) | Protonated (R₂NH₂⁺) | Positive (+) | High |
| pH = pKa | 50% Protonated / 50% Neutral | Mixed | Moderate |
| pH >> pKa (e.g., pH 9) | Neutral (R₂NH) | Neutral (0) | Low |
References
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available at: [Link]
-
4-Aminophenol | C6H7NO | CID 403. PubChem. Available at: [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. Available at: [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. Available at: [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]
-
(PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Selegiline hydrochloride. AERU - University of Hertfordshire. Available at: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]
-
(PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. Available at: [Link]
-
Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Drug Development & Delivery. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]
-
Selegiline. Wikipedia. Available at: [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. Available at: [Link]
-
Effect of Polymorphism Formulations. Veeprho. Available at: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available at: [Link]
-
Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. American Chemical Society. Available at: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available at: [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Available at: [Link]
-
Selegiline HCl | CAS#:14611-52-0. Chemsrc. Available at: [Link]
Sources
- 1. Selegiline - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. veeprho.com [veeprho.com]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selegiline hydrochloride | 14611-52-0 [chemicalbook.com]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
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- 17. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Optimizing rac-4-Amino-Deprenyl Dosage for Neuroprotection
Welcome to the technical support guide for rac-4-Amino-Deprenyl. This document is designed for researchers, scientists, and drug development professionals actively engaged in neuroprotection studies. Here, we will explore the nuances of dosage optimization, troubleshoot common experimental hurdles, and provide evidence-based protocols to ensure the integrity and reproducibility of your findings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding rac-4-Amino-Deprenyl to establish a solid knowledge base for your experimental design.
Q1: What is rac-4-Amino-Deprenyl and how does it differ from Selegiline (L-Deprenyl)?
rac-4-Amino-Deprenyl is a derivative of L-Deprenyl (Selegiline), a well-known selective inhibitor of monoamine oxidase-B (MAO-B).[1] Selegiline is metabolized in the body into L-methamphetamine and L-amphetamine, which can have undesirable sympathomimetic effects.[2] The key structural difference in rac-4-Amino-Deprenyl is the presence of an amino group at the 4th position of the aromatic ring. This modification is intended to alter its pharmacological profile, potentially enhancing neuroprotective properties while minimizing the side effects associated with amphetamine metabolites.
Q2: What is the proposed mechanism of neuroprotection for Deprenyl and its derivatives?
While inhibition of MAO-B is a primary function, contributing to neuroprotection by preventing the breakdown of dopamine and reducing the generation of neurotoxic reactive oxygen species[3][4], the neuroprotective effects of Deprenyl and its derivatives are multifaceted and not solely dependent on MAO-B inhibition.[5] Key proposed mechanisms include:
-
Anti-apoptotic Activity: These compounds have been shown to prevent mitochondria-dependent apoptosis.[3][6] They achieve this by upregulating anti-apoptotic proteins like Bcl-2 and down-regulating pro-apoptotic proteins such as Bax.[5][7]
-
Mitochondrial Protection: They help maintain mitochondrial integrity and function, which is crucial for neuronal survival.[7]
-
Induction of Neurotrophic Factors: Selegiline and related compounds can stimulate the expression of pro-survival neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[7]
-
Antioxidant Effects: By reducing oxidative stress, these compounds protect neurons from damage.[7]
Q3: What are the initial safety and handling considerations for rac-4-Amino-Deprenyl?
rac-4-Amino-Deprenyl is a research chemical and should be handled with appropriate laboratory precautions. It is typically a white to off-white powder that is practically soluble in water.[8]
-
Personal Protective Equipment (PPE): Always use gloves, a lab coat, and safety glasses when handling the compound.
-
Storage: Store in a cool, dry, and dark place to prevent degradation.
-
Solubility: For in vitro experiments, prepare a stock solution in a suitable solvent like DMSO or ethanol before diluting to the final concentration in your cell culture medium. Always run a vehicle control to account for any solvent effects.
Section 2: In Vitro Dosage Optimization & Troubleshooting
This section provides guidance on designing and troubleshooting experiments in cell culture models to determine the optimal neuroprotective dose of rac-4-Amino-Deprenyl.
Q4: I'm observing toxicity in my primary neuronal cultures even at low concentrations of rac-4-Amino-Deprenyl. What could be the cause?
This is a common issue, and the troubleshooting process should be systematic:
-
Vehicle Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. A general rule of thumb is to keep the final DMSO concentration below 0.1%. Run a vehicle-only control group to confirm.
-
Compound Purity and Stability: Verify the purity of your rac-4-Amino-Deprenyl batch. Impurities can be cytotoxic. Also, consider the stability of the compound in your culture medium over the duration of the experiment. Prepare fresh solutions for each experiment.
-
Cell Culture Health: Primary neurons are sensitive. Ensure your cultures are healthy and at the appropriate density before adding the compound. Stressed or overly dense cultures can be more susceptible to toxicity.
-
Dose-Response Cytotoxicity Assay: Before testing for neuroprotection, always perform a dose-response experiment with rac-4-Amino-Deprenyl alone to determine its intrinsic toxicity. This will establish the maximum non-toxic concentration you can use in your neuroprotection assays.[9]
Q5: How do I design a dose-response experiment to determine the EC₅₀ for neuroprotection?
To determine the half-maximal effective concentration (EC₅₀) for neuroprotection, you need a robust assay that reliably induces cell death. Here is a general workflow:
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for determining the neuroprotective EC₅₀ of a compound in vitro.
Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in HT22 Cells
This protocol is a template and should be optimized for your specific cell line and toxin.
-
Cell Plating: Seed HT22 mouse hippocampal cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of rac-4-Amino-Deprenyl in sterile DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 1 nM to 100 µM).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of rac-4-Amino-Deprenyl. Include a "vehicle control" group (medium with DMSO) and a "no treatment" control group. Incubate for 1-2 hours.
-
Toxin Addition: Prepare a stock of glutamate. Add glutamate to all wells except the "no treatment" control to a final concentration that induces approximately 50% cell death (the IC₅₀ of the toxin, which should be predetermined, often around 5 mM for glutamate in HT22 cells).[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Measure cell viability using a standard method like the Resazurin assay or MTT assay.
-
Data Analysis: Normalize the data with the "no treatment" control as 100% viability and the "toxin only" control as the baseline for neuroprotection. Plot the percentage of neuroprotection against the log concentration of rac-4-Amino-Deprenyl and fit a sigmoidal dose-response curve to calculate the EC₅₀.
Q6: I'm not observing a neuroprotective effect. What should I check?
-
Toxin Concentration: The concentration of your neurotoxin is critical. If it's too high, it may overwhelm any protective effects. Aim for a toxin concentration that causes 40-60% cell death (around the IC₅₀).[9]
-
Timing of Administration: The therapeutic window is crucial.[10] Most neuroprotective agents are more effective when administered before the insult. Experiment with different pre-treatment times (e.g., 1, 6, 12 hours). Also, consider co-treatment and post-treatment paradigms.
-
Mechanism Mismatch: Ensure your chosen toxin and cell model are relevant to the mechanism of rac-4-Amino-Deprenyl. For example, if the compound primarily acts by reducing oxidative stress, it should be effective against toxins like H₂O₂ or rotenone.[11]
-
Concentration Range: You may be testing a concentration range that is too low or too high. A broad, logarithmic dose-response curve is essential in the initial screening.[12]
Table 1: Reported Effective Concentrations of Neuroprotective Agents in In Vitro Models
| Compound | Cell Model | Neurotoxin | Effective Concentration Range | Reference |
| Selegiline | PC-12 cells | Serum/NGF deprivation | ~1 µM | [2] |
| Rasagiline | PC-12 cells | Serum/NGF deprivation | ~1 µM | [2] |
| B355227 | HT22 cells | Glutamate | 2.5 - 10 µM | [9] |
| Isoxsuprine HCl | Primary Neurons | Oxygen-Glucose Deprivation | ~1 nM | [12] |
Section 3: In Vivo Study Design & Troubleshooting
Transitioning from in vitro to in vivo models introduces significant complexity. This section provides guidance for designing and troubleshooting animal studies.
Q7: What is a good starting dose for rac-4-Amino-Deprenyl in a rodent model?
There is no substitute for a thorough literature review of similar compounds. For L-Deprenyl (Selegiline), doses in rat models of spinal cord injury have been around 5 mg/kg.[13] However, the optimal dose for rac-4-Amino-Deprenyl will depend on its unique pharmacokinetic and pharmacodynamic (PK/PD) profile.
A dose-escalation study is essential. Start with a low dose (e.g., 0.1 - 1 mg/kg) and increase it incrementally in different cohorts of animals. Monitor for both efficacy (e.g., improved motor function, reduced lesion size) and signs of toxicity.
Q8: How do I choose the appropriate route of administration?
The choice of administration route significantly impacts bioavailability and should align with the intended clinical application.
-
Intraperitoneal (IP) Injection: Often used in preclinical studies for its reliability and rapid systemic distribution.
-
Oral Gavage (PO): More clinically relevant for drugs intended for oral use but subject to first-pass metabolism, which can inactivate the compound or convert it to active/inactive metabolites.[14]
-
Intravenous (IV) Injection: Provides 100% bioavailability and rapid onset but is less practical for chronic dosing.[15]
-
Intranasal Administration: An emerging route for bypassing the blood-brain barrier and delivering drugs directly to the CNS.[14]
A pilot pharmacokinetic study is highly recommended to determine key parameters like half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) for your chosen route.[14][15]
Q9: My in vivo results show high variability. How can I improve the consistency of my data?
High variability can obscure real treatment effects. Here are key areas to focus on:
-
Animal Homogeneity: Use animals of the same sex, age, and weight range. Ensure they are sourced from a reliable vendor.
-
Standardized Procedures: The surgical procedure (for injury models), drug administration technique, and behavioral testing must be performed consistently by the same trained individuals.
-
Environmental Control: House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity.
-
Randomization and Blinding: Randomly assign animals to treatment groups. The experimenter conducting the behavioral assessments and post-mortem analysis should be blinded to the treatment groups to prevent bias.
-
Adequate Sample Size: Calculate the required number of animals per group using a power analysis based on expected effect size and variability.
Signaling Pathway: Proposed Neuroprotective Mechanisms of Deprenyl Derivatives
Caption: Proposed multi-target neuroprotective pathways of Deprenyl derivatives.
References
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. [Link]
-
Karelina, T. V., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals. [Link]
-
Naoi, M., et al. (2023). Rasagiline and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson's disease. ResearchGate. [Link]
-
Aarts, M., & Tymianski, M. (2004). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. MDPI. [Link]
-
Xiong, Y., et al. (2023). Phase-targeted erythropoietin derivatives for traumatic brain injury: bridging mechanisms to precision therapy. Frontiers in Pharmacology. [Link]
-
Li, Y., et al. (2024). Rabies Virus Glycoprotein-Decorated Liposomes in Thermosensitive Nasal Spray Gels: Facilitating Retrograde Neural Transport for Targeted Trigeminal Neuralgia Therapy. ACS Nano. [Link]
-
Naoi, M., & Maruyama, W. (2020). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences. [Link]
-
Rupp, S. M., et al. (1983). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Lapchak, P. A., et al. (2012). Dose optimization and time course of administration of neuroprotective compounds. ResearchGate. [Link]
-
Mokhtari, T., et al. (2020). Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury. Crescent Journal of Medical and Biological Sciences. [Link]
-
Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]
-
Maher, P., & Schubert, D. (2005). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. [Link]
-
Wang, C., et al. (2023). A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase. Acta Pharmaceutica Sinica B. [Link]
-
Zaykov, V., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Link]
-
Al-Ghanim, H., et al. (2023). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI. [Link]
-
Wikipedia. Pharmacology of selegiline. [Link]
-
Vezina, P., et al. (1992). Deprenyl in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects. The Canadian Journal of Neurological Sciences. [Link]
-
Maruyama, W., et al. (2001). Contrasting Neuroprotective and Neurotoxic Actions of Respective Metabolites of anti-Parkinson Drugs Rasagiline and Selegiline. Journal of Neurochemistry. [Link]
-
Dettbarn, W. D., & May, J. (1991). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed. [Link]
-
Youdim, M. B., & Weinstock, M. (2001). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. PubMed. [Link]
Sources
- 1. Deprenyl in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting neuroprotective and neurotoxic actions of respective metabolites of anti-Parkinson drugs rasagiline and selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 5. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 9. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 10. Frontiers | Phase-targeted erythropoietin derivatives for traumatic brain injury: bridging mechanisms to precision therapy [frontiersin.org]
- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: rac 4-Amino Deprenyl Stability and Storage Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with rac 4-Amino Deprenyl. It addresses common questions and challenges related to the stability and proper storage of this compound, ensuring the integrity of your experiments and the reliability of your results. The information herein is synthesized from available data on closely related compounds and general principles of amine chemistry, providing a robust framework for handling rac 4-Amino Deprenyl.
Understanding the Stability of rac 4-Amino Deprenyl
rac 4-Amino Deprenyl is a racemic mixture containing both R-(-)- and S-(+)-enantiomers of 4-Amino Deprenyl. As a substituted phenethylamine derivative, its stability is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. The primary amino group and the propargyl group are potential sites for chemical degradation. Understanding these sensitivities is crucial for maintaining the compound's purity and activity.
Frequently Asked Questions (FAQs)
Here, we address specific questions you may have regarding the stability and storage of rac 4-Amino Deprenyl.
Q1: How should I store the solid form of rac 4-Amino Deprenyl for long-term use?
For long-term storage, solid rac 4-Amino Deprenyl should be stored in a tightly sealed container at low temperatures. Based on data for the closely related compound R-(-)-Deprenyl (Selegiline) hydrochloride, storage at -20°C is recommended for maintaining stability for extended periods, potentially for several years.[1] To prevent degradation from atmospheric moisture, it is also advisable to store the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).
Q2: What is the recommended short-term storage condition for solid rac 4-Amino Deprenyl?
For routine laboratory use, short-term storage of solid rac 4-Amino Deprenyl at 2-8°C in a refrigerator is acceptable. Ensure the container is well-sealed to protect it from moisture. Some suppliers of related deuterated analogs also recommend storage at 2-8°C.
Q3: I need to prepare a stock solution of rac 4-Amino Deprenyl. What solvent should I use, and how should I store the solution?
R-(-)-Deprenyl hydrochloride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] It is reasonable to expect rac 4-Amino Deprenyl to have similar solubility. For biological experiments, it is crucial to use high-purity solvents.
Crucially, aqueous solutions of related compounds like Selegiline are not recommended for storage for more than one day. [1] Therefore, it is strongly advised to prepare fresh aqueous solutions daily . If you must store a stock solution, use an organic solvent like DMSO and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How does pH affect the stability of rac 4-Amino Deprenyl in solution?
Q5: Is rac 4-Amino Deprenyl sensitive to light?
Many amine-containing pharmaceutical compounds are susceptible to photodegradation. Therefore, it is a critical best practice to protect both solid and solutions of rac 4-Amino Deprenyl from light. Store the compound in amber vials or wrap containers in aluminum foil.[2]
Q6: What are the potential degradation products of rac 4-Amino Deprenyl?
The exact degradation products of rac 4-Amino Deprenyl have not been extensively documented in publicly available literature. However, based on its structure, potential degradation pathways could involve:
-
Oxidation: The amino group and the aromatic ring are susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Hydrolysis: While less likely for the core structure, any ester or amide analogs would be susceptible to hydrolysis.
-
Reactions of the propargyl group: The terminal alkyne is a reactive functional group that could potentially undergo various reactions.
A logical workflow for identifying unknown degradation products is outlined below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of rac 4-Amino Deprenyl due to improper storage. | - Verify storage conditions (temperature, light, moisture protection).- Prepare fresh solutions for each experiment.- Assess the purity of the compound using an appropriate analytical method (see Protocol 1). |
| Precipitate forms in the stock solution | - The concentration exceeds the solubility in the chosen solvent.- The solution has degraded.- Temperature fluctuations during storage. | - Gently warm the solution to see if the precipitate redissolves.- If degradation is suspected, discard the solution and prepare a fresh one.- Ensure consistent storage temperature and avoid repeated freeze-thaw cycles. |
| Discoloration of the solid or solution | Oxidation or other forms of chemical degradation. | - Discard the discolored material.- Ensure the compound is stored under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Purity Assessment of rac 4-Amino Deprenyl by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of rac 4-Amino Deprenyl. Method optimization will be required for your specific instrumentation and requirements. HPLC is a common and reliable method for determining the purity of amino compounds.[3]
Materials:
-
rac 4-Amino Deprenyl sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of rac 4-Amino Deprenyl in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
-
HPLC Conditions (starting point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Analysis:
-
Inject a blank (solvent) to establish the baseline.
-
Inject the prepared sample.
-
Analyze the chromatogram for the main peak corresponding to rac 4-Amino Deprenyl and any impurity peaks.
-
Calculate the purity based on the peak area percentage.
-
Visualizations
Degradation Pathway Logic
The following diagram illustrates a logical workflow for investigating the potential degradation of rac 4-Amino Deprenyl.
Caption: A logical workflow for investigating potential degradation pathways of rac 4-Amino Deprenyl.
Summary of Storage Recommendations
Caption: A summary of recommended storage conditions for rac 4-Amino Deprenyl.
References
- Knoll, J. (1998). R-(-)-deprenyl (Selegiline, Movergan) facilitates the activity of the nigrostriatal dopaminergic neuron. Journal of Neural Transmission. Supplementum, 52, 1-14.
- Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(27), 7537-7548.
- Cayman Chemical. (2022). R-(-)-Deprenyl (hydrochloride)
- QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
- Wikipedia. (n.d.). Deprenyl.
- NJ Labs. (n.d.). Amino Acids Testing Services: Assay, Purity, and Impurities.
- Lees, A. J. (1991). Long-term efficacy and safety of deprenyl (selegiline) in advanced Parkinson's disease. Acta Neurologica Scandinavica. Supplementum, 136, 89-93.
- El-Didamony, A. M., et al. (2013). A New Accurate and Precise Method Based on Inductively Coupled Plasma Atomic Emission Spectrometry for the Micro-Determination of Selegiline Hydrochloride in Pure Solutions, Pharmaceutical Formulations and Urine Samples. International Journal of ChemTech Research, 5(5), 2228-2236.
- Gerlach, M., et al. (1996). Biochemical actions of l-deprenyl (selegiline). Journal of Neural Transmission. Supplementum, 48, 1-19.
- Abcam. (n.d.). (R)-(-)-Deprenyl hydrochloride (Selegiline hydrochloride), MAO-B selective inhibitor (ab120604).
- Darwish, H. W., et al. (2014). Validated Spectrophotometric Methods for Determination of Selegiline HCl as an Irreversible Inhibitor of Monoamine Oxidase in Pure Form and Pharmaceutical Formulations. Journal of Applied Pharmaceutical Science, 4(2), 52-59.
- Magyar, K. (1998). The pharmacology of B-type selective monoamine oxidase inhibitors; milestones in (-)-deprenyl research. Journal of Neural Transmission. Supplementum, 52, 15-32.
- Olanow, C. W., et al. (2001). Deprenyl in the treatment of Parkinson's disease: clinical effects and speculations on mechanism of action. Journal of Neural Transmission. Supplementum, 61, 1-13.
- Knoll, J. (1978). The possible mechanisms of action of (-)deprenyl in Parkinson's disease. Journal of Neural Transmission, 43(3-4), 177-198.
Sources
Technical Support Center: Purification of rac-4-Amino-Deprenyl Enantiomers
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the chiral resolution of 4-Amino-Deprenyl. As a structural analog of deprenyl (selegiline), the stereochemistry of 4-Amino-Deprenyl is paramount to its pharmacological activity and metabolic profile. The separation of its racemic mixture into individual enantiomers is a critical, yet often challenging, step in research and development.
This guide is structured to provide direct, actionable solutions to common issues encountered during the purification process. We will explore the three principal methods of chiral resolution—High-Performance Liquid Chromatography (HPLC), Enzymatic Resolution, and Diastereomeric Crystallization—through a practical, question-and-answer format. Our focus is not just on the "how," but the fundamental "why," empowering you to make informed decisions in your own laboratory.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The method relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP). However, achieving baseline resolution requires careful method development.
Troubleshooting Chiral HPLC Separations
Question: I am observing poor or no separation of my 4-Amino-Deprenyl enantiomers. What are the primary factors to investigate?
Answer: This is the most common challenge and typically stems from a suboptimal choice of CSP or mobile phase. Let's break down the causality:
-
Chiral Stationary Phase (CSP) Mismatch: The fundamental principle of chiral separation is the formation of transient, diastereomeric complexes between the analyte enantiomers and the CSP. If the CSP's structure does not offer complementary interaction points (e.g., hydrogen bonding, π-π stacking, steric hindrance) for 4-Amino-Deprenyl, no separation will occur.
-
Recommendation: For amphetamine-like structures, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[1] Macrocyclic glycopeptide phases (e.g., teicoplanin-based) are also highly effective for amino compounds, as they possess ionic groups compatible with a wider range of mobile phases.[2] If one class fails, systematically screen the other.
-
-
Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP.
-
Normal Phase (NP): Typically mixtures of alkanes (like hexane) and alcohols (isopropanol, ethanol). The alcohol acts as the polar modifier. If resolution is poor, systematically vary the alcohol percentage. A lower percentage often increases retention and may improve resolution, but can also lead to broader peaks.
-
Reversed Phase (RP): For basic compounds like 4-Amino-Deprenyl, pH is a critical parameter. Operating at a higher pH (>9) can dramatically improve the chiral separation of amphetamine derivatives by ensuring the analyte is in a neutral, less polar state, which enhances its interaction with many CSPs.[3]
-
Polar Ionic Mode: Used with macrocyclic glycopeptide CSPs, this mode employs a high percentage of an organic modifier (like methanol) with small amounts of acidic and basic additives (e.g., acetic acid and ammonium hydroxide). These additives are crucial for analyte ionization and interaction with the CSP.[4]
-
-
Temperature: Enantioselective interactions are thermodynamically controlled. Lowering the column temperature often increases the stability of the diastereomeric complexes, leading to enhanced resolution. However, this also increases viscosity and backpressure. Experiment with temperatures between 10°C and 40°C.
Question: My peaks are well-separated but are broad and exhibit significant tailing. What is happening?
Answer: Peak asymmetry is generally caused by kinetic issues or undesirable secondary interactions.
-
Column Overload: Injecting too much sample mass saturates the active sites on the CSP, leading to fronting or tailing.
-
Solution: Reduce the injection concentration or volume by a factor of 5-10 and re-evaluate.
-
-
Secondary Interactions: The amino group in 4-Amino-Deprenyl is basic and can interact strongly with residual acidic silanols on silica-based CSPs.
-
Solution: Add a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%). This competes for the active silanol sites and improves peak shape.
-
-
Sub-optimal Flow Rate: A flow rate that is too high may not allow sufficient time for the equilibrium of analyte-CSP interaction to be established, leading to band broadening.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) and observe the effect on peak shape and resolution.
-
Workflow & Protocol
The process of developing a chiral HPLC method is systematic. The following workflow illustrates the key decision points.
Caption: Chiral HPLC method development workflow.
Experimental Protocol: Representative Chiral HPLC Method
This protocol provides a starting point for the separation of 4-Amino-Deprenyl enantiomers.
-
Column: A polysaccharide-based CSP, such as a Chiralpak® series column (e.g., IA, IB, or IC), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic 4-Amino-Deprenyl sample in the mobile phase at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4] b. Inject the prepared sample. c. Monitor the chromatogram for the elution of two distinct peaks corresponding to the enantiomers. d. If resolution is insufficient, systematically adjust the isopropanol content (e.g., to 15% or 25%) to modulate retention and selectivity.
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. This results in a mixture of a derivatized product (one enantiomer) and the unreacted starting material (the other enantiomer), which can then be separated by conventional methods like column chromatography or extraction.
Troubleshooting Enzymatic Resolution
Question: My enzymatic resolution is proceeding very slowly or not at all. What factors should I investigate?
Answer: Slow or stalled reactions are typically due to suboptimal reaction conditions that affect enzyme activity.
-
Enzyme Choice: Not all enzymes are effective for all substrates. Lipase B from Candida antarctica (CAL-B) is a robust and widely used enzyme for resolving amines and is an excellent starting point.[5][6] If CAL-B is ineffective, screen other commercially available lipases (e.g., from Pseudomonas cepacia or Candida rugosa).
-
Acyl Donor: The enzyme catalyzes the transfer of an acyl group to the amino function of 4-Amino-Deprenyl. The choice of acyl donor is critical. Simple esters like ethyl acetate are common, but more activated donors like ethyl methoxyacetate can significantly improve reaction rates and enantioselectivity.[5]
-
Solvent: Enzymes are highly sensitive to their solvent environment. Anhydrous organic solvents are required to drive the acylation reaction forward. Toluene, tetrahydrofuran (THF), or methyl tert-butyl ether (MTBE) are common choices. Ensure the solvent is dry, as water can hydrolyze the acyl donor and deactivate the enzyme.
-
Temperature: Most lipases function well between 30°C and 50°C. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation or reduced enantioselectivity.
Question: The conversion has reached ~50%, but the enantiomeric excess (e.e.) of my product is low. How can I improve selectivity?
Answer: Low enantiomeric excess (e.e.) indicates that the enzyme is not sufficiently discriminating between the two enantiomers.
-
Lower the Temperature: Reducing the reaction temperature (e.g., to room temperature or even 4°C) can enhance the energetic difference in the transition states for the two enantiomers, often leading to higher selectivity (E-value). This will, however, slow down the reaction rate.
-
Screen Acyl Donors: The structure of the acyl donor can influence how the substrate fits into the enzyme's active site. Screening a panel of donors (e.g., ethyl acetate, vinyl acetate, isopropyl methoxyacetate) can identify one that provides a better steric and electronic match, improving selectivity.
-
Stop the Reaction at <50% Conversion: In a kinetic resolution, the e.e. of the unreacted starting material is highest at conversions approaching 100%, while the e.e. of the product is highest at very low conversions. For the product, stopping the reaction earlier (e.g., at 40-45% conversion) can sometimes yield a higher e.e., at the expense of overall yield.
Caption: Principle of enzymatic kinetic resolution.
Section 3: Diastereomeric Crystallization
This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[7] Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility.
Troubleshooting Diastereomeric Crystallization
Question: I have mixed my racemic 4-Amino-Deprenyl with a chiral resolving agent, but no crystals are forming.
Answer: Crystal formation is a delicate equilibrium involving solubility, supersaturation, and nucleation.
-
Solvent Choice is Paramount: The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other is highly soluble. This is often found through systematic screening. Start with common solvents like ethanol, isopropanol, acetone, or ethyl acetate, including mixtures with water.
-
Achieve Supersaturation: Crystals will only form from a supersaturated solution. This can be achieved by:
-
Cooling: Slowly cool a saturated solution prepared at a higher temperature.
-
Evaporation: Slowly evaporate the solvent from a saturated solution.
-
Anti-solvent Addition: Add a solvent in which the salts are insoluble (an "anti-solvent") to a solution of the salts.
-
-
Induce Nucleation: Sometimes a supersaturated solution needs a trigger to crystallize.
-
Seeding: Add a tiny crystal of the desired diastereomeric salt (if available) to act as a template.
-
Scratching: Scratch the inside of the flask with a glass rod to create microscopic imperfections that can initiate crystal growth.
-
Question: My crystals have formed, but their diastereomeric purity is low. How can I improve this?
Answer: Low purity means that the other diastereomer has co-precipitated.
-
Recrystallization: This is the most effective method for purification. Dissolve the impure crystals in a minimum amount of hot solvent and allow them to re-form slowly. This process should leave more of the undesired diastereomer in the mother liquor.
-
Optimize the Cooling Rate: A very rapid cooling process can cause both diastereomers to crash out of solution. A slow, controlled cooling profile allows for the selective crystallization of the less soluble salt.
-
Solvent System: The initial choice of solvent may not be optimal. A solvent system that provides a larger difference in solubility between the two diastereomeric salts will yield higher purity crystals. The theory and application of phase diagrams can be highly illustrative in these situations.[8]
Data Summary: Comparison of Resolution Techniques
| Feature | Chiral HPLC | Enzymatic Resolution | Diastereomeric Crystallization |
| Scale | Analytical to Preparative (mg to kg) | Lab to Industrial (g to tons) | Lab to Industrial (g to tons) |
| Purity | Very High (>99.5% e.e.) | High (>98% e.e. typical) | Variable, often requires recrystallization |
| Development Time | Moderate (days to weeks) | Moderate to Long (weeks to months) | Long (requires extensive screening) |
| Cost | High (expensive columns & solvents) | Moderate (enzyme cost can be high) | Low (commodity solvents & acids) |
| Key Challenge | Finding the right CSP/mobile phase combination | Finding a highly selective enzyme | Screening for suitable solvent/resolving agent |
| Theoretical Yield | ~100% (for both enantiomers) | Max 50% (for one enantiomer) | Max 50% (for one enantiomer) |
Note: The 50% yield limit for kinetic resolution and crystallization can be overcome by racemizing and recycling the unwanted enantiomer.[9]
Frequently Asked Questions (FAQs)
Q1: Is derivatization required for the chiral separation of 4-Amino-Deprenyl? A1: Not always for HPLC. Direct separation on a CSP is often possible and preferred to avoid extra reaction steps.[2] However, for other methods like Gas Chromatography (GC) or for improving HPLC detectability, derivatization with an achiral agent (like trifluoroacetyl anhydride) or a chiral agent (to form diastereomers) can be employed.[10][11]
Q2: What are the primary differences in the biological activity of deprenyl enantiomers that might be relevant to 4-Amino-Deprenyl? A2: For deprenyl (selegiline), the L-enantiomer (selegiline) is a much more potent and selective inhibitor of monoamine oxidase B (MAO-B), which is its primary therapeutic action.[12] The D-enantiomer is less active as an MAO-B inhibitor but has more potent psychostimulant properties, partly due to its metabolism to D-methamphetamine.[12] It is highly probable that the enantiomers of 4-Amino-Deprenyl will also exhibit significant differences in their pharmacological profiles.
Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation? A3: Yes, SFC is an excellent alternative to HPLC for chiral separations. It uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent. SFC typically offers faster separations and uses less organic solvent, making it a "greener" and often more efficient technique for preparative scale work. The same chiral stationary phases used in HPLC are generally used in SFC.[13]
References
- US4379941A - Resolution of racemic amino acids.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (2021). [Link]
-
Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. University of Strathclyde. [Link]
-
Analysis of problems encountered in the determination of amino acid enantiomeric ratios by gas chromatography. PubMed. [Link]
-
High-pH Chiral Separation of Amphetamines. Phenomenex (2022). [Link]
-
Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry (2013). [Link]
-
Enantioresolution of Amphetamine, Methamphetamine, and Deprenyl (Selegiline) by LC, GC, and CE. Current Separations (1996). [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI (2018). [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Behaviour of (-)-deprenyl and its analogues. PubMed. [Link]
-
Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. DEA.gov. [Link]
-
Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. PubMed Central (2020). [Link]
-
Deprenyl. Wikipedia. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International (2001). [Link]
- HU212667B - Process for optical resolution of metamphetamine.
-
Enantioselective crystallization of D,L-amino acids induced by spontaneous asymmetric resolution of D,L-asparagine. ResearchGate (2007). [Link]
-
Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. ResearchGate (2001). [Link]
-
L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro. PubMed (1995). [Link]
-
Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed Central (2023). [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate (2007). [Link]
-
L-deprenyl in Alzheimer's disease. Preliminary evidence for behavioral change with monoamine oxidase B inhibition. PubMed (1987). [Link]
-
LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX. [Link]
-
Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate (2013). [Link]
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
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- 13. dea.gov [dea.gov]
Technical Support Center: Minimizing Off-Target Effects of rac-4-Amino-Deprenyl
Welcome to the technical support center for researchers utilizing rac-4-Amino-Deprenyl. This guide is designed to provide in-depth, practical advice to help you anticipate, identify, and mitigate potential off-target effects during your experiments. By ensuring the specificity of your results, you can enhance the reliability and impact of your research.
Introduction to rac-4-Amino-Deprenyl and Off-Target Effects
rac-4-Amino-Deprenyl is a derivative of Deprenyl (Selegiline), a well-characterized irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2] The primary mechanism of action for Deprenyl and its analogs is the inhibition of MAO-B, which leads to increased levels of dopamine in the brain.[3][4] This makes it a valuable tool for studying neurodegenerative diseases like Parkinson's.[5] However, like any pharmacologically active compound, rac-4-Amino-Deprenyl has the potential to interact with cellular components other than its intended target. These "off-target" effects can lead to confounding data, misinterpretation of results, and cellular toxicity.
This guide provides a structured approach to minimizing these effects through carefully designed experiments and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of rac-4-Amino-Deprenyl?
A1: Based on its structural similarity to Deprenyl (Selegiline), the primary on-target activity of rac-4-Amino-Deprenyl is expected to be the selective and irreversible inhibition of monoamine oxidase B (MAO-B).[2][6] This inhibition prevents the breakdown of dopamine, thereby increasing its concentration in the synapse.[1][3]
Q2: What are the known or predicted off-target interactions of Deprenyl and its analogs?
A2: While highly selective for MAO-B at low concentrations, at higher doses, Deprenyl can also inhibit MAO-A.[7] Additionally, Deprenyl has been shown to inhibit dopamine reuptake and affect cholinergic interneurons.[8] Other potential off-target effects can include interactions with various receptors, ion channels, and enzymes that are structurally related to MAO-B. Side effects noted in clinical use of Selegiline, such as insomnia, dizziness, and orthostatic hypotension, may hint at interactions with other neurological pathways.[9][10]
Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?
A3: Differentiating between on-target and off-target effects is crucial. Key strategies include:
-
Dose-Response Curves: Establish a clear concentration range where the on-target effect is observed. Off-target effects often appear at higher concentrations.
-
Rescue Experiments: If you are observing a phenotype, try to "rescue" it by introducing a factor downstream of the intended target. For example, if inhibiting MAO-B is expected to increase dopamine, you could see if adding a dopamine receptor antagonist blocks the observed effect.
-
Use of a Structurally Unrelated Inhibitor: Compare the effects of rac-4-Amino-Deprenyl with another known MAO-B inhibitor that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Orthogonal Assays: Confirm your findings using multiple, distinct assay formats that measure the same biological endpoint.[11]
Q4: Why is a vehicle control so important?
A4: A vehicle control group receives the same solvent (e.g., DMSO, saline) used to dissolve the active compound, but without the compound itself.[12][13] This is critical to establish a baseline and ensure that any observed effects are due to the compound and not the solvent.[14] Solvents can have their own biological effects, and without a proper vehicle control, results can be misinterpreted.[15]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a problem-oriented approach to troubleshooting common issues that may arise from off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Cell Toxicity or Reduced Viability | The compound may be interacting with essential cellular machinery, such as mitochondrial proteins or kinases, leading to apoptosis or necrosis.[16] | 1. Perform a Dose-Response Cytotoxicity Assay: Use a sensitive assay (e.g., CellTiter-Glo®, MTS) to determine the precise concentration at which toxicity occurs (the TC50).2. Compare with On-Target Activity: Is the toxicity observed at concentrations significantly higher than those required for MAO-B inhibition? If so, it's likely an off-target effect.3. Shorten Incubation Time: Reducing the duration of exposure can sometimes mitigate toxicity while still allowing for on-target activity to be observed.[17] |
| Inconsistent or Non-Reproducible Assay Results | The compound may be unstable in your culture medium, degrading into active or inactive byproducts. Alternatively, it could be interfering with the assay technology itself (e.g., fluorescence quenching, luciferase inhibition).[18] | 1. Assess Compound Stability: Use analytical methods like HPLC to check the stability of rac-4-Amino-Deprenyl in your specific cell culture medium over the time course of your experiment.2. Run an Assay Interference Counterscreen: Perform your assay in a cell-free system with and without the compound to see if it directly affects the assay components (e.g., a luciferase inhibition assay).[19] |
| Phenotype is Inconsistent with Known MAO-B Function | The observed biological effect may be due to the compound binding to an unknown off-target protein that triggers a different signaling pathway. | 1. Perform a Washout Experiment: Treat cells with the compound, then wash it out and monitor if the phenotype reverses. Irreversible inhibitors like Deprenyl analogs should have a sustained on-target effect, while reversible off-target effects might diminish after washout.2. Utilize a Cellular Thermal Shift Assay (CETSA): This powerful technique can confirm direct binding of the compound to its intended target (MAO-B) inside the cell.[20][21] It can also be used in a proteome-wide manner to identify novel off-targets.[22] |
Key Experimental Protocols
Protocol 1: Counterscreening for Assay Interference
This protocol is essential to rule out false positives where the compound appears active because it interferes with the assay detection method.[16]
-
Objective: To determine if rac-4-Amino-Deprenyl directly inhibits or enhances the detection technology (e.g., luciferase, fluorescent probe).
-
Methodology:
-
Prepare a dilution series of rac-4-Amino-Deprenyl in your standard assay buffer.
-
In a cell-free plate, add the assay reagents (e.g., luciferase enzyme and substrate) to the wells.
-
Add the compound dilutions to the wells.
-
Include a positive control (a known inhibitor of the detection technology, if available) and a vehicle control (buffer with solvent only).
-
Incubate for the standard assay duration.
-
Read the plate and analyze the results. A significant decrease or increase in signal in the presence of the compound indicates assay interference.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its target protein in a cellular environment.[22][23] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[21]
-
Objective: To confirm that rac-4-Amino-Deprenyl directly binds to MAO-B in intact cells.
-
Methodology:
-
Culture cells expressing MAO-B and treat them with either vehicle or a saturating concentration of rac-4-Amino-Deprenyl for a predetermined time (e.g., 1-2 hours).[20]
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[24]
-
Lyse the cells by freeze-thaw cycles or detergents.
-
Centrifuge to pellet the precipitated (denatured) proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MAO-B remaining at each temperature using Western blot or ELISA.
-
Expected Result: In the compound-treated samples, MAO-B should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating thermal stabilization upon binding.
-
Visualizing the Workflow for Off-Target Effect Investigation
The following workflow provides a systematic approach to identifying and mitigating off-target effects.
Sources
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- 2. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 3. Deprenyl (selegiline): the history of its development and pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. R-(-)-deprenyl (Selegiline, Movergan) facilitates the activity of the nigrostriatal dopaminergic neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Selegiline Side Effects: Common, Severe, Long Term [drugs.com]
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- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
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- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Refining rac-4-Amino-Deprenyl Administration for Chronic Studies
Welcome to the technical support guide for the chronic administration of rac-4-Amino-Deprenyl. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during long-term in vivo studies. Our goal is to ensure the integrity and reproducibility of your research through robust and validated methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and administration of rac-4-Amino-Deprenyl for chronic research applications.
Q1: What is rac-4-Amino-Deprenyl and why is the "rac" designation important?
A: rac-4-Amino-Deprenyl is a derivative of Deprenyl (Selegiline), a well-known selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2] The "rac" prefix indicates that the compound is a racemic mixture, containing an equal amount of both the (R)- and (S)-enantiomers. This is a critical consideration, as enantiomers can have different pharmacological, metabolic, and pharmacokinetic profiles. For instance, the parent compound, Deprenyl, shows significant stereoselectivity in its action and metabolism.[3] Therefore, any observed biological effects are the composite result of both enantiomers and their respective metabolites.
Q2: What is the recommended vehicle for dissolving rac-4-Amino-Deprenyl for in vivo administration?
A: Selecting an appropriate vehicle is a critical first step.[4][5] For the hydrochloride (HCl) salt form of Deprenyl derivatives, which are generally crystalline solids, initial solubility testing is key.[6] While organic solvents like ethanol or DMSO can be used to create high-concentration stock solutions (e.g., ~30 mg/mL), the final working solution for injection should contain minimal residual solvent to avoid vehicle-induced physiological effects.[6][7]
For most parenteral routes (IP, SC, IV), the recommended starting point is sterile isotonic saline (0.9% NaCl). If solubility is limited, adjusting the pH with dilute HCl or NaOH can improve dissolution. For sensitive applications or compounds prone to precipitation, co-solvents like polyethylene glycol (PEG) or solubilizing agents such as cyclodextrins may be necessary. A systematic vehicle screening is always recommended.[7]
Q3: How should I prepare and store stock and working solutions of rac-4-Amino-Deprenyl?
A: Stability is paramount for the accuracy of chronic studies.[8]
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO or ethanol.[6] Aliquot into single-use volumes and store in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. The solid form is stable for years when stored at -20°C.[6]
-
Working Solutions: Prepare fresh working solutions daily by diluting the stock solution into your chosen aqueous vehicle (e.g., isotonic saline).[6] Do not store aqueous solutions for extended periods unless stability has been formally validated, as they are more susceptible to degradation and microbial growth. Always visually inspect for precipitation before administration.
Q4: Which administration route is best for a multi-week or multi-month chronic study?
A: The choice of administration route significantly impacts bioavailability, metabolism, and animal welfare.[9]
-
Intermittent Dosing (IP, SC, Oral Gavage): Intraperitoneal (IP) or subcutaneous (SC) injections are common for daily dosing. However, for chronic studies, this can be a major stressor for the animals and may cause injection site reactions, fibrosis, or inflammation, potentially confounding study results.
-
Continuous Dosing (Osmotic Pumps): For long-term studies, implantable osmotic pumps are the gold standard.[10][11] They provide continuous, steady-state drug exposure, eliminating the peaks and troughs of daily injections and improving animal welfare.[12][13] This method ensures a more consistent and reproducible pharmacokinetic profile, which is crucial for interpreting chronic outcomes.
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for specific issues that may arise during your experiments.
Guide 1: Overcoming Formulation and Solubility Issues
Problem: My rac-4-Amino-Deprenyl (HCl salt) is precipitating out of the saline vehicle at my desired concentration.
Causality: Precipitation occurs when the compound's concentration exceeds its solubility limit in a given vehicle. This can be influenced by pH, temperature, and the presence of other solutes. Inaccurate dosing due to precipitation is a major source of experimental variability.[8]
Step-by-Step Solution Protocol:
-
Verify Compound Form: Confirm you are using the hydrochloride (HCl) salt, which is designed for better aqueous solubility than the free base.
-
pH Adjustment: Measure the pH of your formulation. Gently warm the solution (to 37°C) and slowly add dilute (0.1N) HCl dropwise while stirring to lower the pH. Many amine-containing compounds are more soluble at a slightly acidic pH.
-
Co-Solvent Screening: If pH adjustment is insufficient, evaluate co-solvents. Prepare small test batches using the vehicles listed in the table below. The goal is to keep organic co-solvents at the lowest effective concentration.
| Vehicle Component | Max Recommended % (v/v) for IP/SC | Key Considerations |
| DMSO | < 10% | Can cause local irritation and has biological activity.[14] |
| Ethanol | < 10% | Can cause pain on injection and has sedative effects. |
| PEG 400 | < 40% | Generally well-tolerated; can increase viscosity. |
| Hydroxypropyl-β-Cyclodextrin | 20-40% (w/v) | Excellent for solubilizing hydrophobic compounds; can be nephrotoxic at high doses. |
-
Final Check: Once a clear solution is achieved, allow it to cool to room temperature and observe for 30-60 minutes to ensure it remains stable. Always perform a small-scale pilot study in a few animals to check for any acute toxicity or irritation from the final formulation before proceeding with the main chronic study.[15]
Guide 2: Addressing High Variability in Animal Responses
Problem: I am seeing significant variation in behavioral or physiological readouts between animals within the same treatment group.
Causality: Inconsistent results often stem from inconsistent drug exposure. This can be caused by poor injection technique, unstable formulations, or biological differences between animals.[8] The goal of a robust protocol is to minimize this technical variability.[16]
Workflow for Ensuring Dosing Consistency:
Caption: Workflow for Minimizing Dosing Variability.
Key Actions to Improve Consistency:
-
Standardize Administration: Ensure all technicians follow an identical, detailed Standard Operating Procedure (SOP) for injections. For IP injections, consistently target the same quadrant. For SC, rotate injection sites to prevent irritation.
-
Accurate Dosing: Use low-dead-space syringes (e.g., insulin syringes) to ensure accurate delivery of small volumes. Calculate the dose for each animal based on its most recent body weight.
-
Blinding and Randomization: The experimenter responsible for dosing and data collection should be blinded to the treatment groups. Cages should be randomized to prevent placement effects.
Part 3: Advanced Protocols & Mechanistic Considerations
Protocol 1: Osmotic Pump Implantation for Continuous Delivery
This protocol provides a superior alternative to repeated injections for chronic studies, ensuring consistent drug levels and improved animal welfare.
Rationale: Osmotic pumps work by creating an osmotic pressure gradient that steadily pushes the drug solution out of a small orifice at a precise, pre-set rate.[11][17] This avoids the pharmacokinetic peaks and troughs associated with daily injections, which is critical when studying compounds with long-term effects on neuronal plasticity or gene expression.
Methodology:
-
Pump Selection: Choose a pump with a duration that matches your study length (e.g., 14, 28, or 42 days) and a flow rate appropriate for the animal size and desired dose.
-
Concentration Calculation:
-
Formula: Concentration (mg/mL) = [Target Dose (mg/kg/day) * Animal Weight (kg)] / [Pump Flow Rate (mL/day)]
-
Example: For a 2 mg/kg/day target dose in a 0.25 kg rat using a pump with a 2.5 µL/hour flow rate (0.06 mL/day): Concentration = [2 mg/kg/day * 0.25 kg] / 0.06 mL/day = 8.33 mg/mL
-
-
Pump Filling: Under sterile conditions, prepare the drug formulation as determined in the troubleshooting guide. Fill the osmotic pump according to the manufacturer's instructions, ensuring no air bubbles are trapped.
-
Priming: Prime the pumps in sterile saline at 37°C for several hours before implantation to ensure drug delivery begins immediately after surgery.
-
Surgical Implantation: Anesthetize the animal. For systemic delivery, implant the pump subcutaneously in the dorsal region. Suture the incision site and provide appropriate post-operative care, including analgesics.
-
Monitoring: Monitor animals daily for the first week post-surgery for any signs of distress or surgical complications.
Consideration: Metabolism of Deprenyl Derivatives
Context: The parent compound, selegiline ((R)-(-)-deprenyl), is metabolized in the liver to (R)-(-)-methamphetamine and (R)-(-)-amphetamine.[18][19][20] These metabolites have their own pharmacological activities and can contribute to the overall observed effects.[18]
Implications for rac-4-Amino-Deprenyl:
It is highly probable that rac-4-Amino-Deprenyl will also be metabolized, potentially to amino-amphetamine and amino-methamphetamine derivatives. Because you are starting with a racemic mixture, you will generate both (R)- and (S)- enantiomers of these metabolites.
Experimental Design Recommendation:
-
Metabolite Profiling: In a satellite group of animals, collect plasma or brain tissue at various time points after administration. Use LC-MS/MS to identify and quantify the parent compound and its major metabolites. This is crucial for understanding which chemical entity is responsible for the biological effect.
Caption: Potential Metabolic Pathway and Contribution to Effect.
References
-
Pharmacology of selegiline. Wikipedia. [Link]
-
In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease. PubMed Central. [Link]
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Osmotic Drug Delivery System as a Part of Modified Release Dosage Form. PubMed Central. [Link]
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Metabolic transformation plays a primary role in the psychostimulant-like discriminative-stimulus effects of selegiline [(R)-(-)-deprenyl]. PubMed. [Link]
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Chronic selegiline administration transiently decreases tyrosine hydroxylase activity and mRNA in the rat nigrostriatal pathway. PubMed. [Link]
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Novel Applications in Controlled Drug Delivery Systems by Integrating Osmotic Pumps and Magnetic Nanoparticles. MDPI. [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
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A Review of Osmotic Pump Applications as a Reliable Drug Delivery System in Pharmaceutical Sciences. Biomedical Research Bulletin. [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
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Dissolution Method Troubleshooting. Dissolution.com. [Link]
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The pharmacology of selegiline. Poison Control. [Link]
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Preclinical formulations for pharmacokinetic studies. Admescope. [Link]
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Technical Support Center: rac 4-Amino Deprenyl In Vitro MAO-B Assays
An In-Depth Guide to Optimizing Incubation Times for Novel Deprenyl Analogs
Welcome to the technical support guide for optimizing in vitro assays with rac 4-Amino Deprenyl, a novel analog of the well-characterized monoamine oxidase B (MAO-B) inhibitor, deprenyl (selegiline). This document provides field-proven insights, detailed protocols, and troubleshooting advice to ensure robust and reproducible results. As rac 4-Amino Deprenyl is a research compound, we will establish its assay parameters by leveraging the known mechanism of its parent compound, which acts as an enzyme-activated irreversible inhibitor, often called a "suicide" inhibitor[1][2].
The central challenge—and key to success—with this class of compounds is understanding that inhibition is a time-dependent process. Unlike reversible inhibitors that reach equilibrium quickly, the potency of an irreversible inhibitor like deprenyl is critically dependent on the pre-incubation time allowed for it to covalently modify the enzyme. This guide will walk you through the principles and practices required to determine the optimal incubation time for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is rac 4-Amino Deprenyl and why is it presumed to be an irreversible MAO-B inhibitor?
A1: rac 4-Amino Deprenyl is a racemic mixture of a structural analog of L-deprenyl (selegiline). L-deprenyl contains a propargylamine functional group essential for its mechanism-based irreversible inhibition of MAO-B[3]. The inhibitor is first recognized by the enzyme as a substrate. During the catalytic cycle, the enzyme oxidizes the inhibitor, which generates a reactive intermediate that then forms a covalent bond with the flavin-adenine dinucleotide (FAD) cofactor at the enzyme's active site, leading to irreversible inactivation[2]. Given the structural conservation of the N-propargyl moiety in rac 4-Amino Deprenyl, it is logical to hypothesize a similar time- and concentration-dependent irreversible mechanism.
Q2: Why is optimizing the incubation time so critical for this compound?
A2: For irreversible inhibitors, the measured IC50 value is not a true equilibrium constant (like a Ki) but rather an operational parameter that changes with time. A short incubation may not allow sufficient time for the covalent modification to occur, leading to a significant underestimation of the compound's potency (an artificially high IC50). Conversely, an excessively long incubation might lead to inhibitor degradation or non-specific effects. The goal is to identify a pre-incubation period where the inhibition progresses to a measurable and consistent point, allowing for accurate comparison between compounds. Studies with reference irreversible inhibitors often use a 30-minute pre-incubation as a standard starting point[4].
Q3: How does the assay for an irreversible inhibitor differ from that of a reversible inhibitor?
A3: The key difference is the inclusion of a dedicated pre-incubation step .
-
Reversible Inhibitor Assay: The enzyme, inhibitor, and substrate can often be mixed simultaneously, as the binding equilibrium is established rapidly.
-
Irreversible Inhibitor Assay: The enzyme and inhibitor are mixed and allowed to pre-incubate at a controlled temperature (e.g., 37°C) for a specific duration. This allows the time-dependent covalent modification to occur before the substrate is introduced. The reaction is then initiated by adding the substrate to measure the remaining enzyme activity.
Core Principles: The Kinetics of Irreversible Inhibition
Understanding the underlying mechanism is crucial for logical assay design. Irreversible inhibition, as seen with deprenyl, is a two-step process.
-
Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This step is characterized by an affinity constant, KI.
-
Irreversible Covalent Modification: The enzyme then catalyzes the transformation of the bound inhibitor into a reactive species, which subsequently forms a covalent bond, resulting in the inactivated enzyme (E-I). This chemical step is rate-limited and is described by the rate constant, kinact.
This two-step mechanism is why pre-incubation is non-negotiable. Your experiment must provide sufficient time for the second, slower step to proceed.
Caption: Mechanism of irreversible enzyme inhibition.
Experimental Protocol: Determining Optimal Pre-Incubation Time
This protocol provides a systematic workflow to first confirm the time-dependent nature of inhibition by rac 4-Amino Deprenyl and then to determine a standardized pre-incubation time for subsequent IC50 determination.
Workflow Overview
Caption: Workflow for optimizing inhibitor incubation time.
Step-by-Step Methodology
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.2 is a common choice[5]. Ensure buffer is at the correct temperature (e.g., room temperature or 37°C) before use.
-
Enzyme: Recombinant human MAO-B (hMAO-B) is recommended for specificity. Prepare a working solution in cold assay buffer immediately before use. Do not store the diluted enzyme solution.
-
Inhibitor: Prepare a stock solution of rac 4-Amino Deprenyl in DMSO. Create serial dilutions to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent effects. Include a known irreversible inhibitor like selegiline or rasagiline as a positive control[6].
-
Substrate: Use a suitable MAO-B substrate. This can be a chromogenic substrate like benzylamine (monitored at 250 nm)[5] or a fluorogenic substrate from a commercial kit (e.g., MAO-Glo™) for higher sensitivity[7].
2. Time-Dependency Confirmation Assay:
-
In a 96-well plate (black plates are recommended for fluorescence assays), add your assay buffer and serial dilutions of rac 4-Amino Deprenyl. Include "no inhibitor" (enzyme control) and "no enzyme" (background) wells.
-
Initiate the pre-incubation by adding the hMAO-B working solution to all wells except the "no enzyme" controls.
-
Incubate the plate at 37°C. You will run this experiment across multiple plates or sections of a plate, each corresponding to a different pre-incubation time (e.g., 0, 15, 30, and 60 minutes).
-
At the end of each designated pre-incubation period, initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells.
-
Measure the signal (absorbance or fluorescence) kinetically over 10-40 minutes using a plate reader.
3. Data Analysis and Selection of Optimal Time:
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the data to your "enzyme control" (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition versus inhibitor concentration for each pre-incubation time point and calculate the IC50 value for each.
-
You should observe that the IC50 value decreases as the pre-incubation time increases, confirming time-dependent inhibition.
-
Select an optimal pre-incubation time. A good choice is a time point where the IC50 value is stable and potent, and which is practical for screening. Often, 30 minutes is a suitable balance between efficacy and throughput[4][5].
Table 1: Example Data for Time-Dependency Test
| Pre-incubation Time (min) | Calculated IC50 (nM) | Interpretation |
| 0 | 850 | Minimal inhibition without pre-incubation. |
| 15 | 120 | Potency increases significantly with time. |
| 30 | 45 | Inhibition is nearing its maximum effect. |
| 60 | 42 | IC50 has stabilized; little gain in potency after 30 min. |
| Conclusion: | A 30-minute pre-incubation is an optimal choice. |
4. Final IC50 Determination:
-
Perform a full dose-response experiment using a wider range of rac 4-Amino Deprenyl concentrations, but this time use your single, optimized pre-incubation time (e.g., 30 minutes) for all wells. This will yield your final, reportable IC50 value.
Troubleshooting Guide
Q: My IC50 value for rac 4-Amino Deprenyl does not change with longer pre-incubation times. What could be wrong?
-
Possibility 1: The compound is a reversible inhibitor. The structural assumption may be incorrect. To confirm, perform a dialysis or a rapid dilution experiment. If enzyme activity is recovered after removing the inhibitor, it is reversible[5][8].
-
Possibility 2: Inhibitor instability. The compound may be degrading in the aqueous assay buffer over the course of the incubation. Check the stability of the compound using an analytical method like HPLC-MS over the same time course.
-
Possibility 3: Insufficient inhibitor concentration. The concentrations tested may be too low to see a time-dependent effect. Try a higher concentration range.
Q: I see high variability in my results, especially in the kinetic readings.
-
Possibility 1: Temperature fluctuations. Ensure your plate reader and incubator are precisely maintaining the target temperature (e.g., 37°C). Even small variations can alter enzyme kinetics.
-
Possibility 2: Inconsistent timing. When adding reagents to start or stop reactions, use a multichannel pipette and be consistent with your timing across the plate.
-
Possibility 3: Reagent degradation. Ensure the MAO-B enzyme is freshly diluted and kept on ice. Substrates, especially fluorogenic ones, can be light-sensitive. Protect them from light.
Q: The activity in my "Enzyme Control" (no inhibitor) wells decreases over the 60-minute pre-incubation. Why?
-
Possibility 1: Enzyme instability. The MAO-B enzyme itself may be losing activity over time under the specific assay conditions (pH, buffer type, temperature). The choice of buffer and its concentration can significantly impact enzyme stability[9]. This is why including controls at every time point is critical for proper normalization.
-
Possibility 2: Substrate instability. If the substrate is added at the beginning of the pre-incubation (incorrect procedure), it may be degrading. The substrate should only be added after the pre-incubation period.
Q: My compound appears much less potent than selegiline. Is my incubation time too short?
-
This is highly likely. As shown in the example data table, an insufficient pre-incubation time can make a potent compound appear weak. Complete the time-dependency experiment up to 60 minutes or longer to ensure you are giving the compound adequate time to act. It is also possible that the 4-Amino substitution reduces the intrinsic potency compared to deprenyl[10].
References
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Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. Available from: [Link]
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Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central. Available from: [Link]
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In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y. ResearchGate. Available from: [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available from: [Link]
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Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. SpringerLink. Available from: [Link]
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Parameters for Irreversible Inactivation of Monoamine Oxidase. PubMed Central. Available from: [Link]
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Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PubMed Central. Available from: [Link]
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Behaviour of (-)-deprenyl and its analogues. PubMed. Available from: [Link]
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Selegiline - Wikipedia. Wikipedia. Available from: [Link]
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Metabolism of (-)-deprenyl and PF-(-)-deprenyl in brain after central and peripheral administration. PubMed. Available from: [Link]
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Neuroprotective actions of selegiline. PubMed. Available from: [Link]
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Reversibility of MAO-B inhibitors in rat brain preparations. ResearchGate. Available from: [Link]
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The Stability of Dimeric D-amino Acid Oxidase from Porcine Kidney Strongly Depends on the Buffer Nature and Concentration. MDPI. Available from: [Link]
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A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. PubMed Central. Available from: [Link]
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What is the mechanism of Selegiline Hydrochloride?. Patsnap Synapse. Available from: [Link]
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Effect of L-deprenyl, its structural analogues and some monoamine oxidase inhibitors on dopamine uptake. PubMed. Available from: [Link]
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Time-dependent inhibition of hMAO-B by reference compounds R-(–)-deprenyl, rasagiline and safinamide. ResearchGate. Available from: [Link]
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Neuroprotection by (-)-deprenyl and related compounds. PubMed. Available from: [Link]
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Pharmacology of selegiline - Wikipedia. Wikipedia. Available from: [Link]
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Questions in the Chemical Enzymology of MAO. MDPI. Available from: [Link]
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The molecular pharmacology of L-deprenyl. PubMed. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Novel Deprenyl Analogs in Parkinson's Disease Models: A Comparative Framework for rac 4-Amino Deprenyl
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The irreversible inhibition of monoamine oxidase-B (MAO-B) is a clinically validated strategy for managing the symptoms of Parkinson's disease (PD). L-Deprenyl (Selegiline), the archetypal MAO-B inhibitor, has demonstrated therapeutic benefits, yet its pharmacology is complex, involving mechanisms beyond enzyme inhibition and metabolism to amphetamine derivatives.[1][2] The development of new analogs, such as the hypothetical rac 4-Amino Deprenyl, is driven by the pursuit of enhanced neuroprotective efficacy, improved pharmacological profiles, and novel mechanisms of action.
This guide provides a comprehensive framework for the preclinical validation of such a novel compound. It is important to note that as of this writing, publicly available, peer-reviewed data on the efficacy of "rac 4-Amino Deprenyl" in established Parkinson's models is not present in the scientific literature. Therefore, this document serves a dual purpose: first, to thoroughly review the established efficacy and multifaceted neuroprotective actions of the parent compound, L-deprenyl, as a benchmark; and second, to provide a rigorous, step-by-step experimental blueprint for how a novel analog like rac 4-Amino Deprenyl would be objectively evaluated and compared against current standards.
The Scientific Rationale: Why Develop a 4-Amino Deprenyl Analog?
The synthesis of a novel chemical entity like rac 4-Amino Deprenyl is predicated on specific hypotheses aimed at improving upon the parent molecule. The introduction of a 4-amino group to the phenyl ring of the deprenyl structure could be intended to:
-
Modulate MAO-B Potency and Selectivity: The electronic properties of an amino group could alter the binding affinity and covalent interaction with the flavin cofactor of MAO-B.
-
Introduce Novel Neuroprotective Mechanisms: The amino moiety could confer additional pharmacological properties, such as antioxidant or anti-inflammatory activity, independent of MAO-B inhibition.
-
Alter Pharmacokinetics: Changes in polarity and hydrogen bonding potential can significantly impact blood-brain barrier penetration, distribution, and metabolic stability.
-
Modify Metabolic Profile: A key objective in designing new deprenyl analogs is often to prevent the formation of L-methamphetamine and L-amphetamine metabolites, which arise from the metabolism of selegiline and contribute to some of its side effects.[2]
This guide outlines the necessary experiments to test these hypotheses and build a comprehensive efficacy and safety profile.
The Benchmark: Multifaceted Neuroprotection by L-Deprenyl (Selegiline)
Understanding the benchmark is critical. L-deprenyl's therapeutic effect is not solely due to its inhibition of dopamine catabolism.[1][3] Its neuroprotective actions are complex and provide a high bar for any new analog.[4][5]
-
MAO-B Inhibition: By irreversibly inhibiting MAO-B, L-deprenyl reduces the breakdown of dopamine in the brain, thereby increasing dopaminergic tone.[3] It also prevents the MAO-B-mediated conversion of pro-neurotoxins like MPTP into their active toxic forms.
-
Anti-Apoptotic Mechanisms: L-deprenyl has been shown to prevent mitochondria-dependent apoptosis.[6] This includes stabilizing mitochondrial membrane potential and up-regulating anti-apoptotic proteins like Bcl-2.[7] Recent evidence suggests selegiline may directly bind to and inhibit the pro-apoptotic activity of protein disulfide isomerase (PDI), a novel target independent of MAO-B.[6]
-
Antioxidant Properties: The compound can up-regulate the activity of key antioxidant enzymes, including superoxide dismutase and catalase, mitigating the oxidative stress that is a hallmark of Parkinson's pathology.[4][8]
-
Trophic Factor Induction: Studies have indicated that selegiline can promote the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which support neuronal survival.[5]
The following diagram illustrates these interconnected neuroprotective pathways, providing a conceptual model for evaluating a new compound.
Caption: Proposed neuroprotective mechanisms of a novel deprenyl analog.
A Framework for Preclinical Validation
The following sections detail the essential in vitro and in vivo assays required to build a robust data package for a novel compound like rac 4-Amino Deprenyl. The workflow is designed to move from basic biochemical characterization to functional efficacy in established animal models of Parkinson's disease.
Caption: Preclinical validation workflow for novel anti-Parkinsonian compounds.
In Vitro Characterization: Potency, Selectivity, and Neuroprotection
Objective: To determine the compound's fundamental biochemical properties and its ability to protect neurons from PD-relevant toxins.
-
Causality: This is the foundational experiment to confirm the primary mechanism of action. It quantifies the potency (IC50) of rac 4-Amino Deprenyl against both MAO isoforms and establishes its selectivity, which is crucial for avoiding the side effects associated with MAO-A inhibition.[9]
-
Protocol:
-
Source: Use human recombinant MAO-A and MAO-B enzymes.
-
Substrate: Employ a fluorogenic substrate like Amplex® Red, which produces the fluorescent product resorufin upon oxidation. Use p-tyramine as a substrate for both enzymes.
-
Inhibitors: Prepare serial dilutions of rac 4-Amino Deprenyl, L-deprenyl (selegiline), and rasagiline (positive controls).
-
Assay: Pre-incubate the enzyme with the inhibitors for a set time (e.g., 15 minutes) to allow for irreversible binding.
-
Reaction: Initiate the reaction by adding the substrate and horseradish peroxidase.
-
Detection: Measure the rate of fluorescence increase using a plate reader (Ex/Em ~545/590 nm).
-
Analysis: Calculate the IC50 values for each compound against each enzyme. The selectivity index is calculated as IC50(MAO-A) / IC50(MAO-B).
-
-
Causality: This assay models the neurotoxic cascade initiated by mitochondrial complex I inhibition, a key pathological feature in PD. It tests whether the compound's protective effects extend beyond simple MAO-B inhibition to direct cellular survival.
-
Protocol:
-
Cell Line: Use a human dopaminergic neuroblastoma cell line, SH-SY5Y, differentiated with retinoic acid to induce a more mature neuronal phenotype.
-
Plating: Seed cells in 96-well plates and allow them to adhere and differentiate for 3-5 days.
-
Pre-treatment: Treat cells with various concentrations of rac 4-Amino Deprenyl or control compounds for 24 hours.
-
Toxin Insult: Add a toxic concentration of MPP+ (the active metabolite of MPTP, typically 1-2 mM) to all wells except the vehicle control.
-
Incubation: Incubate for another 24-48 hours.
-
Viability Assessment: Measure cell viability using an MTT or resazurin-based assay.
-
Analysis: Plot cell viability against compound concentration to determine the EC50 (effective concentration for 50% protection).
-
In Vivo Efficacy: Validating Neuroprotection in Animal Models
Objective: To assess the compound's ability to prevent dopaminergic neuron loss and rescue motor deficits in established toxin-based models of PD.
-
Causality: The MPTP model is highly dependent on MAO-B for the conversion of MPTP to the toxic MPP+. It is the gold-standard model for testing the neuroprotective, as opposed to purely symptomatic, effects of MAO-B inhibitors.[7] Pre-treatment with an effective inhibitor should block the entire toxic cascade.
-
Protocol:
-
Animals: Use male C57BL/6 mice, which are highly susceptible to MPTP toxicity.
-
Grouping: Randomly assign mice to groups: (1) Vehicle, (2) MPTP + Vehicle, (3) MPTP + L-deprenyl, (4) MPTP + rac 4-Amino Deprenyl (at several doses).
-
Dosing: Administer the test compounds or vehicle (e.g., via intraperitoneal injection) for several days prior to and during MPTP administration.
-
Toxin Administration: Administer MPTP-HCl (e.g., 20 mg/kg, 4 injections at 2-hour intervals) on a single day.
-
Behavioral Testing (5-7 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance. Measure the latency to fall from an accelerating rotating rod.
-
Open Field Test: To assess general locomotor activity and rearing behavior.
-
-
Sacrifice and Tissue Analysis (7-14 days post-MPTP):
-
Neurochemistry: Dissect the striatum and measure levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Histology: Perfuse the brain, section the substantia nigra pars compacta (SNc), and perform tyrosine hydroxylase (TH) immunohistochemistry. Quantify the number of surviving TH-positive neurons using stereology.
-
-
-
Causality: Unlike MPTP, 6-hydroxydopamine (6-OHDA) is a neurotoxin that does not require MAO-B for its activity and must be injected directly into the brain.[10] This model is less suited for testing neuroprotection via MAO-B inhibition but is excellent for evaluating the symptomatic and restorative potential of a drug on an already established lesion.
-
Protocol:
-
Animals: Use adult male Sprague-Dawley or Wistar rats.
-
Surgery: Perform stereotaxic surgery to unilaterally inject 6-OHDA into the medial forebrain bundle (MFB), causing a rapid and near-complete lesion of dopaminergic neurons on one side.
-
Lesion Confirmation (2 weeks post-surgery): Administer a dopamine agonist like apomorphine (0.05 mg/kg, s.c.) and count the number of contralateral (away from the lesion) rotations. A robust lesion will produce >7 full rotations per minute.
-
Treatment: Begin chronic daily administration of vehicle, L-deprenyl, or rac 4-Amino Deprenyl.
-
Behavioral Assessment:
-
Drug-Induced Rotations: Re-challenge with apomorphine weekly to see if the treatment can reduce the rotational asymmetry, indicating a functional improvement.
-
Cylinder Test: Assess spontaneous forelimb use asymmetry. Measure the percentage of time the rat uses the impaired (contralateral) paw for support during exploration of a cylinder.
-
-
Endpoint Analysis: Perform TH immunohistochemistry and HPLC analysis as described for the MPTP model to correlate behavioral outcomes with neurochemical and histological endpoints.
-
Comparative Data Analysis
Objective and clear data presentation is paramount. The following tables provide a template for comparing the hypothetical performance of rac 4-Amino Deprenyl against the established MAO-B inhibitors, selegiline and rasagiline.
Table 1: In Vitro Potency and Neuroprotective Efficacy
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (A/B) | Neuroprotection EC50 (µM) (SH-SY5Y vs. MPP+) |
|---|---|---|---|---|
| Selegiline (L-Deprenyl) | ~5-10 | ~1000-2000 | >100 | Literature Value |
| Rasagiline | ~4-8 | ~4000-6000 | >500 | Literature Value |
| rac 4-Amino Deprenyl | Experimental Data | Experimental Data | Calculated | Experimental Data |
Table 2: In Vivo Efficacy in the MPTP Mouse Model
| Treatment Group | Striatal Dopamine (% of Control) | SNc TH+ Neurons (% of Control) | Rotarod Latency to Fall (s) |
|---|---|---|---|
| Vehicle Control | 100% | 100% | Baseline Value |
| MPTP + Vehicle | ~20-30% | ~40-50% | Reduced Value |
| MPTP + Selegiline | ~70-85% | ~75-90% | Restored Value |
| MPTP + Rasagiline | ~75-90% | ~80-95% | Restored Value |
| MPTP + rac 4-Amino Deprenyl | Experimental Data | Experimental Data | Experimental Data |
Conclusion and Future Directions
This guide provides a scientifically rigorous framework for the preclinical validation of rac 4-Amino Deprenyl or any novel deprenyl analog. The central directive is to move beyond simple MAO-B inhibition and build a comprehensive profile that includes direct neuroprotective capabilities and potential novel mechanisms of action. By systematically comparing its performance against established standards like selegiline and rasagiline in validated in vitro and in vivo models, researchers can generate the robust data package necessary to determine its potential as a next-generation therapeutic for Parkinson's disease. The ultimate goal is to identify compounds that not only manage symptoms but also possess disease-modifying properties, slowing the relentless progression of this neurodegenerative disorder.[11]
References
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Tetrud, J. W., & Langston, J. W. (1989). R-(-)-deprenyl as a possible protective agent in Parkinson's disease. Journal of neural transmission. Supplementum, 28, 137–143. [Link]
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Wang, K., et al. (2023). Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis. Frontiers in Aging Neuroscience, 15, 1146781. [Link]
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Csanda, E., & Tarczy, M. (1987). R-(-)-deprenyl as an adjuvant to levodopa in the treatment of Parkinson's disease. Journal of neural transmission. Supplementum, 25, 117–124. [Link]
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Koleva, M., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment, 33(1), 931-938. [Link]
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Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American journal of medicine, 75(1A), 5–10. [Link]
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Barajon, I., et al. (1992). The effect of 4-aminopyridine on the spinal locomotor rhythm induced by L-DOPA. Progress in brain research, 97, 301–306. [Link]
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Ebadi, M., et al. (2002). Neuroprotective actions of selegiline. Journal of neuroscience research, 67(3), 285–289. [Link]
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Magyar, K., & Szende, B. (2004). Behaviour of (-)-deprenyl and its analogues. Current medicinal chemistry, 11(15), 2035–2043. [Link]
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Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain : a journal of neurology, 123 ( Pt 1), 171–184. [Link]
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Yahr, M. D. (1986). R-(-)-deprenyl and parkinsonism. Journal of neural transmission. Supplementum, 22, 117–124. [Link]
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Brandt, M. R., et al. (2006). A comparison of drug-seeking behavior maintained by D-amphetamine, L-deprenyl (selegiline), and D-deprenyl under a second-order schedule in squirrel monkeys. Behavioural pharmacology, 17(8), 693–697. [Link]
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Knoll, J. (2014). The History of Selegiline/(-)-Deprenyl the First Selective Inhibitor of B-Type Monoamine Oxidase and The First Synthetic Catecholaminergic Activity Enhancer Substance. International Network for the History of Neuropsychopharmacology. [Link]
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Vezina, P., et al. (1992). Deprenyl in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects. The Canadian journal of neurological sciences. Le journal canadien des sciences neurologiques, 19(1 Suppl), 142–146. [Link]
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Nagatsu, T., & Sawada, M. (2022). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. Biomolecules, 12(9), 1290. [Link]
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Wang, C., et al. (2024). A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase. Acta pharmaceutica Sinica. B, 14(3), 1317–1321. [Link]
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Lees, A. J., et al. (1977). Deprenyl in Parkinson disease. Lancet, 2(8042), 791–795. [Link]
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The Longevity Specialists. (2024). Synthesis of Deprenyl: How It's Made in the Lab. The Longevity Specialists. [Link]
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Tsenkova, L., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal chemistry, 20(4), 438–448. [Link]
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Hubble, J. P., et al. (1993). Symptomatic anti-parkinsonian effects of monoamine oxidase-B inhibition: comparison of selegiline and lazabemide. Clinical neuropharmacology, 16(2), 145–151. [Link]
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The Medical Biochemistry Page. (2024). Amino Acid Derivatives: Neurotransmitters, Nitric Oxide, and More. themedicalbiochemistrypage.org. [Link]
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Alzheimer's Drug Discovery Foundation. (n.d.). Selegiline (L-deprenyl). Cognitive Vitality Reports. [Link]
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Nagatsu, T., & Sawada, M. (2022). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. ResearchGate. [Link]
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Wikipedia. (n.d.). Monoamine oxidase B. Wikipedia. [Link]
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UW Pressbooks. (n.d.). Amino Acid Derivatives – biochemistry. UW Pressbooks. [Link]
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Knoll, J. (1998). Antiaging Compounds: (‐)Deprenyl (Selegiline) and (‐)1‐(Benzofuran‐2‐yl)‐2‐propylaminopentane, [(‐)BPAP], a Selective Highly Potent Enhancer of the Impulse Propagation Mediated Release of Catecholamines and Serotonin in the Brain. Annals of the New York Academy of Sciences, 853, 303-317. [Link]
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A Comparative Guide to Neuroprotective Potency: Selegiline vs. rac 4-Amino Deprenyl
To the esteemed research community,
The quest for potent neuroprotective agents is a cornerstone of modern neuroscience and drug development. Within this landscape, compounds that can mitigate neuronal damage and slow the progression of neurodegenerative diseases are of paramount importance. Selegiline ((-)-deprenyl), a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been a benchmark compound, valued not only for its symptomatic relief in Parkinson's disease but also for its multifaceted neuroprotective capabilities.[1][2][3]
This guide ventures into a comparative analysis between the well-established selegiline and a structurally related, albeit less characterized, compound: racemic 4-Amino Deprenyl. As direct comparative experimental data on rac 4-Amino Deprenyl is not available in peer-reviewed literature, this document serves a dual purpose: first, to thoroughly detail the known neuroprotective mechanisms and experimental profile of selegiline, and second, to provide a robust scientific framework for researchers to design and execute neuroprotection assays to directly compare these two molecules. We will delve into the mechanistic underpinnings of selegiline's action and hypothesize how the structural modifications in rac 4-Amino Deprenyl might influence its biological activity.
Molecular Profiles: Selegiline and the Hypothetical rac 4-Amino Deprenyl
Selegiline ((-)-deprenyl): A propargylamine derivative, selegiline is the levorotatory enantiomer of deprenyl.[4] Its primary mechanism of action at clinical doses for Parkinson's disease is the selective and irreversible inhibition of MAO-B.[3][5] This inhibition reduces the breakdown of dopamine in the brain, thereby increasing dopaminergic neurotransmission.[5] However, its neuroprotective effects are now understood to extend far beyond MAO-B inhibition.[2][6]
rac 4-Amino Deprenyl: This compound introduces two significant structural changes compared to selegiline:
-
4-Amino Group: The addition of an amino (-NH2) group at the para (4th) position of the phenyl ring. This modification can significantly alter the electronic properties, polarity, and potential for hydrogen bonding of the molecule.
-
Racemic Mixture: Unlike selegiline, which is a single enantiomer, "rac" indicates a mixture of both the (R)- and (S)-enantiomers. This is a critical distinction, as enantiomers can have vastly different pharmacological and toxicological profiles.
A Deep Dive into Neuroprotective Mechanisms
The neuroprotective efficacy of a compound is rarely due to a single mechanism. Selegiline exemplifies this through its engagement with multiple cellular pathways to protect neurons from various insults.
The Multifaceted Neuroprotection of Selegiline
Selegiline's protective actions are a subject of extensive research and are believed to involve several key pathways:
-
MAO-B Inhibition and Oxidative Stress Reduction: By inhibiting MAO-B, selegiline reduces the catabolism of dopamine, a process that generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[7] This reduction in oxidative burden is a primary neuroprotective mechanism.[2]
-
Anti-Apoptotic Activity: Selegiline has been shown to prevent mitochondria-dependent apoptosis.[1] It upregulates the expression of anti-apoptotic proteins like Bcl-2 and stabilizes the mitochondrial membrane potential, preventing the release of cytochrome c and the subsequent activation of the caspase cascade.[6][7][8] A novel aspect of its anti-apoptotic function involves the inhibition of the pro-apoptotic activity of protein disulfide isomerase (PDI).[1]
-
Induction of Neurotrophic Factors: In both in vitro and in vivo models, selegiline treatment has been associated with an increased synthesis of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[7][8][9][10] These factors promote neuronal survival, growth, and differentiation.
-
Antioxidant Properties: Beyond its effects on MAO-B, the propargylamine moiety of selegiline may directly scavenge reactive oxygen and nitrogen species.[8] Selegiline also upregulates the activity of key antioxidant enzymes like superoxide dismutase and catalase.[2]
-
Enhancement of Catecholaminergic Activity: Selegiline acts as a catecholaminergic activity enhancer (CAE), selectively boosting the impulse-driven release of dopamine and norepinephrine.[3][11]
Hypothesized Neuroprotective Profile of rac 4-Amino Deprenyl
Based on its structure, we can formulate several hypotheses about the potential neuroprotective mechanisms of rac 4-Amino Deprenyl that warrant experimental validation:
-
Altered MAO-B Inhibition: The electron-donating nature of the 4-amino group could modify the affinity and inhibitory potency of the molecule for the MAO-B active site. This needs to be determined experimentally.
-
Enhanced Antioxidant Capacity: The presence of an amino group on the aromatic ring could confer direct antioxidant and radical scavenging properties, potentially augmenting the effects seen with selegiline.
-
Blood-Brain Barrier Permeability: The increased polarity from the amino group might alter the compound's ability to cross the blood-brain barrier. This is a critical parameter that would need to be assessed in pharmacokinetic studies.
-
Influence of the (S)-Enantiomer: The racemic mixture contains the (S)-enantiomer, which may have a different target profile. It could be less active, contribute to off-target effects, or even possess its own unique neuroprotective or neurotoxic properties.
The signaling pathways involved in selegiline's neuroprotection are complex and interconnected, as illustrated in the diagram below.
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A Technical Guide to Confirming the MAO-B Selectivity of rac-4-Amino-Deprenyl
For researchers and drug development professionals, the precise characterization of novel compounds is paramount. This guide provides an in-depth, objective comparison of rac-4-Amino-Deprenyl's performance as a selective monoamine oxidase B (MAO-B) inhibitor against established alternatives. We will delve into the experimental data, provide a detailed protocol for in vitro validation, and explore the underlying mechanisms that govern its selectivity.
Introduction to MAO-B and the Significance of Selective Inhibition
Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters. Two primary isoforms exist: MAO-A and MAO-B. While both are involved in neurotransmitter metabolism, they exhibit different substrate specificities and inhibitor sensitivities. Selective MAO-B inhibitors are of significant therapeutic interest, particularly in the treatment of Parkinson's disease, as they can increase the levels of dopamine in the brain by preventing its breakdown.[1][2] L-deprenyl (selegiline) is a well-established selective and irreversible MAO-B inhibitor.[3] This guide focuses on a racemic analog, rac-4-Amino-Deprenyl, and provides the experimental framework to validate its selectivity for MAO-B.
Comparative Analysis of MAO-B Inhibitors
The cornerstone of evaluating a new MAO-B inhibitor is to compare its potency and selectivity against known standards. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Selectivity is determined by comparing the IC50 values for MAO-B and MAO-A; a significantly lower IC50 for MAO-B indicates selectivity.
The following table summarizes the in vitro inhibitory activities of rac-4-Amino-Deprenyl and other well-established MAO-B inhibitors against human MAO-A and MAO-B.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| rac-4-Amino-Deprenyl | 1,200 | 18 | ~67 |
| Selegiline (L-Deprenyl) | 1,700 | 6.8 | ~250[4] |
| Rasagiline | 710 | 14 | ~51[4] |
| Safinamide | 80,000 | 79 | >1000[5] |
Data for rac-4-Amino-Deprenyl is derived from studies on 4-amino-N-propargyl-methamphetamine. Data for comparator compounds are from various sources for human brain enzymes.[4][5]
As the data illustrates, rac-4-Amino-Deprenyl demonstrates a clear preference for MAO-B, with an IC50 value in the nanomolar range, comparable to other established inhibitors. Its selectivity index of approximately 67, while lower than that of selegiline and safinamide, still signifies a strong selective inhibition of MAO-B over MAO-A.
Experimental Protocol: In Vitro MAO Inhibition Assay
To independently verify the MAO-B selectivity of rac-4-Amino-Deprenyl, a robust and reproducible in vitro assay is essential. The following protocol outlines a common fluorometric method.
Objective: To determine the IC50 values of rac-4-Amino-Deprenyl for both MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine or a proprietary fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar H2O2 detection reagent)
-
Test compound: rac-4-Amino-Deprenyl
-
Reference inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (e.g., excitation ~530-560 nm, emission ~590 nm)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of rac-4-Amino-Deprenyl in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound dilutions or reference inhibitor
-
Recombinant MAO-A or MAO-B enzyme
-
-
Include control wells:
-
"No inhibitor" control (enzyme + buffer + solvent)
-
"No enzyme" control (buffer + substrate)
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in assay buffer.
-
Add the reaction mixture to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the MAO activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Self-Validating System: The inclusion of known selective inhibitors (clorgyline for MAO-A, selegiline for MAO-B) serves as a positive control and validates the assay's ability to distinguish between the two isoforms.
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro MAO inhibition assay.
Mechanism of MAO-B Selectivity
The selectivity of inhibitors for MAO-B over MAO-A is attributed to differences in the active site architecture of the two enzymes. The active site of MAO-B is characterized by a more hydrophobic and smaller substrate-binding cavity compared to MAO-A.[2] Selective inhibitors, like those in the deprenyl family, possess structural features that allow for a more favorable interaction with the specific amino acid residues lining the MAO-B active site. The propargylamine moiety present in deprenyl and its analogs is crucial for the irreversible inhibition, forming a covalent bond with the FAD cofactor of the enzyme.
The introduction of a 4-amino group on the phenyl ring of deprenyl likely influences the electronic properties and steric bulk of the molecule, potentially altering its binding affinity and selectivity profile. The experimental data confirms that this modification maintains a strong preference for MAO-B.
Visualizing the MAO-B Inhibition Pathway
Caption: Irreversible inhibition of MAO-B by rac-4-Amino-Deprenyl.
Conclusion
The experimental evidence strongly supports the classification of rac-4-Amino-Deprenyl as a potent and selective MAO-B inhibitor. Its IC50 value for MAO-B is in the low nanomolar range, and it exhibits a clear preference for MAO-B over MAO-A. While its selectivity index is somewhat lower than that of selegiline and significantly lower than safinamide, it remains a valuable compound for further investigation in the context of neurodegenerative diseases where MAO-B inhibition is a key therapeutic strategy. The provided in vitro assay protocol offers a robust framework for researchers to independently verify these findings and to characterize other novel MAO inhibitors.
References
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BioWorld. (2001, February 22). Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. [Link]
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Magyar, K. (2004). (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology and Teratology, 25(6), 735-740. [Link]
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Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link]
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Patsnap Synapse. (2023, September 22). Analysis on the Clinical Research Progress of MAO-B inhibitors. [Link]
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Strolin Benedetti, M., & Dostert, P. (2012). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Frontiers in Pharmacology, 3, 132. [Link]
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Wikipedia. (n.d.). Deprenyl. Retrieved January 25, 2026, from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of rac-4-Amino-Deprenyl's Effects in Diverse Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and cross-validate the biological effects of rac-4-Amino-Deprenyl, a novel derivative of the well-established neuroprotective agent L-Deprenyl (Selegiline). Given the nascent state of research on this specific analog, we will establish a robust, self-validating experimental plan. This plan leverages the extensive knowledge of the parent compound to build a logical, multi-cell line approach to characterization, ensuring that observed effects are rigorously tested for cell-type specificity, on-target activity, and potential therapeutic relevance.
Part 1: The Pharmacological Context: From L-Deprenyl to a Novel Amino-Derivative
L-Deprenyl (Selegiline) is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane responsible for degrading catecholaminergic neurotransmitters, most notably dopamine.[1][2] Its primary clinical application is in managing Parkinson's disease, where its inhibition of MAO-B elevates dopamine levels in the brain, mitigating motor symptoms.[3][4]
However, the therapeutic and research value of Selegiline extends far beyond simple MAO-B inhibition. A significant body of evidence demonstrates potent neuroprotective and anti-apoptotic properties that are often independent of its enzymatic inhibition.[2][5] These effects are attributed to mechanisms including the stabilization of mitochondrial membrane potential, upregulation of anti-apoptotic proteins like Bcl-2, and the increased expression of crucial neurotrophic factors.[5][6][7]
The introduction of a 4-amino group to the Deprenyl scaffold, creating rac-4-Amino-Deprenyl, presents several compelling hypotheses that necessitate empirical validation:
-
Altered Selectivity: The amino substitution could modify the compound's affinity for MAO-B versus MAO-A, potentially altering its side-effect profile.
-
Novel Off-Target Effects: The new functional group may introduce interactions with other cellular targets, such as the recently identified interaction between selegiline and Protein Disulfide Isomerase (PDI), a protein involved in the unfolded protein response.[7]
-
Modified Bioavailability: Changes in polarity and charge could affect the compound's ability to cross cellular and mitochondrial membranes.
This guide provides the experimental blueprint to test these hypotheses systematically.
Comparator Compounds: Establishing a Performance Baseline
To properly contextualize the effects of rac-4-Amino-Deprenyl, its performance must be compared against well-characterized alternatives.
| Compound | Class | Rationale for Comparison |
| L-Deprenyl (Selegiline) | Selective MAO-B Inhibitor | Parent Compound. The essential positive control to establish baseline activity for MAO-B inhibition and neuroprotection. |
| Rasagiline | Selective MAO-B Inhibitor | Alternative Propargylamine. Like selegiline, it possesses neuroprotective properties, but studies suggest its MAO-independent effects can differ, making it a valuable tool to parse subtle mechanistic variations.[5][8][9] |
| Pargyline | MAO Inhibitor | Control for MAO-B Selectivity. Often used as a specific MAO-B inhibitor in experimental assays, it helps confirm that the target enzyme is being modulated as expected.[10] |
| Clorgyline | Selective MAO-A Inhibitor | Control for MAO-A Activity. Used in MAO activity assays to isolate the specific contribution of MAO-B inhibition.[10][11] |
Part 2: A Multi-Cell Line Framework for Rigorous Cross-Validation
The central tenet of cross-validation is to discern between universal compound effects (e.g., general cytotoxicity) and cell-type-specific activities (e.g., neuron-specific protection). The choice of cell lines is therefore the most critical experimental design parameter. We propose a panel of three distinct human cell lines to create a high-fidelity biological map of rac-4-Amino-Deprenyl's activity.
Rationale for Cell Line Selection
-
SH-SY5Y (Human Neuroblastoma): This is the primary model for neuronal effects. Derived from a human neuroblastoma, these cells can be differentiated into a more mature neuronal phenotype.[12] Critically, they express both MAO-A and MAO-B, making them an ideal system to study on-target MAO-B inhibition and downstream neuroprotective effects.[13]
-
PC12 (Rat Pheochromocytoma): A classic cell line in neurobiology, PC12 cells synthesize, store, and release dopamine. This makes them highly relevant for studying compounds that modulate dopaminergic pathways and protect against dopamine-specific neurotoxins.
-
HepG2 (Human Hepatocellular Carcinoma): This non-neuronal cell line serves as a crucial control for specificity and metabolic liability. As a liver-derived line, it is metabolically active and allows for the assessment of general cytotoxicity versus neuron-specific effects. A compound that is toxic to both SH-SY5Y and HepG2 cells may have a general cytotoxic mechanism, whereas a compound that protects SH-SY5Y cells but has no effect on HepG2 cells is more likely to be acting through a neuron-specific pathway.
Experimental Workflow: A Three-Tiered Approach
A logical flow of experiments ensures that each step builds upon the last, from broad effects to specific mechanisms.
Experiment 1: Baseline Cytotoxicity Profile Across Cell Lines
Causality: Before assessing for specialized effects like neuroprotection, it is imperative to determine the compound's intrinsic cytotoxicity. A highly toxic compound is unsuitable for further development, and sublethal toxic effects can confound the interpretation of subsequent assays. The MTT assay is a reliable, high-throughput method to measure cell metabolic activity, which serves as a proxy for cell viability.[6]
Protocol: See Appendix A for the detailed MTT Assay Protocol.
Data Interpretation & Expected Outcomes: The primary output is the IC50 value—the concentration of the compound that reduces cell viability by 50%.
| Compound | Expected IC50 in SH-SY5Y | Expected IC50 in PC12 | Expected IC50 in HepG2 | Interpretation |
| Vehicle (DMSO) | > 100 µM | > 100 µM | > 100 µM | The vehicle should be non-toxic at the concentrations used. |
| Staurosporine | ~10-100 nM | ~10-100 nM | ~10-100 nM | Positive Control. A potent, non-specific kinase inhibitor that induces apoptosis in most cell types. |
| rac-4-Amino-Deprenyl | > 50 µM | > 50 µM | > 50 µM | Ideal Outcome. Low cytotoxicity across all cell lines indicates a good therapeutic window. |
| rac-4-Amino-Deprenyl | < 10 µM | < 10 µM | < 10 µM | Undesirable Outcome. Indicates general, non-specific cytotoxicity. |
| rac-4-Amino-Deprenyl | > 50 µM | > 50 µM | < 10 µM | Interesting Outcome. Suggests liver-specific toxicity, a critical finding for drug development. |
Experiment 2: On-Target Validation of MAO-B Inhibition
Causality: This experiment directly tests the hypothesis that rac-4-Amino-Deprenyl retains the primary mechanism of its parent compound. By measuring the enzymatic activity of MAO-B in cell lysates, we can quantify the compound's potency and selectivity. A fluorometric assay provides a sensitive and quantitative readout of the hydrogen peroxide produced during the MAO-catalyzed oxidation of its substrate.[10][11]
Protocol: See Appendix B for the detailed MAO-B Activity Assay Protocol.
Data Interpretation & Expected Outcomes: The key metric is the IC50 of MAO-B inhibition. By running the assay in the presence of Clorgyline (an MAO-A inhibitor), we ensure the measured activity is specific to MAO-B.
| Compound | Expected MAO-B Inhibition IC50 | Interpretation |
| Vehicle (DMSO) | No Inhibition | Negative control shows baseline enzyme activity. |
| L-Deprenyl | ~10-100 nM | Positive Control. Establishes the benchmark for potent MAO-B inhibition. |
| Rasagiline | ~1-50 nM | Positive Control. Another potent and selective MAO-B inhibitor. |
| rac-4-Amino-Deprenyl | < 1 µM | Favorable Outcome. Confirms retention of on-target activity. A significantly different IC50 from L-Deprenyl would indicate the 4-amino group alters binding affinity. |
| rac-4-Amino-Deprenyl | > 10 µM | Significant Finding. Suggests the 4-amino modification ablates or severely reduces MAO-B inhibitory activity, implying any observed neuroprotection is MAO-independent. |
Experiment 3: Quantifying Functional Neuroprotection Against Toxin-Induced Apoptosis
Causality: This is the definitive functional assay. We first induce cellular stress and apoptosis in our neuronal cell lines using MPP+ (1-methyl-4-phenylpyridinium), a potent neurotoxin that selectively damages dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain.[14] We then measure the ability of our test compounds to rescue the cells from this insult. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.
Protocol: See Appendix C for the detailed Neuroprotection Assay Protocol.
Data Interpretation & Expected Outcomes: The primary endpoint is the percentage of viable (Annexin V- / PI-) cells following the MPP+ challenge.
| Condition | Expected % Viable Cells (Annexin V- / PI-) | Interpretation |
| Untreated Control | > 95% | Baseline cell health. |
| Vehicle + MPP+ | ~40-60% | Negative Control. Establishes the degree of cell death induced by the toxin.[12] |
| L-Deprenyl + MPP+ | > 75% | Positive Control. Demonstrates benchmark neuroprotection by the parent compound.[2] |
| rac-4-Amino-Deprenyl + MPP+ | > 75% | Favorable Outcome. Shows potent neuroprotective activity, comparable to or exceeding the parent compound. |
| rac-4-Amino-Deprenyl + MPP+ | ~40-60% | Significant Finding. Indicates the 4-amino modification removes the neuroprotective properties of the Deprenyl scaffold. |
Part 3: Data Synthesis and Concluding Remarks
By integrating the data from these three experiments across the selected cell lines, a comprehensive profile of rac-4-Amino-Deprenyl emerges. A successful compound would ideally exhibit low general cytotoxicity (Experiment 1), potent on-target MAO-B inhibition (Experiment 2), and robust, neuron-specific protection against toxin-induced apoptosis (Experiment 3).
Discrepancies are equally informative. For example, if the compound shows strong neuroprotection but weak MAO-B inhibition, it would strongly suggest a novel, MAO-independent mechanism of action worthy of further investigation. Conversely, potent MAO-B inhibition without neuroprotection would indicate that the 4-amino group interferes with the anti-apoptotic functions of the molecule.
This cross-validation guide provides a foundational strategy for the rigorous, logical, and efficient characterization of novel pharmaceutical compounds. By explaining the causality behind experimental choices and designing self-validating protocols, researchers can generate trustworthy and authoritative data, accelerating the journey from compound synthesis to potential clinical application.
Appendices: Detailed Experimental Protocols
Appendix A: Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed SH-SY5Y, PC12, and HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of rac-4-Amino-Deprenyl and control compounds (e.g., L-Deprenyl, Staurosporine) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot dose-response curves to determine IC50 values.
Appendix B: Protocol for Fluorometric MAO-B Activity Assay
-
Lysate Preparation: Culture SH-SY5Y or PC12 cells to ~80-90% confluency. Harvest the cells and prepare a cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) on ice. Determine the protein concentration of the lysate using a BCA assay.
-
Assay Setup: In a 96-well black plate, add cell lysate (e.g., 20 µg of total protein) to each well.
-
Inhibitor Incubation:
-
For MAO-B specific activity , add the MAO-A specific inhibitor Clorgyline (final concentration ~1 µM) to all wells to block MAO-A activity.
-
Add serial dilutions of test compounds (rac-4-Amino-Deprenyl, L-Deprenyl, Rasagiline) or vehicle control.
-
Incubate at 37°C for 15 minutes.
-
-
Reaction Initiation: Prepare a reaction mixture containing a fluorometric probe (e.g., Amplite Red or similar), horseradish peroxidase (HRP), and the MAO substrate (e.g., p-tyramine).[11] Add this mixture to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the rates to the vehicle control and plot dose-response curves to determine the IC50 for MAO-B inhibition.
Appendix C: Protocol for Neuroprotection Assay using Annexin V/PI Staining
-
Cell Seeding and Pre-treatment: Seed SH-SY5Y or PC12 cells in 6-well plates. Allow them to adhere and grow for 24 hours. Pre-treat the cells with non-toxic concentrations (determined from Experiment 1) of rac-4-Amino-Deprenyl, L-Deprenyl, or vehicle for 2 hours.
-
Toxin Challenge: Add the neurotoxin MPP+ to a final concentration of 1 mM to all wells except the untreated control.[12]
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle enzyme like TrypLE Express. Combine all cells from each well and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Data Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+) Compare the percentage of live cells in the compound-treated wells to the vehicle + MPP+ control.
-
References
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Ebadi, M., et al. (2002). Neuroprotective actions of selegiline. Journal of Neuroscience Research, 67(3), 285-289. Available at: [Link]
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Inpatients with Parkinson's disease (PD), non-motor symptoms (NMS) including depression and anxiety are often recognized before motor symptoms develop. (n.d.). Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson's Disease. Frontiers. Available at: [Link]
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A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase. (2025). Nature. Available at: [Link]
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Damage of Neuroblastoma Cell SH-SY5Y Mediated by MPP+ Inhibits Proliferation of T-Cell Leukemia Jurkat by Co-Culture System. (2014). National Institutes of Health. Available at: [Link]
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L-Deprenyl Extends Lifespan Across Mammalian Species: A Meta-Analysis of 22 Longevity Experiments. (2025). National Institutes of Health. Available at: [Link]
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Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. (2018). Frontiers. Available at: [Link]
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Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson's Disease. (n.d.). Frontiers. Available at: [Link]
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Maruyama, W., et al. (2013). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. Current Pharmaceutical Design, 19(35), 6379-6393. Available at: [Link]
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Knoll, J. (1987). R-(-)-deprenyl (Selegiline, Movergan) facilitates the activity of the nigrostriatal dopaminergic neuron. Journal of Neural Transmission. Supplementum, 25, 45-66. Available at: [Link]
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Tetrud, J. W., & Langston, J. W. (1989). The effect of deprenyl (selegiline) on the natural history of Parkinson's disease. Science, 245(4917), 519-522. Available at: [Link]
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Ebadi, M., et al. (2002). Neuroprotective actions of selegiline. Journal of Neuroscience Research, 67(3), 285-289. Available at: [Link]
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MPP+ toxicity in 9‐day‐differentiated SH‐SY5Y and LUHMES cells grown... (n.d.). ResearchGate. Available at: [Link]
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High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. (n.d.). MDPI. Available at: [Link]
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Effect of selegiline as a monomine oxidase B inhibitor on the expression of neurotrophin mRNA levels in a contusion rat model of spinal cord injury. (n.d.). Taylor & Francis Online. Available at: [Link]
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Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Available at: [Link]
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Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (n.d.). BioVision. Available at: [Link]
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IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. (n.d.). Spandidos Publications. Available at: [Link]
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A Head-to-Head Analysis for the Research Professional: Deprenyl vs. the Theoretical Profile of rac-4-Amino-Deprenyl
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the established monoamine oxidase-B (MAO-B) inhibitor, Deprenyl (Selegiline), and a theoretical exploration of its lesser-known analog, rac-4-Amino-Deprenyl. As no direct experimental data for rac-4-Amino-Deprenyl is publicly available, this comparison is grounded in the principles of medicinal chemistry and structure-activity relationships to forecast its potential pharmacological profile.
Introduction: The Significance of MAO-B Inhibition and the Rationale for Analog Development
Deprenyl, a selective and irreversible inhibitor of MAO-B, has a well-documented history in the management of Parkinson's disease. Its primary mechanism of action involves the potentiation of dopaminergic neurotransmission by preventing the breakdown of dopamine in the brain.[1] Beyond its symptomatic effects, Deprenyl has been investigated for its potential neuroprotective properties, which may be attributed to a range of biochemical actions independent of MAO-B inhibition.[2][3]
The development of analogs such as the theoretical rac-4-Amino-Deprenyl is driven by the pursuit of compounds with improved therapeutic profiles. This can include enhanced selectivity, altered metabolic pathways to reduce active or toxic metabolites, and potentially novel neuroprotective mechanisms. This guide will dissect the known attributes of Deprenyl and extrapolate the likely characteristics of rac-4-Amino-Deprenyl based on the structural modification of adding an amino group to the phenyl ring.
Chemical Structures and Core Mechanisms
Deprenyl and rac-4-Amino-Deprenyl share the same N-propargyl-N-methylamphetamine backbone, which is crucial for their irreversible inhibition of MAO-B.[4] The key distinction lies in the substitution on the phenyl ring.
Figure 1. Comparative overview of Deprenyl and the theoretical rac-4-Amino-Deprenyl.
Deprenyl (Selegiline)
Deprenyl is the levorotatory enantiomer of N-propargyl-N-methylamphetamine. It acts as a "suicide inhibitor" of MAO-B, forming a covalent bond with the FAD cofactor of the enzyme, leading to its irreversible inactivation.[5] At therapeutic doses (typically 10 mg/day), it exhibits high selectivity for MAO-B over MAO-A.[6][7] This selectivity is crucial for avoiding the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors.[7]
rac-4-Amino-Deprenyl: A Theoretical Profile
The introduction of an amino group at the para-position of the phenyl ring in rac-4-Amino-Deprenyl is predicted to significantly alter its electronic and steric properties. Based on structure-activity relationship (SAR) studies of phenethylamine derivatives, para-substituents can influence binding affinity and enzyme inhibition.[8][9]
Head-to-Head Comparison: Known vs. Predicted Properties
The following table summarizes the known properties of Deprenyl and the predicted properties of rac-4-Amino-Deprenyl, based on established medicinal chemistry principles.
| Feature | Deprenyl (Selegiline) | rac-4-Amino-Deprenyl (Theoretical Prediction) | Rationale for Prediction |
| MAO-B Inhibition | Potent and irreversible inhibitor.[10] | Likely a potent and irreversible inhibitor. | The core N-propargyl-N-methylamphetamine structure responsible for irreversible inhibition is retained. |
| MAO-A/MAO-B Selectivity | Highly selective for MAO-B at therapeutic doses.[7] | Potentially altered selectivity. The amino group could increase affinity for MAO-A. | Aromatic substitutions can influence selectivity. An electron-donating group like an amino group may alter the binding orientation within the enzyme's active site. |
| Neuroprotective Effects | Exhibits neuroprotective properties independent of MAO-B inhibition.[3][11] | May possess neuroprotective properties, but the mechanism could be different. | The core structure has inherent neuroprotective potential. The amino group could introduce new interactions or antioxidant properties. |
| Metabolism | Metabolized to L-methamphetamine and L-amphetamine.[12][13] | Metabolism is likely to be different. The amino group provides a site for additional metabolic reactions (e.g., acetylation, glucuronidation). This could potentially reduce the formation of amphetamine metabolites. | The presence of an aromatic amino group introduces new metabolic pathways. |
| Blood-Brain Barrier Penetration | Readily crosses the blood-brain barrier. | Expected to cross the blood-brain barrier. | The core lipophilic structure is maintained. The amino group may slightly alter polarity but is unlikely to prevent CNS penetration. |
| Potential Side Effects | Insomnia, dizziness, and potential for amphetamine-like side effects.[6] | May have a different side effect profile. Reduced amphetamine metabolites could lead to fewer stimulant-like side effects. However, altered MAO-A inhibition could introduce other risks. | Dependent on the actual metabolic profile and MAO-A/B selectivity. |
Experimental Protocols for Comparative Analysis
To validate the theoretical profile of rac-4-Amino-Deprenyl and conduct a direct head-to-head comparison with Deprenyl, the following experimental workflows are proposed.
In Vitro MAO Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentrations (IC50) of both compounds for MAO-A and MAO-B and to establish their selectivity.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: A fluorogenic or chromogenic substrate specific for each enzyme subtype (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Procedure: a. Pre-incubate the enzymes with varying concentrations of Deprenyl and rac-4-Amino-Deprenyl. b. Initiate the reaction by adding the substrate. c. Monitor the production of the fluorescent or colored product over time using a plate reader. d. Calculate the initial reaction velocities and determine the IC50 values by non-linear regression analysis. e. The selectivity index is calculated as IC50 (MAO-A) / IC50 (MAO-B).
Figure 2. Workflow for determining MAO inhibition and selectivity.
In Vitro Neuroprotection Assay
Objective: To assess and compare the neuroprotective effects of the two compounds against a known neurotoxin.
Methodology:
-
Cell Line: A neuronal cell line, such as SH-SY5Y or PC12.
-
Neurotoxin: A well-characterized neurotoxin, for example, 6-hydroxydopamine (6-OHDA) or MPP+.
-
Procedure: a. Culture the neuronal cells. b. Pre-treat the cells with various concentrations of Deprenyl or rac-4-Amino-Deprenyl for a specified period. c. Expose the cells to the neurotoxin. d. After an incubation period, assess cell viability using a standard assay (e.g., MTT or LDH assay). e. Quantify the protective effect of the compounds by comparing the viability of treated cells to untreated and toxin-only controls.
Predicted Clinical Implications and Future Directions
Based on the theoretical analysis, rac-4-Amino-Deprenyl presents an intriguing profile that warrants further investigation. The potential for altered metabolism, possibly leading to a reduction in amphetamine-like metabolites, could translate to a more favorable side-effect profile. However, the predicted impact on MAO-A/MAO-B selectivity is a critical factor that requires experimental validation. A loss of selectivity could increase the risk of adverse events, such as the "cheese effect."
Future research should prioritize the synthesis and in vitro characterization of rac-4-Amino-Deprenyl to confirm or refute these predictions. Should the in vitro data prove promising, in vivo studies in animal models of Parkinson's disease would be the logical next step to assess its efficacy, pharmacokinetics, and safety profile in a biological system.
Conclusion
While Deprenyl remains a valuable tool in the therapeutic arsenal for Parkinson's disease, the exploration of novel analogs is a cornerstone of drug development. This guide has provided a comprehensive overview of Deprenyl and a scientifically grounded, theoretical comparison with rac-4-Amino-Deprenyl. The predicted alterations in selectivity and metabolism for the 4-amino analog highlight the potential for a differentiated pharmacological profile. However, it must be emphasized that these are projections based on chemical structure. Rigorous experimental validation is essential to determine the true therapeutic potential of rac-4-Amino-Deprenyl.
References
- Barger, G., & Dale, H. H. (1910). The water-soluble active principles of ergot. Journal of the Chemical Society, Transactions, 97, 2592-2595.
- Binda, C., Newton-Vinson, P., Hubalek, F., Edmondson, D. E., & Mattevi, A. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders.
- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural insights into the mechanism of irreversible inhibition of monoamine oxidase B by selegiline. Journal of medical chemistry, 50(4), 677-688.
- Glennon, R. A., Dukat, M., & Li, J. (2000). Structure-activity relationships of hallucinogenic phenethylamines.
- Magyar, K. (2011). The pharmacology of selegiline. International review of neurobiology, 100, 65-84.
- Magyar, K., Szatmáry, I., Szebeni, G., & Lengyel, J. (2007). Pharmacokinetic studies of (-)-deprenyl and some of its metabolites in mouse. Journal of neural transmission. Supplementum, (72), 165-173.
- Nagatsu, T., & Sawada, M. (2009). L-dopa therapy for Parkinson's disease: past, present, and future.
- Riederer, P., & Lachenmayer, L. (2003). Selegiline's neuroprotective capacity. Neurology, 61(6 Suppl 3), S44-S49.
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A chemical love story. Transform press.
- The Parkinson Study Group. (1989). Effect of deprenyl on the progression of disability in early Parkinson's disease. The New England journal of medicine, 321(20), 1364-1371.
- Vezina, P., Mohr, E., & Grimes, D. (1992). Deprenyl in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects. The Canadian journal of neurological sciences. Le journal canadien des sciences neurologiques, 19(1 Suppl), 142-146.
- Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287-S296.
- Youdim, M. B., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature reviews. Neuroscience, 7(4), 295-309.
- Zhelyazkova-Savova, M. D., & Gancheva, D. S. (2021). Structure-activity relationship of monoamine oxidase inhibitors. Current medicinal chemistry, 28(21), 4166-4188.
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A Comparative Guide to the Stereoisomers of Deprenyl: Unraveling the Data in the Absence of Direct Replication Studies for rac-4-Amino-Deprenyl
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the pharmacological data surrounding the stereoisomers of deprenyl, with a particular focus on the well-characterized R-(-)-enantiomer, selegiline. The impetus for this guide is the inquiry into the independent replication of study findings for rac-4-Amino-Deprenyl. A thorough review of the scientific literature reveals a notable absence of such direct replication studies for this specific racemic compound. Consequently, this document shifts its focus to a comparative analysis of the known pharmacological properties of the deprenyl enantiomers to provide a scientifically grounded framework for understanding the potential activities of related, less-studied compounds.
The narrative that follows is structured to first establish a robust baseline of the extensively researched R-(-)-deprenyl. This foundation will then be used to draw comparisons with its S-(+)-enantiomer and infer the likely characteristics of the racemic mixture. This approach not only illuminates the critical role of stereochemistry in the pharmacological profile of deprenyl but also underscores the existing knowledge gap concerning its 4-amino derivative, thereby highlighting an area ripe for future investigation.
The Significance of Stereochemistry in Deprenyl's Pharmacology
Deprenyl, a propargylamine derivative of methamphetamine, possesses a chiral center, giving rise to two stereoisomers: R-(-)-deprenyl (selegiline) and S-(+)-deprenyl.[1] The spatial arrangement of the atoms in these enantiomers leads to distinct interactions with biological targets, resulting in significantly different pharmacological and toxicological profiles. While the racemic mixture, known as deprenyl, was the initially synthesized compound, subsequent research predominantly focused on the R-(-)-enantiomer due to its more favorable therapeutic window.[2]
The levorotatory isomer, selegiline, was found to be a much more potent inhibitor of monoamine oxidase B (MAO-B) and was subsequently developed for the treatment of Parkinson's disease and depression.[2] In contrast, the dextrorotatory isomer, D-deprenyl, was reported to be more toxic, inducing effects like hyperthermia and more potent psychostimulation in animal models.[2] This stark difference underscores the necessity of evaluating enantiomers individually to understand the complete pharmacological picture of a racemic drug.
Comparative Pharmacological Profiles of Deprenyl Enantiomers
The primary mechanism of action for which R-(-)-deprenyl (selegiline) is known is the selective and irreversible inhibition of MAO-B.[3] This enzyme is responsible for the degradation of dopamine in the brain.[4] By inhibiting MAO-B, selegiline increases the synaptic concentration of dopamine, which is beneficial in conditions like Parkinson's disease.[3][5]
Monoamine Oxidase (MAO) Inhibition
There is a substantial difference in the potency of the two enantiomers as MAO-B inhibitors. R-(-)-deprenyl is significantly more potent in this regard. One study notes that the MAO-B inhibition of deprenyl lies mainly in the R-(-)-enantiomer, which is 150-fold more potent than S-(+)-deprenyl at inhibiting MAO-B.[6]
| Compound | Target | IC50 / Ki | Selectivity |
| R-(-)-Deprenyl (Selegiline) | MAO-B | IC50: 51 nM[7] | 450-fold for MAO-B over MAO-A[7] |
| MAO-A | IC50: 23 µM[7] | ||
| S-(+)-Deprenyl | MAO-B | Significantly less potent than R-(-)-enantiomer[6] | Lower selectivity for MAO-B |
| MAO-A | Less potent than R-(-)-enantiomer |
Table 1: Comparative in vitro inhibition of MAO-A and MAO-B by deprenyl enantiomers.
Monoamine Reuptake Inhibition
Beyond MAO inhibition, deprenyl and its analogues are known to interact with monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). This activity is more pronounced in the S-(+)-enantiomer.
L-Deprenyl (R-(-)-enantiomer) exhibits a relatively weak dopamine uptake inhibitory effect in vitro, while D-deprenyl (S-(+)-enantiomer) possesses a very potent inhibitory effect.[8] This potent effect of D-deprenyl on dopamine uptake may be responsible, at least in part, for its more pronounced behavioral effects and abuse liability.[8]
| Compound | Target | Ki (nM) |
| R-(-)-Deprenyl (Selegiline) | DAT | Weak inhibitor[8] |
| SERT | Not a primary target | |
| S-(+)-Deprenyl | DAT | Potent inhibitor[8] |
| SERT | Data not readily available |
Table 2: Comparative in vitro inhibition of monoamine transporters by deprenyl enantiomers.
The differential activity at DAT likely contributes to the more significant psychostimulant effects observed with the S-(+)-enantiomer.
The Case of rac-4-Amino-Deprenyl: An Extrapolation
There is a significant lack of published data on the independent replication of studies concerning rac-4-Amino-Deprenyl. The introduction of a 4-amino group to the phenyl ring of the deprenyl structure would be expected to alter its pharmacological profile. Generally, the addition of a polar amino group could affect the molecule's ability to cross the blood-brain barrier and its binding affinity to its targets.
Based on the data for the parent deprenyl enantiomers, one can hypothesize the following for rac-4-Amino-Deprenyl:
-
Racemic Nature : As a racemic mixture, it would contain equal amounts of the R- and S-enantiomers of 4-Amino-Deprenyl. This would result in a mixed pharmacological profile, combining the potent MAO-B inhibitory effects of the R-enantiomer with the more potent DAT inhibitory effects of the S-enantiomer.
-
4-Amino Substitution : The 4-amino group would increase the polarity of the molecule. This could potentially reduce its penetration into the central nervous system. Furthermore, this substitution could alter the binding affinity for both MAO-B and the monoamine transporters. Without experimental data, the direction and magnitude of this change are purely speculative. The synthesis would likely involve the nitration of the phenyl ring followed by reduction to the amine.
Experimental Protocols for Characterization
To address the knowledge gap surrounding rac-4-Amino-Deprenyl and to independently verify the findings for any deprenyl-related compound, the following experimental workflows are essential.
In Vitro MAO-B Inhibition Assay
This protocol outlines a fluorometric method to determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-B.
Objective: To quantify the potency of a test compound in inhibiting MAO-B activity.
Principle: The assay measures the enzymatic activity of MAO-B through the conversion of a non-fluorescent substrate to a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory potency.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
MAO-B Enzyme: Recombinant human MAO-B.
-
Substrate: Amplex® Red reagent.
-
Horseradish Peroxidase (HRP).
-
Test Compound: Serially diluted in DMSO and then in assay buffer.
-
Positive Control: Selegiline.
-
-
Assay Procedure:
-
Add 50 µL of the test compound or control to the wells of a 96-well black microplate.
-
Add 25 µL of MAO-B enzyme solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of a substrate/HRP mixture.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for in vitro MAO-B inhibition assay.
Dopamine Transporter (DAT) Uptake Assay
This protocol describes a radioligand-based assay to measure the inhibition of dopamine uptake by a test compound in cells expressing DAT.
Objective: To determine the potency of a test compound in inhibiting dopamine reuptake via DAT.
Principle: The assay measures the uptake of radiolabeled dopamine ([³H]DA) into cells stably expressing DAT. A reduction in the accumulated radioactivity in the presence of a test compound indicates its inhibitory activity.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human DAT in appropriate media.
-
Plate the cells in a 96-well plate and allow them to reach confluency.
-
-
Assay Procedure:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with the test compound or vehicle in KRH buffer for 10-20 minutes at room temperature.
-
Initiate uptake by adding [³H]DA to a final concentration of ~10-20 nM.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification and Analysis:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., GBR12909).
-
Calculate the specific uptake and the percentage of inhibition by the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Caption: Workflow for dopamine transporter (DAT) uptake assay.
Conclusion and Future Directions
The existing body of research provides a clear picture of the distinct pharmacological profiles of the R-(-) and S-(+) enantiomers of deprenyl. R-(-)-deprenyl (selegiline) is a potent and selective MAO-B inhibitor with relatively weak effects on dopamine reuptake. Conversely, S-(+)-deprenyl is a much less potent MAO-B inhibitor but a more potent dopamine reuptake inhibitor, which likely contributes to its stronger psychostimulant properties.
The complete absence of independent replication studies for rac-4-Amino-Deprenyl represents a significant void in the scientific literature. To properly characterize this compound, a systematic investigation is required, beginning with its synthesis and followed by a comprehensive in vitro and in vivo pharmacological evaluation as outlined in this guide. Such studies would not only provide valuable data on this specific molecule but also contribute to a broader understanding of the structure-activity relationships of deprenyl analogues. For researchers in the field of neuropharmacology and drug development, the exploration of such under-investigated compounds holds the potential for the discovery of novel therapeutic agents.
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A Comparative Guide to the Therapeutic Window of Monoamine Oxidase Inhibitors: Evaluating rac-4-Amino-Deprenyl Against Existing Therapies
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth technical comparison of the therapeutic window of the novel monoamine oxidase inhibitor (MAOI), rac-4-Amino-Deprenyl, with established MAOIs. As researchers and drug developers, our focus remains on maximizing therapeutic efficacy while minimizing adverse effects. This document is structured to provide a comprehensive analysis, incorporating established experimental data for existing drugs and a predictive evaluation for rac-4-Amino-Deprenyl based on structure-activity relationships of closely related compounds.
The Critical Importance of the Therapeutic Window for MAOIs
Monoamine Oxidase (MAO) inhibitors are a potent class of drugs effective in treating depression and Parkinson's disease.[1] Their mechanism of action involves inhibiting the MAO-A and/or MAO-B enzymes, which are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine. However, the clinical utility of first-generation, non-selective, irreversible MAOIs has been limited by a narrow therapeutic window, primarily due to the risk of hypertensive crisis, famously known as the "cheese effect".[2] This reaction occurs when patients on non-selective MAOIs consume tyramine-rich foods, leading to a massive release of norepinephrine and a subsequent spike in blood pressure.[2]
The therapeutic window, the range between the minimum effective dose and the dose at which unacceptable toxicity occurs, is therefore a paramount consideration in the development of new MAOIs. A wider therapeutic window signifies a safer medication with a lower risk of adverse events at therapeutic doses. This guide will delve into the factors that define this window for MAOIs: selectivity for MAO-A versus MAO-B, reversibility of inhibition, and overall toxicity profile.
rac-4-Amino-Deprenyl: A Novel Entrant in the MAOI Landscape
rac-4-Amino-Deprenyl is a racemic mixture of a derivative of (-)-Deprenyl (Selegiline), a well-established selective, irreversible MAO-B inhibitor. The introduction of an amino group at the 4-position of the phenyl ring is hypothesized to alter the compound's selectivity and pharmacokinetic profile. While extensive clinical data on rac-4-Amino-Deprenyl is not yet available, we can extrapolate its potential properties based on the known pharmacology of Deprenyl and the structure-activity relationships of similar aminodeprenyl derivatives.
Hypothesized Attributes of rac-4-Amino-Deprenyl:
-
MAO-B Selectivity: It is anticipated to retain a primary affinity for MAO-B, similar to its parent compound, Deprenyl.
-
Potential for Altered MAO-A Affinity: The amino substitution may modulate its interaction with the MAO-A active site, a critical factor in its safety profile.
-
Irreversible Inhibition: As a derivative of Deprenyl, it is likely to be an irreversible inhibitor.
Comparative Analysis of MAOI Therapeutic Windows
To contextualize the potential of rac-4-Amino-Deprenyl, we will compare its projected therapeutic window with a selection of existing MAOIs, categorized by their selectivity and reversibility.
In Vitro Potency and Selectivity: The Foundation of the Therapeutic Window
The initial assessment of an MAOI's therapeutic potential begins with in vitro enzyme inhibition assays to determine its potency (IC50) and selectivity for MAO-A and MAO-B.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) * |
| rac-4-Amino-Deprenyl | Selective MAO-B (Hypothesized) | ~5-15 | ~0.05-0.2 | ~25-300 |
| Selegiline (Deprenyl) | Selective MAO-B, Irreversible | 10 | 0.01 | 1000 |
| Rasagiline | Selective MAO-B, Irreversible | 4.2 | 0.004 | 1050 |
| Tranylcypromine | Non-selective, Irreversible | 0.8 | 1.2 | 0.67 |
| Phenelzine | Non-selective, Irreversible | 1.5 | 2.5 | 0.6 |
| Moclobemide | Selective MAO-A, Reversible | 1.0 | 27 | 0.037 |
*Note: IC50 values are approximate and can vary based on experimental conditions. The values for rac-4-Amino-Deprenyl are predictive based on structure-activity relationships of similar compounds.
A higher selectivity index for MAO-B suggests a lower risk of the "cheese effect" at therapeutic doses for Parkinson's disease. The hypothesized selectivity of rac-4-Amino-Deprenyl, while potentially lower than Selegiline, may still offer a significant safety margin over non-selective MAOIs.
In Vivo Efficacy and Safety: Defining the Therapeutic Dose Range
Preclinical in vivo studies in animal models are crucial for establishing the therapeutic dose range and identifying potential toxicities.
| Compound | Primary Indication | Typical Therapeutic Dose (Human) | Acute LD50 (Rat, oral) | Therapeutic Index (LD50 / ED50) * |
| rac-4-Amino-Deprenyl | Parkinson's Disease (Hypothesized) | To be determined | ~300-500 mg/kg (Estimated) | To be determined |
| Selegiline (Deprenyl) | Parkinson's Disease | 5-10 mg/day | 45 mg/kg | ~10-20 |
| Rasagiline | Parkinson's Disease | 0.5-1 mg/day | 47 mg/kg | ~50-100 |
| Tranylcypromine | Depression | 30-60 mg/day | 150 mg/kg | ~5-10 |
| Phenelzine | Depression | 45-90 mg/day | 160 mg/kg | ~3-5 |
| Moclobemide | Depression | 300-600 mg/day | 730 mg/kg | ~10-15 |
*Note: Doses and LD50 values are approximate. The LD50 for rac-4-Amino-Deprenyl is an estimation based on its structural similarity to Selegiline.
The therapeutic index provides a quantitative measure of a drug's safety. A higher therapeutic index is desirable. The estimated LD50 for rac-4-Amino-Deprenyl suggests a safety profile that will require careful dose-finding studies.
Experimental Protocols for Evaluating the Therapeutic Window
To rigorously assess the therapeutic window of a novel MAOI like rac-4-Amino-Deprenyl, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro MAO Inhibition Assay
This assay determines the IC50 values for MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A non-selective substrate like kynuramine or specific substrates for each isoform (e.g., serotonin for MAO-A, benzylamine for MAO-B).
-
Inhibitor Concentrations: A range of concentrations of the test compound (e.g., rac-4-Amino-Deprenyl) and reference compounds.
-
Incubation: The enzyme, substrate, and inhibitor are incubated at 37°C.
-
Detection: The rate of product formation is measured using a fluorometric or radiometric method.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for in vitro MAO inhibition assay.
In Vivo Tyramine Pressor Response (Cheese Effect) Model
This is a critical safety study to assess the potential for hypertensive crisis.
Methodology:
-
Animal Model: Typically rats or dogs.
-
Drug Administration: The test compound is administered orally at various doses.
-
Tyramine Challenge: After a set period, a bolus of tyramine is administered intravenously or orally.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored.
-
Data Analysis: The dose of tyramine required to produce a specific increase in blood pressure (e.g., 30 mmHg) is determined. A higher required dose indicates a lower risk of the "cheese effect".[]
Caption: Experimental workflow for the in vivo tyramine challenge test.
Rodent Models of Parkinson's Disease and Depression
These models are used to evaluate the therapeutic efficacy of the test compound.
-
Parkinson's Disease Models:
-
6-OHDA Model: Unilateral injection of 6-hydroxydopamine into the substantia nigra or medial forebrain bundle induces progressive loss of dopaminergic neurons. Efficacy is assessed by measuring rotational behavior in response to apomorphine or amphetamine.
-
MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in mice leads to selective destruction of dopaminergic neurons. Motor deficits are evaluated using tests like the rotarod, pole test, and open field test.[4]
-
-
Depression Models:
-
Forced Swim Test: Measures the duration of immobility when a rodent is placed in an inescapable cylinder of water. A decrease in immobility time is indicative of an antidepressant effect.[5]
-
Tail Suspension Test: Similar to the forced swim test, it measures the duration of immobility when a mouse is suspended by its tail.[5]
-
Caption: Overview of in vivo models for efficacy testing.
Conclusion and Future Directions
The evaluation of rac-4-Amino-Deprenyl's therapeutic window presents a compelling area of research. Based on its structural similarity to Selegiline, it is hypothesized to be a selective MAO-B inhibitor with a potentially favorable safety profile compared to non-selective MAOIs. However, the introduction of the amino group necessitates a thorough investigation of its MAO-A inhibitory activity to accurately predict its risk of inducing a hypertensive crisis.
The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of rac-4-Amino-Deprenyl. Rigorous in vitro and in vivo studies are essential to determine its IC50 values, in vivo efficacy, and safety profile, including a comprehensive assessment of its interaction with tyramine. The data generated from these studies will be critical in establishing a clear therapeutic window and informing the design of future clinical trials. The ultimate goal is to develop a novel MAOI that offers significant therapeutic benefits for patients with Parkinson's disease and potentially depression, with an enhanced safety margin that instills confidence in both clinicians and patients.
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling rac 4-Amino Deprenyl
This guide provides essential safety protocols and logistical information for the handling and disposal of rac 4-Amino Deprenyl. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety practices, ensuring that this document serves as a critical resource for researchers, scientists, and drug development professionals. Our commitment is to empower your research by prioritizing safety, thereby building a foundation of trust that extends beyond the product itself.
Hazard Assessment: The Rationale for Stringent Controls
Before any handling protocols are established, a thorough understanding of the compound's toxicological profile is paramount. While rac 4-Amino Deprenyl is a specific research compound, its structural similarity to Deprenyl (Selegiline) necessitates that it be handled with at least the same level of caution. The Safety Data Sheets (SDS) for the parent compound, Selegiline Hydrochloride, provide the basis for our risk assessment.
Key Identified Hazards:
-
Acute Toxicity: Harmful if swallowed and harmful if inhaled[1]. Ingestion may lead to a range of systemic effects[2][3].
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation[1][2][4].
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation[1][2][5].
-
Systemic and Neurological Effects: As a psychoactive compound, systemic absorption can affect the cardiovascular and central nervous systems, potentially causing dizziness, confusion, hallucinations, and changes in blood pressure[2].
-
Organ Toxicity: Evidence suggests the potential for damage to organs through prolonged or repeated exposure[1].
-
Reproductive Hazard: The parent compound is suspected of damaging fertility or the unborn child[1].
Given these significant hazards, exposure must be minimized through a multi-layered safety approach, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical.
The Hierarchy of Controls: A Foundational Safety Principle
Effective laboratory safety does not begin with PPE; it begins with a systematic approach to hazard mitigation known as the Hierarchy of Controls. PPE is the last line of defense, to be used after other, more effective controls have been implemented.[6][7]
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering controls, such as certified chemical fume hoods and ventilated balance enclosures, are the primary means of containment and must be used for all manipulations of rac 4-Amino Deprenyl.[7] Administrative controls, including Standard Operating Procedures (SOPs) and mandatory training, further reduce risk.[8]
Core PPE Protocols for Handling rac 4-Amino Deprenyl
The selection of PPE must be deliberate and based on the specific tasks being performed. The following protocols represent the minimum required protection.
Hand Protection: The Principle of Double-Gloving
Due to the compound's skin irritancy and potential for dermal absorption, robust hand protection is non-negotiable. A double-gloving technique is mandatory for all procedures.[9][10]
-
Inner Glove: A standard-thickness, powder-free nitrile examination glove. This layer protects the skin during the removal of the more heavily contaminated outer glove.
-
Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove with an extended cuff. This glove should be pulled over the cuff of the lab gown to create a secure seal.[10][11]
-
Causality: This two-barrier system provides redundancy. Should the outer glove be compromised, the inner glove offers temporary protection. The outer glove is doffed immediately after a task, containing the bulk of any surface contamination and preventing its spread. Gloves must be changed every 30-60 minutes or immediately upon known contact or damage.[9][11]
Body Protection: A Barrier Against Contamination
Personal clothing offers no protection against chemical hazards.
-
Required Garment: A disposable, solid-front gown made of a low-permeability material, such as polyethylene-coated spunbond polypropylene.[10][12]
-
Key Features: The gown must have long sleeves and close securely in the back, ensuring no gaps in the front. Cuffs must be elastic or knit to allow for a tight interface with the outer glove.[9][10]
-
Causality: This type of gown prevents splashes and aerosolized particles from reaching personal clothing or skin. It is disposed of after use, preventing the carry-over of contamination outside the laboratory.
Eye and Face Protection: Shielding Against Splashes and Aerosols
The serious eye irritation hazard posed by this compound demands stringent protection.
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times in the laboratory where the compound is handled.
-
High-Risk Tasks: For procedures with a higher risk of splashing (e.g., transferring solutions, sonicating samples, cleaning spills), goggles must be supplemented with a full-face shield.[12]
-
Causality: Standard safety glasses with side shields are inadequate as they do not provide a seal around the eyes. Goggles protect against splashes from all angles. A face shield adds a further layer of protection for the entire face.
Respiratory Protection: A Risk-Based Approach
Protecting against inhalation of this potent compound is critical. The choice of respiratory protection is dictated by the specific task and the engineering controls in place.
Caption: Decision workflow for selecting appropriate respiratory protection.
-
Causality: The primary engineering control (fume hood) is designed to contain aerosols. When this control is not available or is bypassed (e.g., weighing on an open bench), the researcher must wear a respirator to prevent inhalation of airborne particles. An N95 provides a minimum level of protection against particulates, while a P100 respirator is required for high-risk scenarios like spill cleanup due to its higher filtration efficiency.[9]
Task-Specific PPE Configurations
This table summarizes the required PPE for common laboratory tasks involving rac 4-Amino Deprenyl.
| Task | Risk Level | Gloves (Double) | Gown (Disposable) | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Low | ✔ | ✔ | Goggles | N95 Respirator (if package appears damaged) |
| Weighing Solid | High | ✔ | ✔ | Goggles | Required; perform in ventilated enclosure or wear N95 |
| Preparing Solutions | Medium-High | ✔ | ✔ | Goggles & Face Shield | Required if outside a fume hood |
| Conducting Assays | Medium | ✔ | ✔ | Goggles | Not required if inside fume hood |
| Waste Disposal | Medium | ✔ | ✔ | Goggles | Not required for sealed containers |
| Spill Cleanup | Very High | ✔ | ✔ | Goggles & Face Shield | Half/Full-Face Respirator with P100 Cartridges |
Procedural Discipline: Donning, Doffing, and Disposal
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown: Don the disposable gown, ensuring it is closed securely in the back.
-
Respirator/Mask: If required, perform a fit check for your respirator.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don the inner gloves, followed by the outer gloves. Ensure the outer glove cuffs are pulled over the gown cuffs.
Doffing (Removing) Sequence - The "Contaminated-to-Clean" Workflow:
-
Outer Gloves: The most contaminated item is removed first. Peel them off without touching the outside with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Untie the gown and peel it away from your body, turning it inside-out as you remove it to contain contaminants. Dispose of it.
-
Goggles/Face Shield: Remove by handling the strap, not the front surface.
-
Inner Gloves: Remove your final pair of gloves, again without touching the outside surface.
-
Respirator/Mask: Remove last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[13]
Disposal Plan: All PPE used during the handling of rac 4-Amino Deprenyl must be considered hazardous chemical waste.
-
Immediately upon doffing, place all items into a clearly labeled, sealable waste bag or container.
-
Follow your institution's Environmental Health & Safety (EHS) guidelines for the final disposal of this waste stream. Do not mix with regular or biohazardous waste.
Emergency Response: Spills and Exposures
In Case of a Spill:
-
ALERT: Alert personnel in the immediate area.
-
EVACUATE: Leave the contaminated area.
-
ISOLATE: Secure the area to prevent entry.
-
NOTIFY: Inform your supervisor and institutional EHS.
-
CLEANUP: Only trained personnel wearing the appropriate high-level PPE (see table above) should perform cleanup.
In Case of Personal Exposure:
-
Skin: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
-
Eyes: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Always have the Safety Data Sheet (SDS) available for emergency responders.[6][14]
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The effect of low oral doses of (-)-deprenyl and its metabolites on DSP-4 toxicity. PubMed. [Link]
-
Deprenyl hydrochloride | C13H18ClN | CID 92913. PubChem, National Library of Medicine. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
School Chemistry Laboratory Safety Guide. National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]
-
4-Aminoantipyrine - SAFETY DATA SHEET. PENTA s.r.o. [Link]
-
Chemical Safety in Research and Teaching. New Mexico State University. [Link]
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Safety Training and Guidelines. National Institute of General Medical Sciences. [Link]
-
NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Bergeson & Campbell, P.C. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Safe handling of hazardous drugs. PubMed Central, National Library of Medicine. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Deprenyl hydrochloride | C13H18ClN | CID 92913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. osha.gov [osha.gov]
- 7. lawbc.com [lawbc.com]
- 8. osha.gov [osha.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. pppmag.com [pppmag.com]
- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdc.gov [cdc.gov]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
